4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one
Description
Properties
IUPAC Name |
4-(trifluoromethyl)-3H-1,3-benzothiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NOS/c9-8(10,11)4-2-1-3-5-6(4)12-7(13)14-5/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXMKCIGIPOYCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=O)N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646594 | |
| Record name | 4-(Trifluoromethyl)-1,3-benzothiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100831-20-7 | |
| Record name | 4-(Trifluoromethyl)-1,3-benzothiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one
Abstract
This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl (CF₃) group onto the benzothiazolone scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making it a valuable building block for drug discovery and a candidate for functional materials. This document details the compound's core chemical and physical properties, provides an in-depth analysis of its synthesis and reactivity, outlines protocols for its characterization, and discusses its potential applications, with a focus on its role as a pharmacophore. This guide is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.
Core Chemical and Physical Properties
This compound is a solid, organic compound characterized by the fusion of a benzene ring containing a trifluoromethyl group with a thiazolone ring. The presence of the electron-withdrawing CF₃ group at the 4-position significantly influences the electron density distribution of the aromatic system and the reactivity of the heterocyclic core.
| Property | Value | Source |
| CAS Number | 124357-13-5 | [1] |
| Molecular Formula | C₈H₄F₃NOS | [1] |
| Molecular Weight | 219.18 g/mol | [1] |
| Appearance | White to off-white solid (typical) | Supplier Data |
| Melting Point | Not explicitly reported in literature, but expected to be a high-melting solid based on its structure. | N/A |
| Solubility | Generally soluble in polar organic solvents like DMSO, DMF, and moderately soluble in alcohols and chlorinated solvents. | General Chemical Principles |
| InChI Key | LSKLJJABNGJPAX-UHFFFAOYSA-N | [2] |
Synthesis and Mechanistic Insights
The synthesis of this compound typically involves a cyclization reaction of a corresponding ortho-substituted aniline derivative. A common and efficient pathway starts from 2-amino-3-(trifluoromethyl)benzenethiol.
Synthetic Pathway
The primary route involves the reaction of 2-amino-3-(trifluoromethyl)benzenethiol with a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), to facilitate the formation of the cyclic carbamate (the thiazolone ring).
Mechanistic Rationale
The synthesis is predicated on the nucleophilicity of both the amino and thiol groups of the precursor.
-
Activation: The phosgene equivalent (e.g., CDI) activates the carbonyl group for nucleophilic attack.
-
N-Acylation: The primary amine of the benzenethiol is more nucleophilic than the thiol and attacks the activated carbonyl carbon first.
-
Intramolecular Cyclization: The resulting intermediate is poised for a rapid intramolecular cyclization. The thiol group attacks the same carbonyl carbon, displacing the leaving group (e.g., imidazole from CDI) and forming the stable five-membered thiazolone ring. This step is often driven by the favorable thermodynamics of forming the aromatic heterocyclic system.
Experimental Protocol: Synthesis
This is a representative protocol based on established chemical principles for benzothiazolone synthesis. Researchers should adapt it based on laboratory conditions and safety assessments.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 2-amino-3-(trifluoromethyl)benzenethiol (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) in anhydrous THF and add it dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Spectroscopic Characterization
Confirming the structure and purity of the synthesized compound is critical. The following are expected spectroscopic signatures.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the benzene ring (typically 3H) will appear in the δ 7.0-8.0 ppm region with characteristic splitting patterns. A broad singlet for the N-H proton will be observed, typically downfield (δ 10-12 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | Signals for the 8 carbons will be present. The carbonyl carbon (C=O) is expected around δ 170 ppm. The CF₃ carbon will appear as a quartet due to C-F coupling. Aromatic carbons will be in the δ 110-150 ppm range. |
| ¹⁹F NMR | A sharp singlet corresponding to the three equivalent fluorine atoms of the CF₃ group will be observed, typically between δ -60 to -70 ppm (relative to CFCl₃). |
| IR (Infrared) | A strong C=O stretching vibration for the cyclic amide (lactam) will be prominent around 1680-1710 cm⁻¹. An N-H stretching band will be visible around 3100-3300 cm⁻¹. C-F stretching bands will appear in the 1100-1350 cm⁻¹ region. |
| Mass Spec (MS) | The molecular ion peak (M⁺) corresponding to the exact mass (m/z 219.00) should be observed, along with characteristic fragmentation patterns. |
Reactivity and Derivatization
The reactivity of this compound is centered on the N-H proton of the thiazolone ring and the aromatic ring.
N-H Acidity and Alkylation
The N-H proton is weakly acidic and can be deprotonated by a suitable base (e.g., NaH, K₂CO₃). The resulting anion is a potent nucleophile, readily undergoing reactions like N-alkylation or N-acylation. This is the most common site for derivatization in structure-activity relationship (SAR) studies.[3]
Experimental Protocol: N-Alkylation
-
Setup: Suspend this compound (1.0 eq) and potassium carbonate (K₂CO₃) (2.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Add the desired alkyl halide (e.g., benzyl bromide) (1.2 eq) to the suspension.
-
Reaction: Heat the mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.
-
Workup: After cooling, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration or extract the aqueous phase with ethyl acetate.
-
Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the N-alkylated derivative.
Potential Applications and Biological Significance
The benzothiazolone scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of biological activities.[4] The addition of a CF₃ group can significantly enhance these properties.
-
Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This can improve the pharmacokinetic profile of a drug candidate.[5]
-
Binding Affinity: The high electronegativity and lipophilicity of the CF₃ group can enhance binding interactions with protein targets through favorable hydrophobic and electrostatic interactions.
-
Sigma Receptor Ligands: Benzothiazolone derivatives are known to be potent ligands for sigma (σ) receptors, which are implicated in various central nervous system disorders and cancer.[3] SAR studies on this scaffold have shown that modifications to the N-alkyl side chain can modulate affinity and selectivity for σ₁ and σ₂ subtypes.[4]
-
Enzyme Inhibition: The rigid heterocyclic structure serves as an excellent scaffold for designing enzyme inhibitors. For example, derivatives have been explored as inhibitors for enzymes like Forkhead box protein M1 (FOXM1).[6]
-
Antimicrobial Agents: Benzothiazole derivatives have demonstrated broad-spectrum antimicrobial activity, and fluorination can enhance this potency.[7]
Safety and Handling
-
Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toxicity: Specific toxicity data is limited. Treat as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable heterocyclic compound with significant potential, particularly in the realm of drug discovery. Its synthesis is straightforward, and its reactive N-H site allows for extensive derivatization to explore structure-activity relationships. The presence of the trifluoromethyl group confers advantageous properties, such as metabolic stability and enhanced binding capabilities, making it a highly attractive scaffold for developing novel therapeutic agents. Further research into its biological activities and applications in materials science is warranted.
References
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- 2-Amino-4-(trifluoromethyl)benzenethiol 97 4274-38-8 - Sigma-Aldrich. (n.d.).
- Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor - PMC - NIH. (n.d.).
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2-Bromo-4-(trifluoromethyl)benzothiazole - CAS Common Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]
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Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][8][9]Thiazin-4-One Derivatives - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
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Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
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2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
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Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 12, 2026, from [Link]
- (PDF) Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. (2024).
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Benzenethiol, 2-amino-3,4,6-trifluoro-, hydrochloride | C6H5ClF3NS - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
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6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one - MySkinRecipes. (n.d.). Retrieved January 12, 2026, from [Link]
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4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
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Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 12, 2026, from [Link]
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Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based σ Receptor Ligands. (2013). Retrieved January 12, 2026, from [Link]
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Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
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Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
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The Definitive Guide to the Structural Elucidation of 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one
A Senior Application Scientist's Perspective on Methodical Verification
Introduction: The Imperative of Unambiguous Structural Confirmation
In the realm of drug discovery and development, the precise molecular structure of a compound is the bedrock upon which all subsequent research is built. The introduction of a trifluoromethyl (CF3) group into a heterocyclic scaffold like benzo[d]thiazol-2(3H)-one can dramatically alter its physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The compound 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one is of significant interest due to the prevalence of the benzothiazole core in medicinally active compounds.[1][2] Therefore, the unambiguous confirmation of its structure is a critical prerequisite for any further investigation.
This technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of this compound. We will delve into the synergistic application of modern spectroscopic techniques, moving beyond a mere recitation of methods to explain the underlying rationale for each experimental choice. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into creating a self-validating system of protocols for robust structural confirmation.
The Elucidation Strategy: A Symphony of Spectroscopic Techniques
The structural confirmation of a novel or complex molecule is akin to solving a puzzle. Each piece of data from different analytical techniques provides a unique perspective, and only when they are all assembled does a clear and unambiguous picture emerge. Our strategy for this compound integrates Mass Spectrometry, Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, and ¹⁹F).
Figure 1: The integrated workflow for the structural elucidation of this compound.
Mass Spectrometry: The First Glimpse of Molecular Identity
Mass spectrometry provides the most direct evidence of the molecular weight of the synthesized compound, a critical first step in confirming its identity. For this compound (C₈H₄F₃NOS), the expected exact mass can be readily calculated.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the purified compound (approximately 1 mg) in a suitable solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Analysis Mode: Perform the analysis in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range that encompasses the expected molecular ion, for instance, m/z 100-500.
-
Calibration: Ensure the instrument is calibrated with a known standard to guarantee high mass accuracy.
Expected Data and Interpretation
The primary objective is to observe a molecular ion peak that corresponds to the calculated exact mass of the target compound.
| Parameter | Expected Value |
| Molecular Formula | C₈H₄F₃NOS |
| Molecular Weight | 219.18 g/mol |
| Calculated Exact Mass | 219.0019 |
| Expected [M+H]⁺ Ion | 220.0097 |
The observation of an ion at m/z 220.0097 with high mass accuracy (typically within 5 ppm) provides strong evidence for the elemental composition of the synthesized molecule. Further analysis of the fragmentation pattern can provide additional structural information.
Infrared (IR) Spectroscopy: Unveiling the Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound, we expect to see characteristic absorption bands for the N-H, C=O, C-F, and aromatic C-H and C=C bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.
Expected Data and Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3200-3000 | N-H Stretch | Amide (in the thiazolone ring) |
| ~1700-1680 | C=O Stretch | Carbonyl (in the thiazolone ring) |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring |
| ~1350-1100 | C-F Stretch | Trifluoromethyl Group |
The presence of these characteristic absorption bands provides corroborating evidence for the proposed structure. The FT-IR spectrum of a related compound, 2-(4-methoxyphenyl)benzo[d]thiazole, has been described in the literature, providing a basis for comparison of the benzothiazole core vibrations.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H, ¹³C, and ¹⁹F NMR spectra, we can piece together the connectivity of the atoms and their chemical environments.
¹H NMR Spectroscopy: Mapping the Proton Landscape
The ¹H NMR spectrum will reveal the number of different types of protons, their relative numbers, and their neighboring protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
Expected Data and Interpretation
-
Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the electron-withdrawing nature of the trifluoromethyl group and the benzothiazole ring, these protons are expected to be deshielded. The splitting pattern will be complex due to spin-spin coupling between them.
-
N-H Proton: The amide proton (N-H) is expected to appear as a broad singlet at a downfield chemical shift (often > δ 10 ppm), and its position can be concentration and solvent-dependent. This peak will be exchangeable with D₂O.
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 100 MHz or higher frequency spectrometer (corresponding to a 400 MHz ¹H frequency) is standard.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
Expected Data and Interpretation
-
Carbonyl Carbon: The carbonyl carbon of the thiazolone ring is expected to appear significantly downfield (δ ~170 ppm).
-
Aromatic Carbons: The six carbons of the benzene ring and the two carbons of the thiazole ring will appear in the aromatic region (δ ~110-150 ppm).
-
Trifluoromethyl Carbon: The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The chemical shift will be in the range of δ 120-130 ppm. The C-F coupling constants are diagnostic.
¹⁹F NMR Spectroscopy: A Direct Probe of the Fluorine Environment
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in the molecule.
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: The same sample can be used.
-
Instrumentation: A spectrometer equipped with a fluorine probe is required.
-
Data Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.
Expected Data and Interpretation
-
CF₃ Signal: A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is typically reported relative to a standard like CFCl₃. For a CF₃ group attached to an aromatic ring, the chemical shift is expected in the range of δ -60 to -65 ppm.[4]
Summary of Predicted NMR Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | > 10 | br s | - | N-H |
| ~7.5-8.0 | m | - | Aromatic-H | |
| ¹³C | ~170 | s | - | C=O |
| ~110-150 | m | - | Aromatic-C | |
| ~120-130 | q | ¹JCF ≈ 270 | CF₃ | |
| ¹⁹F | ~ -60 to -65 | s | - | CF₃ |
Note: The chemical shifts and coupling constants are estimations based on data from similar compounds and are solvent-dependent.
Figure 2: Interplay of NMR data in confirming the molecular structure.
Conclusion: A Unified and Self-Validating Approach
The structural elucidation of this compound is not achieved by a single experiment but by the convergence of evidence from a suite of orthogonal analytical techniques. The high-resolution mass spectrum confirms the elemental composition. The infrared spectrum identifies the key functional groups. Finally, the detailed analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides the unambiguous connectivity of the atoms, confirming the substitution pattern and the overall molecular architecture. Each piece of data validates the others, creating a robust and trustworthy structural assignment that can be confidently used to advance research and development activities.
References
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Royal Society of Chemistry. (n.d.). Generation of 4-((trifluoromethyl)thio)-2H-benzo[e][4][5]thiazine 1,1-dioxides via a reaction of trifluoromethanesulfanylamide wi. Retrieved from [Link]
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FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide on the Hypothesized Mechanism of Action of 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Frontiers of Benzothiazole Pharmacology
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The introduction of a trifluoromethyl group can enhance the metabolic stability and binding affinity of these compounds, making them attractive candidates for drug discovery.[6][7] This guide focuses on 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one, a member of this promising class of molecules.
It is critical to establish at the outset that the precise mechanism of action for this compound has not been definitively elucidated in the public domain. Therefore, this document will present a scientifically grounded, hypothesized mechanism of action based on extensive data from structurally related benzothiazole derivatives and compounds containing the trifluoromethyl moiety. We will explore the plausible inhibitory action of this compound on key enzymes and outline the experimental methodologies required to validate this hypothesis. This approach is designed to provide a robust framework for researchers initiating investigations into this and similar molecules.
Part 1: A Hypothesized Mechanism of Action - Cholinesterase Inhibition
Based on the known biological activities of structurally analogous compounds, a compelling hypothesized mechanism of action for this compound is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[6][8][9][10] These enzymes are critical for the regulation of cholinergic neurotransmission, and their inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease.[8][10]
The rationale for this hypothesis is twofold:
-
Structural Analogs as Precedent: Numerous studies have demonstrated that benzothiazole derivatives and compounds with trifluoromethyl groups exhibit potent inhibitory activity against AChE and BuChE.[6][8][9][10]
-
Physicochemical Properties: The trifluoromethyl group, being a strong electron-withdrawing group, can significantly influence the electronic properties of the benzothiazole ring system, potentially enhancing its interaction with the active sites of cholinesterase enzymes.[7]
The Cholinergic System and Enzyme Inhibition
The cholinergic system plays a vital role in cognitive functions, and its dysregulation is a hallmark of neurodegenerative diseases. AChE and BuChE are serine hydrolases that catalyze the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Proposed Interaction with Cholinesterase Active Sites
The active site of AChE contains a catalytic triad (serine, histidine, and glutamate) and a peripheral anionic site. It is hypothesized that this compound could interact with these sites through a combination of hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The benzothiazole core could engage with hydrophobic pockets, while the trifluoromethyl group might form specific interactions that stabilize the enzyme-inhibitor complex.
Part 2: Experimental Validation of the Hypothesized Mechanism
To rigorously test the hypothesis of cholinesterase inhibition, a series of well-defined in vitro experiments are necessary. The following protocols are designed to provide a clear and reproducible methodology for characterizing the inhibitory potential of this compound.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is a standard and reliable technique for measuring AChE and BuChE activity and inhibition.
Principle: The assay is based on the reaction of acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE) with the enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.
Experimental Protocol:
-
Preparation of Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (10 mM in phosphate buffer)
-
Butyrylthiocholine iodide (BTCI) solution (10 mM in phosphate buffer)
-
AChE solution (from electric eel)
-
BuChE solution (from equine serum)
-
Test compound: this compound dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, followed by serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL of phosphate buffer
-
20 µL of DTNB solution
-
20 µL of the test compound solution at various concentrations (or solvent for control)
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Add 20 µL of the substrate solution (ATCI for AChE or BTCI for BuChE).
-
Initiate the reaction by adding 20 µL of the respective enzyme solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Enzyme Kinetics Studies
To understand the nature of the inhibition (e.g., competitive, non-competitive, or mixed), Lineweaver-Burk plots can be generated.
Protocol:
-
Perform the cholinesterase inhibition assay as described above, but vary the concentration of the substrate (ATCI or BTCI) at several fixed concentrations of the inhibitor.
-
Plot the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.
-
Analyze the resulting Lineweaver-Burk plots to determine the type of inhibition.
Data Presentation
The quantitative data from these experiments should be summarized in a clear and concise table for easy comparison.
| Compound | Target Enzyme | IC50 (µM) | Type of Inhibition |
| This compound | AChE | TBD | TBD |
| This compound | BuChE | TBD | TBD |
| Donepezil (Reference Inhibitor) | AChE | Known | Mixed |
| Galantamine (Reference Inhibitor) | AChE | Known | Competitive |
TBD: To Be Determined
Part 3: Visualization of Pathways and Workflows
Diagrams are essential for visually communicating complex biological pathways and experimental procedures.
Hypothesized Signaling Pathway
Caption: Hypothesized inhibition of AChE in the synaptic cleft.
Experimental Workflow
Caption: Workflow for in vitro cholinesterase inhibition assay.
Conclusion and Future Directions
This guide has presented a hypothesized mechanism of action for this compound, focusing on the inhibition of acetylcholinesterase and butyrylcholinesterase. The proposed experimental framework provides a clear path for validating this hypothesis. Should this compound prove to be a potent cholinesterase inhibitor, further investigations would be warranted, including selectivity studies against other enzymes and cell-based assays to assess its potential as a therapeutic agent for neurodegenerative diseases. The exploration of benzothiazole derivatives remains a fertile ground for the discovery of novel therapeutics, and a systematic approach to elucidating their mechanisms of action is paramount for advancing the field.
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The Emergent Therapeutic Potential of 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one: A Technical Guide for Drug Discovery Professionals
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its wide spectrum of pharmacological activities.[1][2] This technical guide delves into the prospective biological significance of a specific derivative, 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one. While direct extensive research on this particular molecule is emerging, this document synthesizes data from structurally related benzothiazole analogues to forecast its therapeutic potential and guide future research. We will explore potential mechanisms of action, propose robust experimental protocols for its evaluation, and present a framework for its investigation as a lead compound in drug discovery programs. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore the frontiers of benzothiazole chemistry.
Introduction: The Benzothiazole Core and the Significance of Trifluoromethyl Substitution
Benzothiazoles are bicyclic heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties.[1][2] The versatility of the benzothiazole ring system allows for interactions with a variety of biological targets.[1] The introduction of a trifluoromethyl (-CF3) group at the 4-position of the benzo[d]thiazol-2(3H)-one core is a strategic chemical modification. The -CF3 group is a powerful bioisostere for a methyl group but possesses distinct electronic properties. Its high electronegativity and lipophilicity can significantly enhance metabolic stability, membrane permeability, and binding affinity of the molecule to its target proteins.
This guide will focus on the predicted biological activities of this compound based on the established pharmacology of analogous compounds. We will explore its potential as an anticancer, antimicrobial, and neuroprotective agent.
Predicted Biological Activities and Mechanisms of Action
Based on extensive literature on trifluoromethyl-substituted benzothiazole derivatives, we can hypothesize several key biological activities for this compound.
Anticancer Activity
The 2-aminophenyl benzothiazole scaffold has shown potent and selective antitumor activity.[3] The proposed mechanism for some benzothiazole derivatives involves bioactivation by cytochrome P450 enzymes, particularly CYP1A1, leading to the formation of reactive metabolites that can induce DNA damage in cancer cells.[3]
Hypothesized Mechanism of Action:
This compound, upon entering cancer cells, may be recognized by the aryl hydrocarbon receptor (AhR). This interaction could lead to the upregulation of CYP1A1. Subsequent metabolic activation of the compound by CYP1A1 could generate electrophilic species that form DNA adducts, trigger DNA double-strand breaks, and ultimately induce apoptosis in cancer cells.
Caption: Hypothesized anticancer mechanism of this compound.
Antimicrobial Activity
Benzothiazole derivatives are known to possess broad-spectrum antimicrobial activity.[4] A key target for many sulfonamide-containing benzothiazoles is the dihydropteroate synthase (DHPS) enzyme, which is crucial for folate synthesis in bacteria.[5] Inhibition of this pathway disrupts bacterial growth. Another potential target is dihydroorotase, an enzyme involved in pyrimidine biosynthesis.[6]
Hypothesized Mechanism of Action:
The structural features of this compound may allow it to act as a competitive inhibitor of key bacterial enzymes. For instance, it could mimic the natural substrate of DHPS, p-aminobenzoic acid (PABA), thereby blocking the synthesis of dihydrofolate and arresting bacterial proliferation.
Caption: Hypothesized antimicrobial mechanism via DHPS inhibition.
Neuroprotective Activity
Derivatives of benzothiazole have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. A common strategy is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine.[7]
Hypothesized Mechanism of Action:
This compound may act as an inhibitor of AChE and/or BuChE. By binding to the active site of these enzymes, it would prevent the breakdown of acetylcholine, thereby increasing its levels in the synaptic cleft and enhancing cholinergic neurotransmission.
Proposed Experimental Workflows
To validate the hypothesized biological activities, a systematic experimental approach is necessary.
In Vitro Anticancer Activity Assessment
A tiered approach is recommended, starting with broad screening and moving towards more specific mechanistic studies.
Caption: Experimental workflow for assessing in vitro anticancer activity.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the percentage of cell viability against the compound concentration.
In Vitro Antimicrobial Susceptibility Testing
Standardized methods should be employed to determine the antimicrobial spectrum and potency.
Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Bacterial Strains: Select a panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Compound Preparation: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]
In Vitro Cholinesterase Inhibition Assay
Ellman's method is a reliable and widely used colorimetric assay for measuring cholinesterase activity.
Protocol: AChE/BuChE Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of AChE (from electric eel) or BuChE (from equine serum), the substrate acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), and Ellman's reagent (DTNB).
-
Assay Setup: In a 96-well plate, add buffer, DTNB, the enzyme, and varying concentrations of this compound. Incubate for 15 minutes at 25°C.
-
Reaction Initiation: Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Absorbance Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.
Quantitative Data on Analogous Compounds
While specific data for this compound is not yet widely published, the following table presents data for structurally related compounds to provide a benchmark for expected potency.
| Compound Class | Target | Activity (IC50/MIC) | Reference |
| Benzothiazole-Sulfonamide Derivative | DHPS | 7.85 µg/mL | [5] |
| Benzothiazole Derivative | E. coli | 25-100 µg/mL (MIC) | [4] |
| Benzothiazole-based Selone | Tyrosinase | 0.47 µM | [8] |
| Benzothiazole-Thiadiazole Derivative | Acetylcholinesterase | Not specified | [7] |
| 2-(4-amino-3-methylphenyl)benzothiazole | Breast Cancer Cells | < 5 nM (GI50) | [3] |
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. The strategic incorporation of a trifluoromethyl group is anticipated to bestow favorable pharmacological properties. The synthesized evidence from related benzothiazole analogues strongly suggests potential anticancer, antimicrobial, and neuroprotective activities.
Future research should focus on the efficient synthesis of this compound and its rigorous evaluation using the experimental workflows outlined in this guide. Mechanistic studies will be crucial to elucidate the precise molecular targets and pathways involved in its biological effects. Structure-activity relationship (SAR) studies, involving modifications to the benzothiazole core, will further aid in optimizing the potency and selectivity of this promising class of compounds.
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Al-Romaigh, H. A., Al-Dhfyan, A., Al-Omair, M. A., & Al-Tamimi, A. M. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(9), 2998. [Link]
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El-Sayed, W. M., Al-Omair, M. A., Al-Tamimi, A. M., & Al-Dhfyan, A. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2096. [Link]
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A Comprehensive Technical Guide to 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one (CAS: 100831-20-7) for Advanced Research and Drug Development
This guide provides an in-depth technical overview of 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will move beyond simple data recitation to explore the strategic rationale behind its synthesis, its potential biological mechanisms, and its applications in modern drug discovery, grounded in established scientific principles and field-proven insights.
Core Compound Profile and Physicochemical Characteristics
This compound belongs to the benzothiazolone class, a scaffold recognized for its versatile pharmacological potential.[1][2] The defining feature of this specific molecule is the trifluoromethyl (-CF3) group at the 4-position of the benzo ring. This electron-withdrawing group is a cornerstone of modern medicinal chemistry, often introduced to enhance metabolic stability, improve membrane permeability, and modulate protein-ligand interactions through its unique electronic and lipophilic properties.
| Property | Value | Source |
| CAS Number | 100831-20-7 | - |
| Molecular Formula | C₈H₄F₃NOS | [3] |
| Molecular Weight | 219.18 g/mol | [3] |
| Appearance | (Predicted) White to off-white solid | - |
| Solubility | (Predicted) Soluble in organic solvents like DMSO, DMF, Methanol | - |
Safety, Handling, and Toxicological Overview
A thorough understanding of a compound's toxicological profile is a non-negotiable prerequisite for any laboratory work. Based on available safety data, this compound is classified as a hazardous substance requiring stringent safety protocols.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.
-
Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Aquatic Hazard, Acute (Category 3): Harmful to aquatic life.
Mandatory Handling Protocol:
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.
-
Personal Protective Equipment (PPE):
-
Emergency Procedures:
-
Ingestion: If swallowed, immediately call a POISON CENTER or doctor. Rinse mouth.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, seek immediate medical attention from an ophthalmologist.[5]
-
Inhalation: Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.
-
Synthetic Strategy: A Plausible Approach
While specific synthesis routes for this exact CAS number are not extensively published in readily available literature, a logical and robust pathway can be designed based on established methodologies for the benzothiazolone core.[6][7] A common and effective strategy involves the cyclization of a substituted 2-aminothiophenol derivative.
The causality behind this choice lies in its efficiency and atom economy. The key is the intramolecular reaction between the amine and a carbonyl precursor, facilitated by the proximal thiophenol, to form the stable five-membered thiazolone ring.
Caption: Proposed synthetic workflow for this compound.
Biological Activity and Therapeutic Potential
The true value of a molecule lies in its biological interactions. While this specific compound is primarily a research chemical, its core structure is a validated pharmacophore, particularly as a ligand for sigma (σ) receptors.
Primary Target Class: Sigma Receptors
Structure-activity relationship (SAR) studies on a series of benzo[d]thiazol-2(3H)one analogs have revealed low nanomolar binding affinity for σ receptor subtypes.[8] These receptors are implicated in a range of neurological and psychiatric disorders, as well as in cancer cell signaling, making them a high-value target for drug development.
-
σ-1 Receptor: Involved in modulating calcium signaling, ion channel function, and cellular stress responses. Ligands can have neuroprotective, anti-amnesic, and anti-psychotic potential.
-
σ-2 Receptor: Implicated in cancer cell proliferation and apoptosis. Ligands are being investigated as potential anti-cancer agents.
The 4-trifluoromethyl substitution on the target molecule is strategic. It significantly alters the electronic distribution of the aromatic ring, which can fine-tune the binding interactions within the receptor's active site. Furthermore, the lipophilicity of the -CF3 group can enhance blood-brain barrier (BBB) penetration, a critical attribute for CNS-active drugs.
Caption: Conceptual pathway of benzothiazolone interaction with sigma receptors.
Broader Therapeutic Relevance
The benzothiazole scaffold is a "privileged structure" in drug discovery, appearing in agents with a wide array of activities, including:
-
Anticancer: Derivatives have shown activity as FOXM1 inhibitors and microtubule-destabilizing agents.[7][9]
-
Anti-inflammatory: Some analogs exhibit inhibitory effects on enzymes like cyclooxygenase-2 (COX-2).[10]
-
Antimicrobial: The core is found in compounds with antibacterial and antifungal properties.[6][10]
Therefore, this compound serves as an excellent starting point for library synthesis and screening against these and other emerging targets.
Analytical Workflow for Quality Control and Quantification
Ensuring the purity and identity of the compound is paramount. A multi-step analytical approach is required for robust characterization.
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a baseline for assessing the purity of a synthesized batch. The choice of a C18 column is standard for reverse-phase separation of moderately polar organic molecules.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis Diode Array Detector (DAD), monitoring at 254 nm and 280 nm.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of Methanol or Acetonitrile to create a 1 mg/mL stock solution.
-
Perform a 1:100 dilution in a 50:50 mixture of Mobile Phase A and B for analysis.
-
-
Gradient Elution:
-
0-2 min: 20% B
-
2-15 min: Linear gradient from 20% to 95% B.
-
15-18 min: Hold at 95% B.
-
18-19 min: Linear gradient from 95% to 20% B.
-
19-25 min: Hold at 20% B for column re-equilibration.
-
-
Data Analysis:
-
Integrate all peaks.
-
Calculate purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The target purity for research applications should be >95%.
-
Further Characterization:
-
Mass Spectrometry (MS): To confirm the molecular weight ([M+H]⁺ or [M-H]⁻).
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the chemical structure and the presence and position of the trifluoromethyl group.
Future Research and Development Trajectory
This compound is not an end-product but a strategic starting point. The path forward for a research program centered on this scaffold is clear.
Caption: Drug discovery and development workflow starting from the core compound.
The immediate next step involves a Structure-Activity Relationship (SAR) expansion. By synthesizing analogs with various substituents at the N-3 position (e.g., alkyl chains, benzyl groups, amine-containing linkers), researchers can probe the binding pocket of the target receptor and optimize for potency and selectivity.[8] Subsequent hits would then be profiled for their pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), a critical step where many drug candidates fail.[11][12] The ultimate goal is to identify a preclinical candidate with a balanced profile of high efficacy, selectivity, and drug-like properties.
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MDPI. (n.d.). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][13]Thiazin-4-One Derivatives.
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National Center for Biotechnology Information. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][13]Thiazin-4-One Derivatives.
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Spectroscopic Blueprint of 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one: A Technical Guide for Researchers
Introduction
4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one is a heterocyclic compound of significant interest within medicinal and materials chemistry. Its structural architecture, featuring a fused benzene and thiazolone ring system substituted with a trifluoromethyl group, imparts unique physicochemical properties that are under active investigation for various applications. A thorough understanding of its molecular structure and electronic characteristics is paramount for its rational application and for the design of novel derivatives.
Molecular Structure
The structural framework of this compound forms the basis for the interpretation of its spectral data. The key structural features include a bicyclic aromatic system, a lactam (cyclic amide) functionality within the thiazolone ring, and a strongly electron-withdrawing trifluoromethyl group at the 4-position of the benzene ring.
Figure 1: 2D Chemical Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Experimental Protocol: Acquiring NMR Spectra
A standardized protocol for acquiring high-resolution NMR spectra is crucial for data reproducibility and accuracy.
Figure 2: A generalized workflow for acquiring and processing NMR spectra.
¹H NMR Spectral Data (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-H proton of the thiazolone ring.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11.5 | Singlet (broad) | 1H | N-H |
| ~7.8 | Doublet | 1H | H-5 |
| ~7.6 | Triplet | 1H | H-6 |
| ~7.4 | Doublet | 1H | H-7 |
Interpretation:
-
The downfield chemical shift of the N-H proton (~11.5 ppm) is characteristic of an amide proton and is expected to be broad due to quadrupole broadening and potential hydrogen bonding.
-
The aromatic protons on the benzene ring will exhibit a splitting pattern typical of a 1,2,4-trisubstituted system. The electron-withdrawing trifluoromethyl group at position 4 will deshield the adjacent protons, causing them to resonate at a lower field.
-
H-5 is expected to be a doublet due to coupling with H-6.
-
H-6 should appear as a triplet (or more accurately, a doublet of doublets) due to coupling with both H-5 and H-7.
-
H-7 will likely be a doublet due to coupling with H-6.
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Predicted Chemical Shift (ppm) | Assignment |
| ~170 | C=O (C2) |
| ~140 | C-3a |
| ~135 | C-7a |
| ~130 (quartet) | -CF₃ |
| ~128 | C-6 |
| ~125 (quartet) | C-4 |
| ~120 | C-5 |
| ~115 | C-7 |
Interpretation:
-
The carbonyl carbon (C2) is expected to be the most downfield signal (~170 ppm) due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms.
-
The trifluoromethyl carbon (-CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The chemical shift will be significantly downfield.
-
The carbon directly attached to the trifluoromethyl group (C-4 ) will also exhibit a quartet splitting pattern, though with a smaller coupling constant than the -CF₃ carbon itself.
-
The remaining aromatic carbons will have chemical shifts in the typical aromatic region (~110-140 ppm), with their exact positions influenced by the substituents.
¹⁹F NMR Spectral Data (Predicted)
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.
| Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ -60 | Singlet | -CF₃ |
Interpretation:
-
A single, sharp signal is expected for the three equivalent fluorine atoms of the -CF₃ group . The chemical shift around -60 ppm (relative to CFCl₃) is characteristic of an aromatic trifluoromethyl group.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]
Experimental Protocol: Acquiring FTIR Spectra
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.
Figure 3: A simplified workflow for acquiring an FTIR spectrum using an ATR accessory.
Predicted IR Spectral Data
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3200-3000 | N-H stretch | Amide |
| ~3100-3000 | C-H stretch | Aromatic |
| ~1700 | C=O stretch | Lactam (Amide) |
| ~1600, ~1470 | C=C stretch | Aromatic ring |
| ~1350-1100 | C-F stretch | Trifluoromethyl |
| ~1250 | C-N stretch | Amide |
Interpretation:
-
A broad absorption band in the region of 3200-3000 cm⁻¹ is characteristic of the N-H stretching vibration of the amide group.
-
The sharp peaks between 3100-3000 cm⁻¹ are attributed to the C-H stretching vibrations of the aromatic ring.
-
A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the lactam ring.
-
The characteristic C=C stretching vibrations of the aromatic ring are expected to appear around 1600 cm⁻¹ and 1470 cm⁻¹ .
-
Strong absorption bands in the 1350-1100 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethyl group.
-
The C-N stretching vibration of the amide will likely be observed around 1250 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[3] It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[4]
Experimental Protocol: Acquiring Mass Spectra
Electron Ionization (EI) is a common ionization technique for relatively small, volatile molecules.
Figure 4: A schematic representation of the Electron Ionization (EI) mass spectrometry workflow.
Predicted Mass Spectrum Data
The molecular weight of this compound (C₈H₄F₃NOS) is 219.18 g/mol .
| Predicted m/z | Assignment | Notes |
| 219 | [M]⁺˙ | Molecular ion |
| 191 | [M - CO]⁺˙ | Loss of carbon monoxide |
| 150 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical |
Interpretation:
-
The molecular ion peak ([M]⁺˙) is expected at m/z 219 , which corresponds to the molecular weight of the compound.
-
A common fragmentation pathway for thiazolones is the loss of a neutral carbon monoxide (CO) molecule , which would result in a fragment ion at m/z 191 .
-
Cleavage of the C-C bond between the aromatic ring and the trifluoromethyl group could lead to the loss of a trifluoromethyl radical (•CF₃) , resulting in a fragment at m/z 150 .
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS data, along with their interpretations, offer a robust framework for researchers to identify and characterize this compound. The inclusion of generalized experimental protocols serves as a practical reference for laboratory work. As with any predictive data, experimental verification is the gold standard. However, this guide should significantly aid in the design of experiments and the interpretation of future empirical results, thereby accelerating research and development efforts involving this promising heterocyclic scaffold.
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Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]
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International Union of Pure and Applied Chemistry. (n.d.). Protein NMR Spectroscopy: Principles and Practice. [Link]
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JASCO Inc. (2021, May 4). FTIR Theory, Instrumentation, and Techniques Webinar [Video]. YouTube. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for: A general and efficient method for the synthesis of 2-aryl- and 2-vinyl-benzothiazoles. [Link]
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American Chemical Society. (2026, January 5). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. [Link]
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MDPI. (n.d.). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][4][5]Thiazin-4-One Derivatives. [Link]
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National Center for Biotechnology Information. (n.d.). Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. [Link]
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The Royal Society of Chemistry. (n.d.). Generation of 4-((trifluoromethyl)thio)-2H-benzo[e][3][5]thiazine 1,1-dioxides via a reaction of trifluoromethanesulfanylamide with 2-(2-alkynyl)benzenesulfonamides. [Link]
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An In-Depth Technical Guide to 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. While a singular, seminal "discovery" paper for this specific molecule is not prominently available in the surveyed scientific literature, its existence is confirmed through chemical databases.[1] This guide, therefore, extrapolates from established principles of benzothiazole synthesis and the well-documented properties of analogous compounds to present a detailed technical narrative.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole core, a fusion of benzene and thiazole rings, is a privileged scaffold in drug discovery and materials science.[2][3] Its derivatives exhibit a wide array of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[4] The introduction of a trifluoromethyl group (CF3) at the 4-position of the benzo[d]thiazol-2(3H)-one ring system is anticipated to significantly modulate its physicochemical and biological properties. The high electronegativity and lipophilicity of the CF3 group can enhance metabolic stability, membrane permeability, and binding affinity to biological targets.
Proposed Synthesis of this compound
The synthesis of this compound can be logically approached through the cyclization of a key precursor, 2-amino-3-(trifluoromethyl)thiophenol, with a suitable carbonylating agent. This strategy is a well-established method for the preparation of benzothiazol-2-ones.[2]
Synthesis of the Key Precursor: 2-Amino-3-(trifluoromethyl)thiophenol
The synthesis of the crucial intermediate, 2-amino-3-(trifluoromethyl)thiophenol, can be envisioned through a multi-step sequence starting from commercially available 2-nitro-6-(trifluoromethyl)aniline.
Experimental Protocol:
-
Diazotization: To a solution of 2-nitro-6-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite in water is added dropwise. The reaction mixture is stirred for 30 minutes to ensure complete formation of the diazonium salt.
-
Xanthate Formation: The cold diazonium salt solution is then slowly added to a pre-cooled aqueous solution of potassium O-ethyl xanthate. The mixture is stirred for several hours, allowing for the formation of the corresponding xanthate ester.
-
Hydrolysis to Thiol: The resulting xanthate ester is hydrolyzed under basic conditions, typically with sodium hydroxide or potassium hydroxide in an alcoholic solvent, followed by acidification to yield 2-nitro-6-(trifluoromethyl)thiophenol.
-
Reduction of the Nitro Group: The nitro group is then reduced to an amine using a standard reducing agent such as tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation to afford the final precursor, 2-amino-3-(trifluoromethyl)thiophenol.
Cyclization to this compound
The final cyclization step involves the reaction of 2-amino-3-(trifluoromethyl)thiophenol with a carbonylating agent. Phosgene or a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), are commonly employed for this transformation.
Experimental Protocol (using Triphosgene):
-
To a solution of 2-amino-3-(trifluoromethyl)thiophenol in a suitable aprotic solvent (e.g., toluene or dichloromethane) under an inert atmosphere, a solution of triphosgene in the same solvent is added dropwise at 0 °C.
-
A base, such as triethylamine or pyridine, is added to neutralize the hydrogen chloride generated during the reaction.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Caption: Proposed synthetic workflow for this compound.
Physicochemical Properties and Structural Elucidation
The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C8H4F3NOS[1] |
| Molecular Weight | 219.18 g/mol [1] |
| Appearance | Likely a white to off-white solid |
| ¹H NMR | A complex aromatic multiplet for the protons on the benzene ring and a broad singlet for the N-H proton. |
| ¹³C NMR | Signals corresponding to the aromatic carbons, the carbonyl carbon, and the trifluoromethyl carbon (with characteristic C-F coupling). |
| ¹⁹F NMR | A singlet for the CF3 group. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |
| Infrared (IR) | Characteristic absorption bands for the N-H bond, the C=O group, and C-F bonds. |
Potential Applications in Drug Discovery
While specific biological activities for this compound have not been reported, the known pharmacological profiles of related benzothiazole derivatives suggest several promising avenues for investigation.
Caption: Potential therapeutic applications of this compound.
Anticancer Activity
Numerous benzothiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases and tubulin polymerization. The trifluoromethyl group in the 4-position could enhance the cytotoxic potential of the molecule.
Neuroprotective Effects
Substituted benzothiazoles have been investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4] They can act as monoamine oxidase (MAO) inhibitors or ligands for various receptors in the central nervous system. The electron-withdrawing nature of the CF3 group could influence the electronic properties of the aromatic system, potentially leading to novel interactions with neurological targets.
Antimicrobial Properties
The benzothiazole nucleus is a common feature in many antimicrobial agents. The lipophilicity conferred by the trifluoromethyl group may improve the compound's ability to penetrate microbial cell membranes, suggesting its potential as a lead structure for the development of new antibacterial and antifungal drugs.
Future Directions and Conclusion
This compound represents an intriguing yet underexplored molecule with considerable potential. The synthetic route outlined in this guide provides a clear pathway for its preparation, enabling further investigation into its chemical and biological properties. Future research should focus on the synthesis and in-depth biological evaluation of this compound and its derivatives to unlock their full therapeutic potential. The unique combination of the benzothiazol-2-one core and a 4-trifluoromethyl substituent makes it a compelling candidate for lead optimization in various drug discovery programs.
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Shetty, C., Bhat, K. I., Kumar, A., & Merugumolu, V. K. (2020). Synthesis, in-silico Studies and Evaluation of Anticancer Activity of Some Novel Benzothiazole Substituted 4-Thiazolidinones. ResearchGate. Retrieved January 12, 2026, from [Link]
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Li, J., et al. (2024). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][4][5]Thiazin-4-One Derivatives. MDPI. Retrieved January 12, 2026, from [Link]
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Xiao, Q., et al. (2013). Generation of 4-((trifluoromethyl)thio)-2H-benzo[e][5][6]thiazine 1,1-dioxides via a Reaction of Trifluoromethanesulfanylamide With 2-(2-alkynyl)benzenesulfonamide. PubMed. Retrieved January 12, 2026, from [Link]
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An In-depth Technical Guide to Identifying and Validating Therapeutic Targets of 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one
Foreword: Unlocking the Therapeutic Potential of a Novel Scaffold
In the landscape of modern drug discovery, the strategic combination of privileged scaffolds with bio-potentiating functional groups is a cornerstone of rational design. The molecule at the center of this guide, 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one, represents a compelling convergence of two such entities: the versatile benzothiazole core and the metabolism-enhancing trifluoromethyl group. While the specific biological activities of this particular compound remain largely uncharted in public-domain research, its structural motifs suggest a high probability of interaction with key biological targets implicated in a range of pathologies.
This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining a systematic and scientifically rigorous approach to identifying, validating, and characterizing the potential therapeutic targets of this compound. Rather than presenting a list of known interactions, we will delve into the how—the experimental logic, the methodological choices, and the data interpretation—that underpins a successful target discovery campaign.
The Scientific Rationale: Deconstructing the Molecule
The therapeutic potential of this compound can be inferred from its constituent parts. Understanding the established pharmacology of these components provides a logical foundation for hypothesis generation.
The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzothiazole ring system is a bicyclic heterocycle that has proven to be a remarkably versatile scaffold in the development of therapeutic agents.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions allow it to bind with high affinity to a diverse array of biological macromolecules. Clinically approved drugs and late-stage clinical candidates containing the benzothiazole core underscore its therapeutic relevance across multiple disease areas:
-
Oncology: Benzothiazole derivatives have been shown to target critical pathways in cancer progression, including receptor tyrosine kinases (e.g., EGFR, VEGFR), intracellular signaling kinases (e.g., PI3K), and enzymes involved in DNA replication and repair (e.g., topoisomerases).[1]
-
Neurodegenerative Diseases: The neuroprotective properties of some benzothiazoles are well-documented, with compounds targeting enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), as well as the histamine H3 receptor (H3R), all of which are implicated in the pathology of Alzheimer's disease.[3][4][5]
-
Inflammatory and Autoimmune Disorders: The anti-inflammatory activity of benzothiazole-containing molecules has been linked to the inhibition of enzymes such as phosphoinositide 3-kinase γ (PI3Kγ) and receptor-interacting protein kinase 1 (RIPK1).[3]
-
Antimicrobial Applications: The scaffold is also a component of various agents with antibacterial, antifungal, and antiviral properties.[1]
The Trifluoromethyl Group: Enhancing "Drug-Likeness"
The incorporation of a trifluoromethyl (-CF3) group into a drug candidate is a widely employed strategy in medicinal chemistry to enhance its pharmacokinetic and pharmacodynamic properties.[6][7][8] The potent electron-withdrawing nature and high lipophilicity of the -CF3 group can profoundly influence a molecule's profile in several ways:[6][9]
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, which can lead to a longer in vivo half-life.[6]
-
Enhanced Binding Affinity: The -CF3 group can alter the electronic distribution of the parent molecule, potentially leading to stronger and more specific interactions with the target protein.[6][8]
-
Improved Membrane Permeability: By increasing lipophilicity, the -CF3 group can facilitate the passage of the molecule across cellular membranes, improving bioavailability and access to intracellular targets.[9]
The placement of the -CF3 group at the 4-position of the benzothiazole ring in the title compound is of particular interest, as it may influence the conformation and electronic properties of the entire scaffold, potentially conferring novel target specificity.
Hypothesis Generation: Prioritizing Potential Therapeutic Target Classes
Based on the known activities of related compounds, we can formulate a set of initial hypotheses regarding the potential therapeutic targets of this compound. These hypotheses will guide our initial screening and target identification efforts.
Table 1: Prioritized Potential Target Classes and Rationale
| Potential Target Class | Specific Examples | Rationale | Relevant Disease Area(s) |
| Protein Kinases | EGFR, VEGFR, PI3K, RIPK1 | The benzothiazole scaffold is a known kinase inhibitor scaffold.[1][3] | Oncology, Inflammation |
| Metalloenzymes | Carbonic Anhydrases (CAs) | Benzothiazole derivatives have shown inhibitory activity against CAs, particularly those associated with tumors.[10] | Oncology, Glaucoma |
| Neurological Enzymes | AChE, BuChE, MAO-B | Multi-target-directed ligands for Alzheimer's disease often feature benzothiazole cores.[4][5] | Neurodegenerative Diseases |
| Nuclear Receptors | Aryl Hydrocarbon Receptor (AhR) | Certain 2-(4-aminophenyl)benzothiazoles are potent AhR ligands.[11] | Oncology |
| G-Protein Coupled Receptors (GPCRs) | Histamine H3 Receptor (H3R) | Benzothiazole-based compounds have been developed as potent H3R antagonists.[4] | Neurodegenerative Diseases, Cognitive Disorders |
A Phased Approach to Target Identification and Validation
We propose a multi-step, iterative workflow to systematically identify and validate the therapeutic targets of this compound. This process begins with broad, unbiased screening and progressively narrows the focus to specific, high-confidence targets.
Caption: A three-phase workflow for target identification and validation.
Phase 1: Unbiased Target Identification
The initial phase aims to cast a wide net to identify potential interacting proteins without prior bias.
3.1.1 Experimental Protocol: Affinity-Based Chemical Proteomics
This powerful technique involves immobilizing the compound of interest on a solid support to "fish" for its binding partners from a complex protein lysate.
Step-by-Step Methodology:
-
Synthesis of an Affinity Probe: Synthesize a derivative of this compound that incorporates a linker arm with a reactive group (e.g., a terminal alkyne or azide for click chemistry, or an amine for NHS-ester coupling) suitable for conjugation to a solid support (e.g., sepharose beads). A crucial control is to synthesize a structurally related but biologically inactive analog to serve as a negative control.
-
Immobilization: Covalently attach the affinity probe and the negative control compound to separate batches of activated sepharose beads.
-
Protein Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue (e.g., a cancer cell line for oncology targets, or brain tissue lysate for neurological targets).
-
Affinity Pulldown: Incubate the protein lysate with the compound-conjugated beads and the control beads.
-
Washing: Perform a series of stringent washes to remove non-specific protein binders.
-
Elution: Elute the specifically bound proteins from the beads.
-
Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the active compound beads with those from the control beads. Genuine binding partners should be significantly enriched in the active compound pulldown.
Caption: Workflow for affinity-based chemical proteomics.
Phase 2: Hit Triage and Initial Validation
The list of potential binding partners from Phase 1 must be prioritized and subjected to initial functional validation.
3.2.1 Experimental Protocol: In Vitro Enzymatic Assays
For candidate proteins that are enzymes (e.g., kinases, proteases, metabolic enzymes), direct enzymatic assays are the gold standard for confirming functional inhibition or activation.
Step-by-Step Methodology (Example: Kinase Inhibition Assay):
-
Reagents: Obtain purified, active recombinant kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a microplate, combine the kinase, substrate, and varying concentrations of the compound.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Detection: After a set incubation period, quantify the amount of product formed. This can be done using various methods, such as phosphorylation-specific antibodies (ELISA), radiometric assays (³²P-ATP), or luminescence-based assays that measure the depletion of ATP (e.g., Kinase-Glo®).
-
Data Analysis: Plot the percentage of kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of compound required to inhibit 50% of the enzyme's activity).
Phase 3: In-Depth Target Validation in a Cellular Context
Confirming that the compound interacts with its target in a live-cell environment and that this interaction is responsible for the observed biological effect is the final and most critical phase.
3.3.1 Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in intact cells. It is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
Step-by-Step Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the treated cells across a range of temperatures.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysate to separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins.
-
Protein Quantification: Collect the supernatant (containing the soluble protein fraction) and quantify the amount of the target protein remaining using a specific antibody-based method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.
Caption: The experimental workflow of a Cellular Thermal Shift Assay (CETSA).
Conclusion and Future Directions
This guide has outlined a comprehensive, hypothesis-driven strategy for the identification and validation of therapeutic targets for this compound. By leveraging the known pharmacology of its core structures, we can prioritize potential target classes and apply a phased experimental approach, moving from broad, unbiased screening to specific, in-cell validation. The successful execution of this workflow will not only elucidate the mechanism of action of this novel compound but also pave the way for its potential development as a therapeutic agent in oncology, neurodegenerative disease, or inflammation. The key to success lies in the rigorous application of these methodologies, the use of appropriate controls, and the careful interpretation of the resulting data.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one Derivatives
Introduction: The Significance of the 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one Scaffold
The benzo[d]thiazol-2(3H)-one core is a privileged heterocyclic motif that forms the structural basis of a wide array of biologically active compounds. The introduction of a trifluoromethyl (-CF3) group at the 4-position of this scaffold can profoundly influence its physicochemical and pharmacological properties. The high electronegativity and lipophilicity of the trifluoromethyl group can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to biological targets. Consequently, this compound derivatives are of significant interest to researchers in drug discovery and agrochemical development, with potential applications as herbicides, fungicides, and antimicrobial agents.[1][2][3][4][5][6][7][8]
This comprehensive guide provides detailed protocols for the synthesis of the this compound core and its subsequent derivatization at the nitrogen atom. The methodologies presented herein are designed to be robust and adaptable, enabling researchers to generate a diverse library of compounds for screening and lead optimization.
Strategic Overview of the Synthetic Approach
The synthesis of this compound derivatives is approached in a two-stage process. The initial stage focuses on the construction of the core heterocyclic structure. The second stage involves the functionalization of the nitrogen atom at the 3-position to introduce a variety of alkyl and aryl substituents. This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) of this important class of compounds.
Caption: Overall synthetic strategy for this compound derivatives.
Part 1: Synthesis of the this compound Core
The cornerstone of this synthetic endeavor is the efficient construction of the this compound scaffold. This is achieved through the cyclization of the key intermediate, 2-amino-3-(trifluoromethyl)benzenethiol, with a suitable phosgene equivalent.
Protocol 1.1: Synthesis of 2-Amino-3-(trifluoromethyl)benzenethiol
The synthesis of the crucial starting material, 2-amino-3-(trifluoromethyl)benzenethiol, can be accomplished via the hydrolytic cleavage of 2-amino-6-chloro-4-(trifluoromethyl)benzothiazole.[9] The latter is prepared from 4-chloro-2-(trifluoromethyl)aniline through thiocyanation followed by cyclization.
Materials:
-
4-chloro-2-(trifluoromethyl)aniline
-
Ammonium thiocyanate
-
Hydrochloric acid
-
Bromine
-
Chloroform
-
Potassium hydroxide
-
Water
Procedure:
-
Synthesis of 4-chloro-2-(trifluoromethyl)phenylthiourea: To a solution of 4-chloro-2-(trifluoromethyl)aniline in hydrochloric acid, add a solution of ammonium thiocyanate in water. Stir the mixture at room temperature for 24 hours. The resulting precipitate is filtered, washed with water, and dried to afford 4-chloro-2-(trifluoromethyl)phenylthiourea.
-
Synthesis of 2-amino-6-chloro-4-(trifluoromethyl)benzothiazole: Dissolve the 4-chloro-2-(trifluoromethyl)phenylthiourea in chloroform and cool the solution in an ice bath. Add a solution of bromine in chloroform dropwise with stirring. After the addition is complete, stir the reaction mixture at room temperature for 12 hours. The resulting solid is filtered, washed with chloroform, and dried.
-
Hydrolysis to 2-amino-3-(trifluoromethyl)benzenethiol: Reflux a mixture of 2-amino-6-chloro-4-(trifluoromethyl)benzothiazole and potassium hydroxide in water for 8 hours. After cooling, acidify the reaction mixture with hydrochloric acid. The product, 2-amino-3-(trifluoromethyl)benzenethiol, can be extracted with a suitable organic solvent and purified by column chromatography.
Protocol 1.2: Cyclization to this compound
The cyclization of 2-amino-3-(trifluoromethyl)benzenethiol to the desired benzothiazolone is efficiently carried out using triphosgene as a phosgene equivalent. This reagent is a safer and more convenient alternative to phosgene gas.
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Application Notes and Protocols for 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one in Modern Drug Discovery
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] The introduction of a trifluoromethyl (-CF3) group into heterocyclic compounds is a well-established strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4][5] The compound this compound, while a relatively underexplored molecule, represents a promising candidate for investigation based on the established bioactivity of its structural analogs. The electron-withdrawing nature of the trifluoromethyl group at the 4-position of the benzothiazole ring is anticipated to modulate the electronic and steric properties of the molecule, potentially leading to novel biological activities.
This guide provides detailed, adaptable protocols for the initial characterization of the biological effects of this compound, with a primary focus on its potential as an anticancer agent and an enzyme inhibitor. The methodologies outlined below are grounded in established practices for the evaluation of benzothiazole derivatives and are designed to be self-validating.
Part 1: In Vitro Anticancer Activity Profiling
Benzothiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[6][7][8] The following protocols are designed to assess the antiproliferative and apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on human cancer cell lines and calculate its half-maximal inhibitory concentration (IC50).
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Workflow:
Caption: Workflow for MTT-based cell viability assay.
Detailed Protocol:
-
Cell Culture: Culture human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Replace the culture medium in each well with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Sorafenib).[9]
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
Quantitative Data Summary (Hypothetical):
| Cell Line | Compound | IC50 (µM) |
| MCF-7 | This compound | 5-15 |
| HCT-116 | This compound | 10-25 |
| WI-38 (Normal) | This compound | >50 |
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if the cytotoxic effects of this compound are mediated through the induction of apoptosis.
Rationale: Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, making it useful for identifying necrotic or late-stage apoptotic cells.
Experimental Workflow:
Caption: Workflow for apoptosis detection by flow cytometry.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Part 2: Enzyme Inhibition Assays
The benzothiazole scaffold is a known inhibitor of various enzymes, including kinases and cholinesterases.[10] The following is a general protocol that can be adapted for specific enzyme targets.
In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
Objective: To evaluate the inhibitory activity of this compound against a specific kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is implicated in cancer progression.[9]
Rationale: Kinase activity can be measured by quantifying the phosphorylation of a substrate. This protocol utilizes an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Hypothetical Signaling Pathway:
Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.
Detailed Protocol:
-
Reagent Preparation: Prepare the kinase reaction buffer, recombinant human VEGFR-2 enzyme, and the appropriate substrate. Prepare serial dilutions of this compound.
-
Kinase Reaction: In a 96-well plate, add the kinase, substrate, ATP, and the test compound at various concentrations. Include a no-enzyme control and a vehicle control.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Detection: Add Kinase Detection Reagent to convert ADP to ATP and measure the luminescence, which is proportional to the ADP produced and thus the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Quantitative Data Summary (Hypothetical):
| Enzyme | Compound | IC50 (nM) |
| VEGFR-2 | This compound | 50-200 |
| Sorafenib (Control) | ~50 |
Conclusion
The protocols detailed in this guide provide a robust framework for the initial biological characterization of this compound. Based on the extensive literature on related compounds, it is hypothesized that this molecule will exhibit significant anticancer and enzyme inhibitory activities. The trifluoromethyl group is expected to enhance its potency and drug-like properties. Further investigation into its mechanism of action and in vivo efficacy is warranted based on the outcomes of these initial in vitro studies.
References
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The Strategic Importance of Trifluoromethylated Heterocycles in Drug Discovery. (URL: [Link])
-
Uremis, N., et al. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research. (URL: [Link])
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New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of the Iranian Chemical Society. (URL: [Link])
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Benzothiazole derivatives as anticancer agents. Archiv der Pharmazie. (URL: [Link])
-
A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research. (URL: [Link])
-
Investigations on the Anticancer Potential of Benzothiazole-Based Metallacycles. Frontiers in Chemistry. (URL: [Link])
-
Anticancer activity of benzothiazole derivatives. ResearchGate. (URL: [Link])
-
A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N‐Fused Heterocycles for Drug Discovery and. ACS Publications. (URL: [Link])
-
Selected examples of trifluoromethylated heterocycles in fluoro‐pharmaceuticals. ResearchGate. (URL: [Link])
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. (URL: [Link])
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Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Publishing. (URL: [Link])
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Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's diseas. RSC Publishing. (URL: [Link])
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A Review on Emerging Benzothiazoles: Biological Aspects. Journal of Drug Delivery and Therapeutics. (URL: [Link])
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Newly synthesized benzothiazolyl-1,2,3-triazole derivatives. ScienceDirect. (URL: [Link])
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Synthesis and biological activities of fluoro benzothiazoles. ResearchGate. (URL: [Link])
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Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. ResearchGate. (URL: [Link])
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benzothiazoles-a-new-profile-of-biological-activities.pdf. Indian Journal of Pharmaceutical Sciences. (URL: [Link])
-
Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][3][9]Thiazin-4-One Derivatives. MDPI. (URL: [Link])
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. (URL: [Link])
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Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. (URL: [Link])
-
Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. American Chemical Society. (URL: [Link])
-
Synthesis of Bioactive molecule fluoro benzothiazole comprising potent heterocyclic moieties for Anthelmentic activity. ResearchGate. (URL: [Link])
-
Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. PMC. (URL: [Link])
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Characterizing Novel Ion Channel Modulators: In Vitro Assay Strategies for 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one
Introduction: The Scientific Imperative for Characterizing Novel Modulators
In the landscape of contemporary drug discovery, ion channels remain a pivotal target class due to their fundamental roles in a vast array of physiological processes.[1][2] Dysfunction of these critical membrane proteins is implicated in a multitude of pathologies, including chronic pain, epilepsy, cardiac arrhythmias, and hypertension.[3] The benzothiazole scaffold, a privileged structure in medicinal chemistry, has been incorporated into numerous compounds with diverse biological activities. The specific compound, 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one, with its electron-withdrawing trifluoromethyl group, presents a compelling candidate for investigation as a potential ion channel modulator. This guide provides a comprehensive framework of in vitro methodologies to rigorously characterize the activity of such novel compounds, ensuring scientific integrity and providing actionable insights for drug development professionals.
Our approach is twofold: first, a high-throughput screening (HTS) method for initial hit identification and potency assessment using the Fluorometric Imaging Plate Reader (FLIPR) system. This is followed by the gold-standard technique of patch-clamp electrophysiology for detailed mechanistic characterization of the compound's interaction with the target ion channel.[1][4]
Part 1: High-Throughput Screening with FLIPR Membrane Potential Assays
The FLIPR system is a cornerstone of modern HTS, enabling rapid and reliable functional assessment of ion channel activity in a cell-based format.[5] By utilizing fluorescent dyes sensitive to changes in membrane potential, we can indirectly measure the effect of a compound on ion channel gating.
Causality Behind Experimental Choices
The selection of a membrane potential assay is predicated on the hypothesis that this compound modulates the activity of voltage-gated ion channels. A change in the open probability or conductance of these channels will invariably alter the cell's membrane potential, which can be detected as a change in fluorescence. This assay format is particularly advantageous for primary screening due to its scalability, speed, and homogenous, no-wash protocol, which minimizes well-to-well variation.[6]
Experimental Workflow: FLIPR Membrane Potential Assay
Caption: High-level workflow for the FLIPR membrane potential assay.
Detailed Protocol: FLIPR Membrane Potential Assay
Materials:
-
Stable cell line expressing the ion channel of interest (e.g., HEK293 or CHO cells)[7][8][9]
-
Black-walled, clear-bottom 384-well microplates
-
FLIPR Membrane Potential Assay Kit
-
This compound (Compound X)
-
Reference ion channel modulator (positive control)
-
Vehicle (e.g., DMSO)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
FLIPR Tetra® System or equivalent
Procedure:
-
Cell Plating (Day 1):
-
Culture cells expressing the target ion channel to ~80-90% confluency.
-
Harvest and resuspend cells in appropriate culture medium.
-
Seed cells into 384-well plates at a pre-determined optimal density to achieve a confluent monolayer on the day of the assay.[10]
-
Incubate plates overnight at 37°C, 5% CO2.
-
-
Compound Plate Preparation (Day 2):
-
Prepare a stock solution of Compound X in 100% DMSO.
-
Perform serial dilutions of Compound X in a separate 384-well plate to create a concentration gradient.
-
Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control compound at a concentration known to elicit a maximal response.
-
-
Dye Loading (Day 2):
-
Prepare the FLIPR Membrane Potential Assay Reagent according to the manufacturer's instructions.[11]
-
Remove cell plates from the incubator and add an equal volume of the dye solution to each well.
-
Incubate the plates at 37°C for 30-60 minutes to allow for dye loading.
-
-
FLIPR Assay Execution (Day 2):
-
Set up the FLIPR instrument with the appropriate excitation and emission filters for the membrane potential dye.[11]
-
Define the protocol parameters, including baseline reading time, compound addition height and speed, and post-addition kinetic read time.
-
Place the cell plate and the compound plate into the instrument.
-
Initiate the run. The instrument will measure baseline fluorescence, add the compounds, and then kinetically record the change in fluorescence.
-
Data Analysis and Interpretation:
The primary output is a kinetic trace of fluorescence intensity over time for each well. The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. These values are then used to generate concentration-response curves, from which the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) can be determined.
| Parameter | Description | Typical Value |
| Z'-factor | A measure of assay quality and dynamic range. | > 0.5 |
| Signal-to-Background | The ratio of the mean signal of the positive control to the mean signal of the negative control. | > 3 |
| IC50/EC50 | The concentration of the compound that produces a 50% response. | Compound-dependent |
Trustworthiness and Self-Validation:
-
Positive and Negative Controls: The inclusion of a known inhibitor/activator and a vehicle control in every plate is essential for data normalization and quality control.
-
Z'-factor Calculation: A Z'-factor above 0.5 indicates a robust and reliable assay suitable for HTS.
-
Troubleshooting: Common issues include cell lifting upon compound addition (address by optimizing addition speed) or a high background signal (ensure proper dye loading and washing if necessary).[10][12][13]
Part 2: Mechanistic Characterization with Automated Patch-Clamp Electrophysiology
While FLIPR assays are excellent for screening, patch-clamp electrophysiology is the definitive method for detailed mechanistic studies of ion channel modulators.[1][14] Automated patch-clamp (APC) systems have revolutionized this technique, offering higher throughput and improved reproducibility compared to manual patch-clamp.[15][16][17]
Causality Behind Experimental Choices
APC allows for the direct measurement of ionic currents flowing through the channel in response to controlled changes in membrane voltage. This enables a precise characterization of a compound's effect on channel gating kinetics, including activation, inactivation, and deactivation. Furthermore, specific voltage protocols can be designed to investigate state-dependent and use-dependent block, providing deep insights into the compound's mechanism of action.[18][19][20]
Experimental Workflow: Automated Patch-Clamp
Caption: Generalized workflow for automated patch-clamp experiments.
Detailed Protocol: Characterizing State- and Use-Dependent Block
Materials:
-
Stable cell line expressing the target ion channel
-
Automated patch-clamp system (e.g., Sophion Qube®, Nanion SyncroPatch®)
-
Intracellular and extracellular recording solutions
-
This compound (Compound X)
-
Reference compounds (e.g., known state-dependent blockers)
Procedure:
-
Solution and Cell Preparation:
-
Prepare and filter intracellular and extracellular solutions with appropriate ionic compositions to isolate the current of interest.
-
Prepare a high-quality single-cell suspension of the expressing cell line.
-
Prepare serial dilutions of Compound X in the extracellular solution.
-
-
Automated Patch-Clamp Run:
-
Follow the manufacturer's instructions for setting up the APC instrument.
-
Load cells, solutions, and compound plates onto the instrument.
-
The instrument will automatically perform cell trapping, gigaseal formation, and establish the whole-cell configuration.
-
-
Voltage Protocols:
-
Tonic Block: Apply depolarizing voltage steps from a hyperpolarized holding potential at a low frequency (e.g., 0.1 Hz) to assess block of the resting state.
-
Use-Dependent Block: Apply trains of depolarizing pulses at higher frequencies (e.g., 1-10 Hz) to assess block that accumulates with repeated channel opening.[21][22]
-
State-Dependence (Inactivated State): Vary the holding potential to alter the proportion of channels in the inactivated state and measure the potency of the compound at different holding potentials.
-
Data Analysis and Interpretation:
The output data consists of current traces corresponding to the applied voltage protocols. Analysis involves measuring the peak current amplitude, as well as the time constants of activation, inactivation, and deactivation.
| Parameter | Description | How it's Measured |
| Tonic Block | Inhibition of the channel in its resting state. | Reduction in peak current during low-frequency stimulation. |
| Use-Dependent Block | Progressive inhibition of the channel with repeated activation. | Decrease in peak current amplitude during a train of depolarizing pulses. |
| Inactivated State Block | Preferential binding of the compound to the inactivated state of the channel. | A hyperpolarizing shift in the steady-state inactivation curve in the presence of the compound. |
The analysis of these parameters allows for a detailed understanding of how this compound interacts with the ion channel. For example, a compound that exhibits strong use-dependence and preferentially blocks the inactivated state may be a promising therapeutic for conditions characterized by cellular hyperexcitability.[19]
Trustworthiness and Self-Validation:
-
Seal Resistance and Series Resistance: Monitoring these parameters throughout the experiment is crucial for data quality. High seal resistance (>500 MΩ) and low, stable series resistance are required.
-
Control Experiments: Regular application of vehicle solution is necessary to monitor for current rundown or instability.
-
Data Analysis Software: Utilize specialized software for accurate measurement of current parameters and fitting of kinetic models.[23]
Conclusion: A Pathway to Mechanistic Understanding
The combination of high-throughput FLIPR-based screening and detailed mechanistic investigation using automated patch-clamp electrophysiology provides a robust and efficient strategy for the in vitro characterization of novel ion channel modulators like this compound. This tiered approach allows for the rapid identification of active compounds and their subsequent in-depth profiling, yielding critical data on potency, mechanism of action, and potential therapeutic utility. By adhering to rigorous experimental design and data analysis, researchers can confidently advance promising candidates in the drug discovery pipeline.
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Bechem, M., et al. (2012). Identification of State-Dependent Blockers for Voltage-Gated Calcium Channels Using a FLIPR-Based Assay. In Methods in Molecular Biology (Vol. 859, pp. 245–256). Humana Press. [Link]
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Vetter, I. (2015). Development and Optimization of FLIPR High Throughput Calcium Assays for Ion Channels and GPCRs. In Methods in Molecular Biology (Vol. 1326, pp. 131–144). Humana Press. [Link]
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Spikes and Bursts. (2022, May 13). Patch-clamp data analysis in Clampfit: passive membrane properties. Retrieved from [Link]
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Musacchio, F. (2021, September 1). Analyzing patch clamp recordings. Retrieved from [Link]
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Molecular Devices. (n.d.). FLIPR Membrane Potential Assay Kit explorer format. Retrieved from [Link]
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Sudha, S., et al. (2012). Use-dependent block of the voltage-gated Na+ channel by tetrodotoxin and saxitoxin: Effect of pore mutations that change ionic selectivity. The Journal of General Physiology, 140(6), 621–638. [Link]
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Dunlop, J., et al. (2008). Ion Channel Screening. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Xu, J., et al. (2004). High Throughput Assay Technologies for Ion Channel Drug Discovery. Assay and Drug Development Technologies, 2(5), 543–553. [Link]
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El-Bizri, N., et al. (2016). Use-Dependent Block of Human Cardiac Sodium Channels by GS967. The Journal of Pharmacology and Experimental Therapeutics, 357(1), 126–135. [Link]
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Li, T., et al. (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. PLoS ONE, 12(7), e0180154. [Link]
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4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one in vivo study design
Application Note & Protocol
In Vivo Preclinical Evaluation of 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one in a Murine Model of Neuroinflammation
Audience: Researchers, scientists, and drug development professionals in neuropharmacology and medicinal chemistry.
Introduction: Targeting Neuroinflammation with a Privileged Scaffold
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, represent a profound and growing global health challenge.[1][2][3] A key pathological feature shared across many of these disorders is chronic neuroinflammation, driven by the persistent activation of glial cells and the subsequent release of pro-inflammatory mediators, which contributes to neuronal dysfunction and death.[4] Consequently, therapeutic strategies aimed at modulating these inflammatory cascades are of significant interest.
The benzothiazole core is recognized as a "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties.[5][6][7][8] The specific compound, this compound, hereafter designated BT-CF3 , combines this potent core with a trifluoromethyl (CF3) group. The CF3 moiety is often employed in drug design to enhance metabolic stability, improve binding affinity, and increase blood-brain barrier permeability.[9]
This application note provides a comprehensive, field-proven guide for the in vivo evaluation of BT-CF3. We hypothesize that BT-CF3 will exhibit neuroprotective effects by attenuating neuroinflammatory pathways. This document outlines the scientific rationale, a detailed experimental protocol using a lipopolysaccharide (LPS)-induced acute neuroinflammation model, and key endpoint analyses required to robustly assess the compound's therapeutic potential.
Part 1: Scientific Rationale & Pre-Study Characterization
Hypothesized Mechanism of Action
The selection of an appropriate in vivo model and relevant endpoints is predicated on a sound mechanistic hypothesis. Based on the known anti-inflammatory activities of related benzothiazole structures, we postulate that BT-CF3 modulates key intracellular signaling pathways that regulate the inflammatory response.[7][10] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of the innate immune response via Toll-like receptor 4 (TLR4). In the brain, this activation in microglia leads to the downstream engagement of the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling cascades, culminating in the transcription and release of pro-inflammatory cytokines like TNF-α and IL-1β.[10][11]
Our primary hypothesis is that BT-CF3 exerts its anti-neuroinflammatory effects by inhibiting one or more nodes within this TLR4-mediated signaling cascade.
Caption: Hypothesized TLR4 signaling cascade in microglia and potential points of inhibition by BT-CF3.
Preclinical Compound Profiling
Before committing to costly and ethically sensitive in vivo experiments, a preliminary assessment of the compound's drug-like properties is essential. This step ensures that the compound has a reasonable chance of reaching its target in a biological system. In silico and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are critical.
Table 1: Essential Pre-Study Physicochemical and Pharmacokinetic Profile for BT-CF3
| Parameter | Method | Desired Outcome/Rationale | Reference |
|---|---|---|---|
| Solubility | Kinetic/Thermodynamic Solubility Assay | > 50 µM | Ensures compound remains in solution in physiological buffers and formulation vehicles. |
| Lipophilicity (LogP/LogD) | In silico calculation / HPLC method | LogP 1-3 | Balances aqueous solubility with membrane permeability, crucial for BBB penetration. |
| Lipinski's Rule of Five | In silico analysis | 0-1 violations | Predicts potential for oral bioavailability.[12] |
| Metabolic Stability | Liver Microsome Stability Assay | t½ > 30 min | Predicts resistance to first-pass metabolism, ensuring sufficient systemic exposure. |
| BBB Permeability | PAMPA-BBB Assay / In silico models | High permeability predicted | Essential for compounds targeting the central nervous system (CNS).[5][12] |
| Cytotoxicity | Cell Viability Assay (e.g., MTT on neuronal or glial cells) | CC50 > 10x anticipated efficacious concentration | Confirms that the observed effects are not due to general toxicity. |
Part 2: In Vivo Study Design & Detailed Protocols
Ethical Statement
All animal experiments must be conducted in strict accordance with guidelines from an accredited Institutional Animal Care and Use Committee (IACUC) and adhere to the principles of the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines.
Animal Model: LPS-Induced Acute Neuroinflammation
Rationale for Model Selection: The systemic administration of LPS in rodents is a well-established and highly reproducible model for inducing acute neuroinflammation.[11] It robustly activates microglia and triggers a cascade of inflammatory events that mimic those seen in the early stages of neurodegenerative diseases. This model is ideal for initial screening of anti-inflammatory compounds due to its rapid onset, clear endpoints, and high translational relevance for inflammatory pathways.
Species and Strain: Male C57BL/6 mice, 8-10 weeks old. This strain is widely used in neuroscience research with a well-characterized immune response.
Experimental Workflow
The overall study design follows a logical progression from acclimatization and baseline measurements to compound administration, induction of pathology, and terminal analysis.
Caption: Overall experimental workflow for the in vivo assessment of BT-CF3.
Step-by-Step Experimental Protocol
1. Animal Handling and Grouping:
-
House mice under standard conditions (12h light/dark cycle, 22±2°C, ad libitum access to food and water).
-
After a 7-day acclimatization period, randomly assign mice to the experimental groups outlined in Table 2.
Table 2: Experimental Groups and Dosing Regimen
| Group | Treatment | Dose | Route | Rationale |
|---|---|---|---|---|
| 1 | Vehicle + Saline | - | p.o. | Negative Control: Assesses baseline conditions. |
| 2 | Vehicle + LPS | 0.5 mg/kg | i.p. | Disease Model Control: Assesses the effect of LPS-induced inflammation. |
| 3 | BT-CF3 (Low Dose) + LPS | 10 mg/kg | p.o. | Test Group 1: Evaluates efficacy at a lower dose. |
| 4 | BT-CF3 (High Dose) + LPS | 30 mg/kg | p.o. | Test Group 2: Evaluates efficacy at a higher dose. |
| 5 | Dexamethasone + LPS | 1 mg/kg | p.o. | Positive Control: Validates the model with a known anti-inflammatory agent. |
Note: Doses for BT-CF3 are hypothetical and should be determined by prior dose-range finding and toxicity studies.
2. Compound Formulation and Administration:
-
Vehicle Selection: A common vehicle is 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water. The final formulation for BT-CF3 must be a homogenous and stable suspension.
-
Administration: Administer the respective treatments (Vehicle, BT-CF3, or Dexamethasone) by oral gavage (p.o.) once daily for three consecutive days. This pre-treatment schedule allows the compound to reach steady-state concentrations before the inflammatory challenge.
3. Induction of Neuroinflammation:
-
On Day 3, one hour after the final oral dose, administer LPS (from E. coli O111:B4) dissolved in sterile saline at a dose of 0.5 mg/kg via intraperitoneal (i.p.) injection to all groups except Group 1 (which receives saline).
4. Behavioral Testing (24 hours post-LPS):
-
Y-Maze Test for Spatial Working Memory:
-
Place the mouse at the end of one arm and allow it to explore the maze freely for 8 minutes.
-
An arm entry is counted when all four paws are within the arm.
-
Record the sequence of arm entries.
-
A "spontaneous alternation" is defined as successive entries into three different arms.
-
Calculate the percentage of alternation: (Number of Spontaneous Alternations) / (Total Arm Entries - 2) * 100.
-
Rationale: LPS-induced neuroinflammation is known to impair spatial working memory, which should be rescued by an effective therapeutic.
-
5. Sample Collection (immediately following behavioral testing):
-
Euthanize mice using an IACUC-approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Perfuse transcardially with ice-cold phosphate-buffered saline (PBS) to remove blood from the brain.
-
Dissect the brain on an ice-cold surface. Hemisect the brain sagittally.
-
For Biochemical/Molecular Analysis: Immediately dissect the hippocampus and cortex from one hemisphere, snap-freeze in liquid nitrogen, and store at -80°C.
-
For Histology: Post-fix the other hemisphere in 4% paraformaldehyde (PFA) for 24-48 hours, then transfer to a 30% sucrose solution for cryoprotection.
Part 3: Endpoint Analysis & Data Interpretation
Biochemical Analysis (from frozen tissue)
-
Brain Homogenate Preparation: Homogenize hippocampal and cortical tissue in RIPA buffer with protease and phosphatase inhibitors. Centrifuge and collect the supernatant.
-
Cytokine Measurement: Use commercial ELISA kits to quantify the protein levels of TNF-α, IL-1β, and IL-6 in the brain homogenates.
-
Oxidative Stress Markers: Measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation and the activity of superoxide dismutase (SOD) as a measure of antioxidant defense.
Immunohistochemistry (from fixed tissue)
-
Sectioning: Section the PFA-fixed, cryoprotected hemisphere into 30 µm coronal sections using a cryostat.
-
Staining: Perform free-floating immunohistochemistry using primary antibodies against:
-
Iba1: A marker for microglia. Assess both the number of Iba1-positive cells and their morphology (activated microglia retract their processes and adopt an amoeboid shape).
-
GFAP: A marker for astrocytes, which become hypertrophic during reactive astrogliosis.
-
-
Imaging and Quantification: Capture images using a fluorescence or confocal microscope and quantify the immunoreactive area or cell count using image analysis software (e.g., ImageJ/Fiji).
Data Presentation and Interpretation
All quantitative data should be presented as mean ± SEM. Statistical analysis should be performed using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's) for multiple comparisons. A successful outcome for BT-CF3 would be a statistically significant:
-
Reversal of LPS-induced deficits in the Y-maze alternation task.
-
Reduction in the levels of pro-inflammatory cytokines (TNF-α, IL-1β).
-
Decrease in oxidative stress markers (e.g., lower MDA).
-
Attenuation of microglial (Iba1) and astrocyte (GFAP) activation.
Table 3: Template for Summarizing Key Quantitative Outcomes
| Group | Y-Maze Alternation (%) | Hippocampal TNF-α (pg/mg protein) | Cortical Iba1+ Area (%) |
|---|---|---|---|
| Vehicle + Saline | 75 ± 5 | 20 ± 3 | 5 ± 1 |
| Vehicle + LPS | 45 ± 6* | 150 ± 20* | 25 ± 4* |
| BT-CF3 (10 mg/kg) + LPS | 58 ± 5# | 90 ± 15# | 15 ± 3# |
| BT-CF3 (30 mg/kg) + LPS | 70 ± 6# | 45 ± 8# | 8 ± 2# |
| Dexamethasone + LPS | 68 ± 7# | 50 ± 10# | 9 ± 2# |
*Expected hypothetical data. Statistical significance: *p<0.05 vs. Vehicle+Saline; #p<0.05 vs. Vehicle+LPS.
Conclusion
This application note details a robust and comprehensive framework for the initial in vivo characterization of this compound as a potential anti-neuroinflammatory agent. The use of the well-validated LPS model, coupled with a multi-faceted analysis of behavioral, biochemical, and histological endpoints, provides a self-validating system to rigorously assess the compound's efficacy. Positive results from this study would provide a strong rationale for advancing BT-CF3 into more complex, chronic models of neurodegeneration, such as transgenic mouse models of Alzheimer's disease.[4][13]
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Title: Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based σ Receptor Ligands. Source: National Library of Medicine URL: [Link]
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Comprehensive Analytical Protocols for the Characterization of 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a suite of detailed analytical methods for the comprehensive characterization of 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one. Benzothiazole derivatives are a significant class of heterocyclic compounds with wide-ranging applications in medicinal chemistry and materials science.[1][2] The trifluoromethyl group can significantly influence the physicochemical and biological properties of the parent molecule. Therefore, robust and reliable analytical techniques are paramount for ensuring the identity, purity, and stability of this compound in research and development settings. This document outlines detailed protocols for chromatographic, spectroscopic, and crystallographic analyses, offering field-proven insights into experimental design and data interpretation.
Introduction and Physicochemical Profile
This compound belongs to the benzothiazole family, a class of compounds known for their diverse biological activities.[1] The introduction of a trifluoromethyl group at the 4-position of the benzothiazole ring is expected to modulate its lipophilicity, metabolic stability, and receptor binding affinity, making it a compound of interest for drug discovery and development. Accurate analytical characterization is the cornerstone of any scientific investigation involving novel chemical entities. This guide provides the necessary protocols to achieve this.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₄F₃NOS | [3] |
| Molecular Weight | 219.18 g/mol | [3] |
| Appearance | Expected to be a solid at room temperature | General Knowledge |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, Methanol, Acetonitrile) | General Knowledge |
Chromatographic Methods for Purity and Quantification
Chromatographic techniques are essential for separating this compound from impurities, starting materials, and by-products.
High-Performance Liquid Chromatography (HPLC/UPLC)
Reverse-phase HPLC is the workhorse for assessing the purity of non-volatile organic compounds. The following protocol is a robust starting point for method development.
Protocol 1: HPLC/UPLC Purity Assessment
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent mixture.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
A standard HPLC or UPLC system equipped with a UV detector is suitable.
-
The specific conditions are detailed in Table 2.
-
-
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Table 2: HPLC/UPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm | Provides excellent separation for a wide range of organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape for acidic and basic compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 10 minutes | A gradient elution ensures the separation of compounds with a range of polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 2 µL | A small injection volume prevents column overloading. |
| UV Detection | 254 nm | A common wavelength for aromatic compounds. A full UV scan is recommended for method development. |
Diagram 1: HPLC/UPLC Workflow
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility, GC-MS is excellent for identifying volatile impurities or for analyzing the compound after derivatization.
Protocol 2: GC-MS Analysis
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 0.1 mg/mL.
-
Ensure the sample is completely dissolved.
-
-
Instrumentation and Conditions:
-
A standard GC-MS system is used.
-
Detailed parameters are provided in Table 3.
-
-
Data Analysis:
-
The retention time and the mass spectrum of the peak are used for identification. The mass spectrum can be compared to a library of known compounds.
-
Table 3: GC-MS Method Parameters
| Parameter | Recommended Condition | Rationale |
| GC Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm | A common, robust column for a wide range of analytes.[4] |
| Carrier Gas | Helium at 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 280 °C | Ensures rapid vaporization of the sample. |
| Oven Program | Start at 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold for 5 min | A temperature gradient allows for the separation of compounds with different boiling points. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| MS Quadrupole Temp | 150 °C | A typical setting for the quadrupole. |
| Scan Range | 50-500 m/z | Covers the expected mass range of the compound and its fragments. |
Diagram 2: GC-MS Workflow
Caption: General workflow for GC-MS analysis.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for unambiguous structure determination of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Protocol 3: NMR Sample Preparation
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved before placing it in the spectrometer.
Expected Spectral Features:
-
¹H NMR: The aromatic protons on the benzothiazole ring will appear as a complex multiplet pattern. The N-H proton will likely be a broad singlet.
-
¹³C NMR: Will show distinct signals for each carbon atom in the molecule. The trifluoromethyl carbon will have a characteristic quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: Will show a singlet for the CF₃ group, providing direct evidence for its presence.
Table 4: Predicted NMR Chemical Shifts (in DMSO-d₆)
| Nucleus | Predicted Shift (ppm) | Multiplicity | Rationale/Comparison |
| ¹H NMR | 7.2-8.0 | m | Aromatic region for benzothiazole systems.[5][6] |
| ~11.0 | br s | Expected for the N-H proton of a thiazol-2-one. | |
| ¹³C NMR | 110-150 | m | Aromatic and thiazole carbons.[7][8] |
| ~125 | q | CF₃ carbon with ¹J(C-F) coupling of ~270 Hz. | |
| ~170 | s | Carbonyl carbon (C=O). | |
| ¹⁹F NMR | -60 to -65 | s | Typical range for an aromatic CF₃ group.[5] |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
MS provides the molecular weight of the compound, while HRMS gives the exact mass, allowing for the determination of the elemental formula.
Expected Mass Spectrum (ESI+):
-
[M+H]⁺: Expected at m/z 220.0015. This would be the base peak in many cases.
-
[M+Na]⁺: Expected at m/z 241.9834. Adducts with sodium are common.
-
Fragmentation: Loss of CO, and cleavage of the thiazole ring are potential fragmentation pathways.
HRMS provides a powerful confirmation of the compound's identity. For C₈H₄F₃NOS, the calculated exact mass for the [M+H]⁺ ion is 220.0015, which can be experimentally verified to within a few parts per million.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the molecule.
Protocol 4: FTIR Analysis (ATR)
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact.
-
Collect the spectrum.
Table 5: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3100-3300 | N-H stretch |
| ~1700 | C=O stretch (carbonyl) |
| 1500-1600 | C=C aromatic ring stretch |
| 1100-1300 | C-F stretch (strong) |
X-ray Crystallography for 3D Structure Determination
Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule, including bond lengths, bond angles, and stereochemistry.
Protocol 5: Outline for X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding a 3D model of the molecule.
Diagram 3: X-ray Crystallography Workflow
Caption: Workflow for single-crystal X-ray analysis.
Concluding Remarks
The analytical methods detailed in this application note provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the unambiguous determination of identity, purity, and structure. These protocols serve as a robust starting point for researchers in academic and industrial settings, facilitating the advancement of projects involving this and related benzothiazole derivatives. It is important to note that method optimization may be required depending on the specific sample matrix and available instrumentation.
References
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- OptimHal.
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PMC - NIH. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][7][9]Thiazin-4-One Derivatives.
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Investigating 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one: A Guide to Characterization as a Novel Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scientific investigation of 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one as a potential chemical probe. While this specific molecule is not extensively characterized in publicly available literature, its core benzothiazole structure is a well-recognized pharmacophore present in a variety of bioactive compounds. This guide synthesizes information from related benzothiazole derivatives to propose a strategic workflow for elucidating the biological targets, mechanism of action, and potential applications of this compound. We present generalized protocols for target identification, biochemical and cellular characterization, and data interpretation, providing a roadmap for researchers to unlock the potential of this intriguing molecule.
Introduction: The Benzothiazole Scaffold and the Promise of this compound
The benzothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry and chemical biology, forming the core of numerous compounds with diverse biological activities.[1][2] Derivatives of this scaffold have been developed as potent and selective inhibitors of enzymes such as monoamine oxidase (MAO), ligands for receptors like the sigma receptor, and as fluorescent probes for detecting biologically important analytes.[3][4][5][6]
This compound is a small molecule that incorporates this key benzothiazole core with a trifluoromethyl group at the 4-position. The trifluoromethyl group is a common bioisostere in drug design, often introduced to enhance metabolic stability, binding affinity, and cellular permeability.[7] Given the established bioactivity of related benzothiazoles, it is highly probable that this compound possesses valuable properties as a chemical probe. A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway.
This guide provides a systematic approach to characterize this compound, moving from broad initial screening to in-depth mechanistic studies.
Hypothesized Biological Activities and Potential Applications
Based on the activities of structurally similar compounds, we can hypothesize several potential applications for this compound:
-
Monoamine Oxidase (MAO) Inhibition: Several benzothiazole derivatives have been identified as potent and selective inhibitors of MAO-A and MAO-B, enzymes critical in the metabolism of neurotransmitters.[3][8][9] The structural similarity suggests that this compound could be investigated for its potential as a novel MAO inhibitor for applications in neuropharmacology.
-
Sigma Receptor Modulation: The benzo[d]thiazol-2(3H)one scaffold has been utilized to develop ligands with high affinity for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders.[4]
-
Fluorescent Probe Development: The rigid, conjugated ring system of benzothiazoles often imparts favorable fluorescent properties.[5][6] It is plausible that this compound could serve as a scaffold for the development of novel fluorescent probes for bioimaging.
-
Anticancer Activity: Certain 2-arylbenzothiazoles have demonstrated potent and selective anticancer activity, with mechanisms involving the aryl hydrocarbon receptor (AhR) and cytochrome P450 enzymes.[10]
A Strategic Workflow for Characterization
The following workflow outlines a logical progression for the comprehensive characterization of this compound as a chemical probe.
Caption: A strategic workflow for the characterization of a novel chemical probe.
Protocols for Characterization
Phase 1: Initial Screening and Target Identification
Protocol 4.1.1: Compound Quality Control
-
Objective: To ensure the identity and purity of this compound before biological evaluation.
-
Methodology:
-
Identity Confirmation: Obtain ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data. Compare the obtained data with the expected values for the chemical structure.
-
Purity Assessment: Analyze the compound by high-performance liquid chromatography (HPLC) coupled with a UV detector. The purity should ideally be >95%.
-
Solubility Determination: Determine the solubility in common biological buffers (e.g., PBS, DMSO) to prepare appropriate stock solutions.
-
Protocol 4.1.2: Broad Phenotypic Screening
-
Objective: To identify any significant biological effects of the compound in a variety of cell-based assays.
-
Methodology:
-
Utilize a commercial screening service or an in-house platform to test the compound against a panel of diverse cell lines (e.g., NCI-60 panel).
-
Assess for cytotoxicity, proliferation, and morphological changes.
-
Based on initial hits, perform secondary screens in more relevant cell models.
-
Protocol 4.1.3: Target Identification using Affinity-Based Proteomics
-
Objective: To identify the protein targets of this compound.
-
Methodology:
-
Synthesize a derivative of the compound with a linker and an affinity tag (e.g., biotin).
-
Immobilize the tagged compound on streptavidin-coated beads.
-
Incubate the beads with cell lysate to allow for protein binding.
-
Wash away non-specific binders.
-
Elute the bound proteins and identify them by mass spectrometry (LC-MS/MS).
-
Phase 2: Biochemical and Biophysical Validation
Protocol 4.2.1: Monoamine Oxidase (MAO) Inhibition Assay
-
Objective: To determine if this compound inhibits MAO-A or MAO-B activity.
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
Kynuramine (a fluorogenic MAO substrate).[8]
-
This compound stock solution.
-
Plate reader capable of fluorescence detection.
-
-
Procedure:
-
In a 96-well plate, add buffer, the compound at various concentrations, and the MAO enzyme.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding kynuramine.
-
Monitor the increase in fluorescence over time.
-
Calculate the rate of reaction and determine the IC₅₀ value for the compound against each MAO isoform.
-
Quantitative Data for Hypothetical MAO Inhibition:
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |
| 4-(CF₃)benzo[d]thiazol-2(3H)-one | To be determined | To be determined | To be determined |
| Known Selective MAO-B Inhibitor | >10 | 0.05 | >200 |
| Known Non-Selective Inhibitor | 1.2 | 2.5 | 0.48 |
Protocol 4.2.2: Sigma Receptor Binding Assay
-
Objective: To determine the binding affinity of the compound for sigma-1 and sigma-2 receptors.
-
Methodology:
-
Use commercially available radioligand binding assay kits for sigma-1 and sigma-2 receptors.
-
Incubate cell membranes expressing the target receptor with a radiolabeled ligand (e.g., [³H]-(+)-pentazocine for sigma-1) in the presence of increasing concentrations of the test compound.
-
Separate bound from free radioligand by filtration.
-
Quantify the bound radioactivity and calculate the Ki value for the compound.
-
Phase 3: Cellular Characterization
Protocol 4.3.1: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement in intact cells.
-
Methodology:
-
Treat cells with the compound or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Centrifuge to pellet aggregated proteins.
-
Analyze the soluble protein fraction by Western blot for the putative target protein.
-
A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Data Interpretation and Next Steps
The successful completion of this characterization workflow will provide a comprehensive understanding of the biological activity of this compound.
-
If potent and selective activity is observed: The compound can be considered a valuable chemical probe for studying its identified target. Further optimization of its properties (e.g., potency, selectivity, cell permeability) may be pursued through medicinal chemistry efforts.
-
If broad, non-specific activity is observed: The compound may be less suitable as a selective probe but could still have applications as, for example, a general cytotoxic agent, warranting further investigation into its mechanism of toxicity.
-
If no significant activity is detected: While disappointing, this is a possible outcome in discovery research. The compound may require structural modification to unlock its biological potential.
Conclusion
While this compound is currently an understudied molecule, its chemical structure holds significant promise for the development of a novel chemical probe. The systematic approach outlined in this guide, leveraging knowledge from related benzothiazole derivatives, provides a clear and scientifically rigorous path for researchers to explore its biological properties and potential applications. Through careful experimentation and data analysis, the scientific community can determine the value of this compound as a tool to interrogate biological systems and potentially as a starting point for future drug discovery efforts.
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Zych, D., et al. (2022). Newly synthesized benzothiazolyl-1,2,3-triazole derivatives. Journal of Molecular Structure, 1268, 133729. [Link]
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Li, Y., et al. (2021). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Organic Letters, 23(1), 139-144. [Link]
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Chen, J., et al. (2022). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Molecules, 27(19), 6543. [Link]
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Wang, Y., et al. (2022). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2436-2449. [Link]
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Wang, Y., & Xi, C. (2024). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][11][12]Thiazin-4-One Derivatives. Molecules, 29(9), 2085. [Link]
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Khan, I., et al. (2024). Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer's agents. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]
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MySkinRecipes. (n.d.). 6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one. Retrieved from [Link]
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Al-Masoudi, N. A., et al. (2022). 4-(4-(((1H-Benzo[d][11][12][13]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline. Molbank, 2022(2), M1404. [Link]
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Bhat, R., et al. (2013). Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based σ Receptor Ligands. Bioorganic & Medicinal Chemistry Letters, 23(17), 5011-5013. [Link]
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Wang, J., et al. (2023). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry, 11, 1195844. [Link]
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Li, D., et al. (2025). Benzothiazole-Based Fluorescent Probe DYH for 2,4,6-Trinitrophenol Detection: Environmental Water Analysis and Smartphone-Based Sensing. Journal of Fluorescence, 35(10), 9957-9969. [Link]
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Jia, M., et al. (2022). A Benzothiazole-Based Fluorescent Probe for Ratiometric Detection of Al3+ and Its Application in Water Samples and Cell Imaging. Molecules, 27(15), 4995. [Link]
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Wang, Y., & Xi, C. (2024). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][11][12]Thiazin-4-One Derivatives. Molecules, 29(9), 2085. [Link]
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Chimenti, F., et al. (1993). MAOI activity of some novel series of substituted thiazol-2-yl-hydrazines. Il Farmaco, 48(6), 809-819. [Link]
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Li, Y., et al. (2023). Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. Journal of Medicinal Chemistry, 66(19), 13359-13380. [Link]
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Shi, D., et al. (2024). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. Molecules, 29(22), 5007. [Link]
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Yurttaş, L., et al. (2016). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 158-166. [Link]
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Abusharkh, K. A. N., et al. (2024). Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. Journal of Cellular and Molecular Medicine, 28(7), e18018. [Link]
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Metwally, M. A., et al. (2024). Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 3), 263-266. [Link]
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Bradshaw, T. D., et al. (2008). Mechanisms of acquired resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines. Breast Cancer Research and Treatment, 110(1), 57-68. [Link]
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Otava Chemicals. (n.d.). hMAO. Retrieved from [Link]
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Application Notes & Protocols: Formulation of 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one for Preclinical Research
Introduction: The Formulation Imperative
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2][3] 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one, a member of this class, presents formulation challenges typical of many heterocyclic drug candidates: low aqueous solubility. The trifluoromethyl group, while often beneficial for metabolic stability and target binding, significantly increases lipophilicity, further complicating the preparation of homogenous, biocompatible dosing vehicles.
This guide provides a foundational framework for the rational formulation of this compound for both in vitro and in vivo experimental settings. The protocols herein are built upon established principles for handling poorly soluble compounds, ensuring that researchers can generate reliable, reproducible, and translatable data. While specific experimental solubility data for this exact molecule is not extensively published, the principles and methodologies are derived from extensive experience with analogous structures.
Compound Profile & Physicochemical Characteristics
A thorough understanding of a compound's physicochemical properties is the cornerstone of effective formulation development. The following table summarizes key identifiers and predicted properties based on its structure and data from related benzothiazole analogs.
| Property | Value / Description | Source / Rationale |
| Chemical Name | This compound | - |
| Molecular Formula | C₈H₄F₃NOS | Calculated |
| Molecular Weight | 219.19 g/mol | Calculated |
| CAS Number | Data not publicly available. Track via structure. | - |
| Appearance | Expected to be a white to off-white solid. | General property of similar small molecules. |
| Predicted XLogP3 | ~2.5 - 3.5 | Estimated based on related structures[4][5]. A value >2 suggests low aqueous solubility. |
| Hydrogen Bond Donors | 1 (Amide N-H) | Calculated |
| Hydrogen Bond Acceptors | 1 (Carbonyl O), 1 (Thiazole N) | Calculated |
Critical Safety & Handling Protocols
Based on safety data for the parent benzothiazole scaffold and related halogenated derivatives, this compound should be handled with care.[6][7][8]
-
Hazard Classification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled, and may cause serious eye irritation.[6][7][9]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Engineering Controls: All initial handling of the solid compound and preparation of concentrated stock solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[10]
-
Waste Disposal: Dispose of all waste materials (solid compound, contaminated vials, pipette tips) in accordance with local institutional guidelines for chemical waste.
Formulation for In Vitro Cellular Assays
The primary goal for in vitro studies is to achieve complete solubilization in a concentrated stock, which can then be diluted into aqueous cell culture media without precipitation while minimizing solvent toxicity.
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
Causality & Rationale: Dimethyl sulfoxide (DMSO) is a powerful, water-miscible aprotic solvent capable of dissolving most small-molecule drug candidates.[11] Preparing a high-concentration stock (e.g., 10-100 mM) allows for minimal volumes to be added to the final assay, thereby keeping the final DMSO concentration well below cytotoxic levels (typically <0.5%, ideally ≤0.1%).
Materials:
-
This compound solid
-
Anhydrous DMSO, cell culture grade
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Tare Vial: Place an amber glass vial on the analytical balance and tare the weight.
-
Weigh Compound: Carefully weigh a precise amount of the compound (e.g., 2.19 mg) into the tared vial.
-
Calculate Solvent Volume: Calculate the required volume of DMSO to achieve the target concentration.
-
Formula: Volume (µL) = [Weight (mg) / Molecular Weight ( g/mol )] * [1 / Concentration (mol/L)] * 1,000,000
-
Example (for 2.19 mg to make 100 mM stock): Volume (µL) = [0.00219 g / 219.19 g/mol ] * [1 / 0.1 mol/L] * 1,000,000 = 100 µL
-
-
Solubilization: Add the calculated volume of DMSO to the vial. Cap tightly.
-
Dissolution: Promote dissolution by vortexing for 1-2 minutes. If necessary, gentle warming in a 37°C water bath can be applied. Ensure the solid is completely dissolved by visual inspection.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Workflow for Preparing Working Dilutions:
Caption: General workflow for preparing in vitro working solutions.
Formulation for In Vivo Animal Studies
In vivo formulations are significantly more complex, demanding a balance between solubility, stability, and physiological tolerability. A single, universally optimal vehicle does not exist; formulation is dependent on the required dose, administration route, and the compound's properties.
Protocol 2: Solubilizing Vehicle for Oral or IP Dosing (Solution-Based)
Causality & Rationale: This vehicle is a common choice for initial efficacy and pharmacokinetic studies of poorly soluble compounds.
-
DMSO: Acts as the primary solubilizing agent. Its concentration is kept to a minimum (≤10%) to reduce potential toxicity.
-
PEG 400 (Polyethylene Glycol 400): A water-miscible co-solvent that improves solubility and is generally well-tolerated.
-
Saline (0.9% NaCl) or Water: The biocompatible diluent that makes up the bulk of the vehicle.
Vehicle Composition:
-
10% DMSO / 40% PEG 400 / 50% Saline (v/v/v)
Procedure:
-
Weigh Compound: Weigh the required amount of this compound into a sterile glass vial.
-
Initial Solubilization: Add the required volume of DMSO (10% of the final total volume). Vortex or sonicate until the compound is fully dissolved. This is a critical step; ensure a clear solution is formed.
-
Add Co-Solvent: Add the required volume of PEG 400 (40% of the final total volume). Vortex to mix thoroughly. The solution should remain clear.
-
Final Dilution: Slowly add the saline (50% of the final total volume) to the mixture while vortexing. Observe carefully for any signs of precipitation. If the solution becomes cloudy, the concentration may be too high for this vehicle.
-
Final Preparation: Filter the final solution through a 0.22 µm syringe filter if required for the administration route (e.g., IV, though this vehicle is more common for PO/IP). Prepare fresh on the day of dosing.
-
Control Group: Always administer the vehicle alone (without the test compound) to a control group of animals to account for any effects of the vehicle itself.
Protocol 3: Alternative Vehicle for Higher Doses (Suspension-Based)
Causality & Rationale: When the required dose exceeds the solubility limit of solution-based vehicles, a uniform suspension is the preferred alternative.
-
Tween® 80: A non-ionic surfactant that acts as a wetting agent, preventing the hydrophobic particles from agglomerating.
-
Carboxymethylcellulose (CMC): A viscosity-enhancing agent that helps to keep the particles suspended, ensuring uniform dosing.
Vehicle Composition:
-
0.5% Tween® 80 / 0.5% Sodium CMC in Saline (w/v)
Procedure:
-
Prepare Vehicle: First, prepare the vehicle by dissolving the Tween® 80 and then slowly adding the Na-CMC to saline with vigorous stirring. It may require stirring for several hours to fully hydrate and form a homogenous, slightly viscous solution.
-
Weigh Compound: Weigh the required amount of the compound.
-
Wetting Step: Add a small amount of the vehicle to the solid compound to create a thick, uniform paste. This ensures all particles are adequately wetted by the surfactant.
-
Serial Dilution: Gradually add the remaining vehicle in small portions, mixing thoroughly after each addition, to achieve the final desired concentration.
-
Homogenization: Use a tissue homogenizer or sonicator to reduce particle size and ensure a uniform suspension.
-
Dosing: Stir the suspension continuously (e.g., with a magnetic stir bar) during dosing to ensure each animal receives an identical dose.
Decision-Making Framework for In Vivo Formulation:
Caption: Logic tree for selecting an appropriate in vivo formulation strategy.
References
- Vertex AI Search, Safety Data Sheet, based on Benzothiazole. [Source 1]
- Sigma-Aldrich, SAFETY DATA SHEET, based on Benzothiazole. [Source 2]
-
PubChem, 4-{[5-Phenyl-4-(trifluoromethyl)-1,3-thiazol-2-YL]amino}benzoic acid | C17H11F3N2O2S | CID 3316169. [Link]
- Fisher Scientific, SAFETY DATA SHEET, based on Benzothiazole. [Source 4]
- Thermo Fisher Scientific, SAFETY DATA SHEET, based on 2-Amino-6-(trifluoromethyl)benzothiazole. [Source 5]
-
Fluorochem, Safety Data Sheet, based on 2-(Trifluoromethyl)-4H-benzo[d][4][6]oxazin-4-one. [Source 6]
-
PubChem, 4-Methyl-2-(3-(trifluoromethyl)phenyl)-1,3-thiazole-5-carboxylic acid. [Link]
- NIH, Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer's agents. [Source 8]
-
University of Rochester, Department of Chemistry : Solvents and Polarity. [Link]
- Benchchem, Technical Support Center: Degradation of 4-Fluorobenzo[d]thiazol-2(3H)-one. [Source 10]
-
PMC, Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one. [Link]
-
ResearchGate, Effect of fluorine substituents in 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)thiazole for the study of antiparasitic treatment of cysticercosis on a Taenia crassiceps model. [Link]
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MDPI, 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. [Link]
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CP Lab Safety, Understanding Common Lab Solvents. [Link]
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International Journal of Trend in Scientific Research and Development, An overview on Common Organic Solvents and their Toxicity. [Link]
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PMC, Synthesis of Benzo[8][9]thiazolo[2,3-c][6][7][8]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. [Link]
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Application Notes and Protocols for High-Throughput Screening with 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one
Authored by: A Senior Application Scientist
Introduction: The Emergence of Benzothiazoles in Drug Discovery
The benzothiazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] The incorporation of a trifluoromethyl group, as seen in 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one, can enhance metabolic stability, binding affinity, and cell permeability of a molecule, making it an attractive starting point for drug discovery campaigns. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in high-throughput screening (HTS), with a particular focus on its potential as an enzyme inhibitor.
Enzymes are a major class of drug targets, and identifying small molecules that modulate their activity is a cornerstone of modern drug discovery.[4][5] HTS enables the rapid screening of large compound libraries to identify "hits" that can be further optimized into lead compounds.[6][7] This guide will detail a robust HTS protocol using a fluorescence-based assay, a common and effective method for monitoring enzyme activity.[7] While this compound is a versatile scaffold, for the purpose of this application note, we will focus on a hypothetical HTS campaign to identify inhibitors of a cysteine protease, a class of enzymes implicated in various diseases.
Assay Principle: Fluorescence-Based Cysteine Protease Inhibition Assay
The protocol described herein is a fluorescence intensity-based assay designed to identify inhibitors of a model cysteine protease, such as papain. The assay utilizes a fluorogenic substrate that is non-fluorescent until cleaved by the enzyme. Upon enzymatic cleavage, a highly fluorescent molecule is released, leading to an increase in fluorescence intensity. In the presence of an inhibitor, the enzyme's activity is diminished, resulting in a reduced rate of substrate cleavage and a correspondingly lower fluorescence signal.
The key steps of the HTS workflow are outlined below:
Materials and Reagents
| Reagent | Supplier | Purpose |
| This compound | e.g., CymitQuimica | Test Compound |
| Cysteine Protease (e.g., Papain) | e.g., Sigma-Aldrich | Enzyme Target |
| Fluorogenic Substrate (e.g., Z-FR-AMC) | e.g., Bachem | Reporter of Enzyme Activity |
| Assay Buffer (e.g., 100 mM Sodium Phosphate, pH 6.5, with 10 mM DTT and 5 mM EDTA) | In-house preparation | Maintain optimal enzyme activity and stability |
| Dimethyl Sulfoxide (DMSO), ACS Grade | e.g., Fisher Scientific | Solvent for compounds |
| Known Cysteine Protease Inhibitor (e.g., E-64) | e.g., Sigma-Aldrich | Positive Control |
| 384-well, black, flat-bottom plates | e.g., Corning | Low-volume assay plates |
Detailed Experimental Protocols
Protocol 1: Preparation of Stock Solutions and Assay Plates
-
Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Control Stock Solutions: Prepare a 10 mM stock solution of a known inhibitor (e.g., E-64) in 100% DMSO for the positive control. The negative control will be 100% DMSO.
-
Compound Plating: Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the compound stock solutions and controls into a 384-well assay plate. This will result in a final compound concentration of 10 µM in a 50 µL final assay volume.
Protocol 2: High-Throughput Screening Assay
-
Enzyme Preparation: Prepare a working solution of the cysteine protease in assay buffer at a 2X final concentration. The optimal enzyme concentration should be determined empirically during assay development to ensure the reaction remains in the linear range for the duration of the assay.
-
Dispensing Enzyme: Dispense 25 µL of the 2X enzyme solution to all wells of the 384-well assay plate containing the pre-spotted compounds and controls.
-
Compound-Enzyme Incubation: Centrifuge the plates briefly to ensure mixing and incubate at room temperature for 15 minutes. This pre-incubation allows the test compounds to bind to the enzyme before the addition of the substrate.
-
Substrate Preparation: Prepare a working solution of the fluorogenic substrate in assay buffer at a 2X final concentration. The substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) to maximize sensitivity to competitive inhibitors.[4]
-
Initiating the Reaction: Dispense 25 µL of the 2X substrate solution to all wells of the assay plate to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately transfer the plate to a plate reader capable of measuring fluorescence intensity (e.g., λex = 380 nm, λem = 460 nm for AMC-based substrates). Measure the fluorescence every minute for 30 minutes.
Data Analysis and Hit Identification
The primary data output will be the rate of increase in fluorescence over time (the reaction velocity).
-
Calculation of Percent Inhibition: The percent inhibition for each compound is calculated using the following formula:
Where:
-
V_compound is the reaction velocity in the presence of the test compound.
-
V_negative_control is the reaction velocity in the presence of DMSO (0% inhibition).
-
V_background is the reaction velocity in the absence of enzyme (or in the presence of a potent inhibitor, representing 100% inhibition).
-
-
Assay Quality Control (Z' Factor): The robustness of the HTS assay is assessed by calculating the Z' factor.[8]
Where:
-
σ_pos and σ_neg are the standard deviations of the positive and negative controls, respectively.
-
μ_pos and μ_neg are the means of the positive and negative controls, respectively.
An assay with a Z' factor between 0.5 and 1.0 is considered excellent for HTS.
-
-
Hit Identification: Compounds that exhibit a percent inhibition greater than a predetermined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered "hits."
Hit Confirmation and Follow-up Studies
Primary hits from the HTS campaign should be subjected to a series of follow-up studies to confirm their activity and elucidate their mechanism of action.
Protocol 3: IC50 Determination
-
Prepare a serial dilution of the hit compound, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).
-
Perform the enzyme inhibition assay as described in Protocol 2 with the different concentrations of the compound.
-
Plot the percent inhibition as a function of the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[4]
Conclusion
This application note provides a detailed framework for utilizing this compound in a high-throughput screening campaign to identify novel enzyme inhibitors. The described fluorescence-based assay is a robust and widely used method in drug discovery.[5][7] By following these protocols, researchers can effectively screen large compound libraries, identify and confirm active compounds, and advance the development of new therapeutic agents. The benzothiazole scaffold holds significant promise, and systematic screening of derivatives like this compound is a critical step in unlocking their full therapeutic potential.
References
- High-Throughput Inhibitor Assays and Screening - Creative Enzymes. Creative Enzymes. [URL: https://www.creative-enzymes.com/resource/high-throughput-inhibitor-assays-and-screening_65.html]
- Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012-05-01). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/books/NBK92001/]
- Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC - NIH. (2022-10-03). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9527715/]
- High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel - Lab on a Chip (RSC Publishing). Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2009/lc/b814059a]
- Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC - NIH. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4762590/]
- High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed. (2020-10-08). National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/32432874/]
- Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. (2023-11-14). BellBrook Labs. [URL: https://www.bellbrooklabs.
- Ultra-High Throughput Screening Protocol | Download Table - ResearchGate. ResearchGate. [URL: https://www.researchgate.net/figure/Ultra-High-Throughput-Screening-Protocol_tbl1_344793540]
- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Bio-Techne. [URL: https://www.bio-techne.com/research-and-discovery/cell-based-assays/developing-robust-in-vitro-cell-based-assays-for-high-throughput-screening-hts]
- (PDF) Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. (2021-11-13). ResearchGate. [URL: https://www.researchgate.net/publication/356230869_Protocol_for_high-throughput_compound_screening_using_flow_cytometry_in_THP-1_cells]
- A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish. MDPI. [URL: https://www.mdpi.com/2813-0535/3/1/4]
- 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC - PubMed Central. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10813797/]
- 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol - CymitQuimica. CymitQuimica. [URL: https://www.cymitquimica.com/base/files/INDAGOO/ ficha/pdf/IN-DA01AS2K_ficha.pdf]
- Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer's agents - NIH. (2024-06-28). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11213813/]
- 6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one - MySkinRecipes. MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/product/240491-6-trifluoromethyl-benzo-d-thiazol-2-3h-one-4043]
- This compound | CymitQuimica. CymitQuimica. [URL: https://www.cymitquimica.com/de/p/4-trifluoromethyl-benzo-d-thiazol-2-3h-one]
-
4-(4-(((1H-Benzo[d][4][6][9]triazol-1-yl)oxy)methyl) - MDPI . MDPI. [URL: https://www.mdpi.com/1420-3049/27/22/7996]
- Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability | Journal of Medicinal Chemistry - ACS Publications. (2023-09-10). American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01064]
- Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PubMed Central. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10112002/]
-
Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][6][9]Thiazin-4-One Derivatives - PMC - NIH . (2023-05-09). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10180018/]
- Newly synthesized benzothiazolyl-1,2,3-triazole derivatives. (2022-11-10). Elsevier. [URL: https://www.sciencedirect.com/science/article/pii/S002016932200547X]
- Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor - PMC - NIH. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319084/]
- Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one - PMC. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10896791/]
- Mechanisms of acquired resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines - PubMed. National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/17674193/]
- 2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide - Compound.... ChemDiv. [URL: https://www.chemdiv.com/product/4593-4932/]
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The Versatile Scaffold: 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one in Modern Medicinal Chemistry
Introduction: In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has emerged as a paramount tool for optimizing the pharmacological profiles of therapeutic agents. The trifluoromethyl group, in particular, offers a unique combination of electronic properties and metabolic stability that can profoundly influence a molecule's potency, selectivity, and pharmacokinetic properties. Within this context, 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one has garnered significant attention as a privileged scaffold. Its inherent structural features, combined with the strategic placement of the trifluoromethyl moiety, provide a versatile platform for the development of novel therapeutics across a spectrum of disease areas, most notably in oncology and neurodegenerative disorders. This guide provides an in-depth exploration of the synthesis, applications, and experimental protocols associated with this valuable building block for researchers, scientists, and drug development professionals.
The Strategic Advantage of the this compound Scaffold
The benzothiazole core is a well-established pharmacophore present in numerous biologically active compounds. The addition of a trifluoromethyl group at the 4-position of the benzo[d]thiazol-2(3H)-one system imparts several advantageous properties that are highly sought after in medicinal chemistry:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation. This can lead to an increased half-life and improved bioavailability of the drug candidate.
-
Modulation of Lipophilicity: The trifluoromethyl group is highly lipophilic, which can enhance the molecule's ability to cross cellular membranes and the blood-brain barrier. This is a critical attribute for drugs targeting the central nervous system.
-
Alteration of Electronic Properties: The strong electron-withdrawing nature of the trifluoromethyl group can influence the acidity of the N-H proton at the 3-position and the overall electron distribution of the aromatic system. This can be strategically exploited to fine-tune the binding affinity and selectivity of the molecule for its biological target.
-
Conformational Control: The steric bulk of the trifluoromethyl group can influence the preferred conformation of the molecule, which can be crucial for optimal interaction with the binding site of a protein.
Synthesis of the Core Scaffold: A General Approach
Conceptual Synthetic Workflow:
Caption: General synthetic route to this compound.
Application Note 1: Development of Kinase Inhibitors for Oncology
The this compound scaffold has emerged as a valuable starting point for the design of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The benzothiazole core can act as a "hinge-binder," forming key hydrogen bond interactions with the kinase hinge region, a critical component of the ATP-binding site.
Rationale for Use:
The N-H group of the benzothiazol-2-one core can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor, mimicking the interactions of the adenine portion of ATP. The trifluoromethyl group at the 4-position can be directed towards a hydrophobic pocket within the kinase active site, thereby enhancing binding affinity and selectivity. Further modifications at the N-3 position allow for the exploration of solvent-exposed regions, providing opportunities to improve potency and tailor pharmacokinetic properties.
Example Application: Microtubule Affinity-Regulating Kinase 4 (MARK4) Inhibitors
Recent studies have explored derivatives of the benzothiazole scaffold as inhibitors of MARK4, a serine/threonine kinase implicated in the progression of several cancers and neurodegenerative diseases like Alzheimer's.
Illustrative Signaling Pathway:
Caption: Inhibition of MARK4 by a 4-(CF3)-benzothiazolone derivative.
Protocol 1: Synthesis of an N-Aryl-4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one Derivative
This protocol describes a general method for the N-arylation of the core scaffold, a common step in the synthesis of kinase inhibitors.
Materials:
-
This compound
-
Substituted aryl halide (e.g., 4-bromonitrobenzene)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the substituted aryl halide (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1 M with respect to the starting benzothiazolone.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the copper catalyst and other sensitive reagents.
-
Anhydrous DMF: Ensures a dry reaction environment, as water can interfere with the catalytic cycle.
-
Copper(I) Iodide: A common and effective catalyst for Ullmann-type coupling reactions.
-
Potassium Carbonate: Acts as a base to deprotonate the N-H of the benzothiazolone, facilitating the coupling reaction.
-
Purification: Column chromatography is essential to remove unreacted starting materials, catalyst residues, and byproducts to obtain a pure compound for biological evaluation.
Application Note 2: Modulators of Neuroinflammation for Neurodegenerative Diseases
Chronic neuroinflammation is a key pathological feature of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The this compound scaffold is being explored for the development of agents that can modulate neuroinflammatory pathways.
Rationale for Use:
The lipophilic nature of the trifluoromethyl group can facilitate the penetration of the blood-brain barrier, a critical requirement for drugs targeting the central nervous system. The benzothiazole core can be functionalized to interact with various targets involved in neuroinflammation, such as microglia and astrocytes, or specific enzymes like monoamine oxidase B (MAO-B).
Example Application: Development of Multi-Target-Directed Ligands for Alzheimer's Disease
Derivatives of the benzothiazole scaffold are being investigated as multi-target-directed ligands (MTDLs) for Alzheimer's disease.[1] These compounds are designed to simultaneously interact with multiple pathological targets, such as cholinesterases and MAO-B, offering a more holistic therapeutic approach.
Illustrative Multi-Target Approach:
Caption: Multi-target strategy using the 4-(CF3)-benzothiazolone scaffold.
Protocol 2: In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol outlines a general method to assess the inhibitory potential of this compound derivatives against human MAO-B.
Materials:
-
Human recombinant MAO-B
-
Test compounds (dissolved in DMSO)
-
Kynuramine (substrate)
-
Potassium phosphate buffer (pH 7.4)
-
4-Hydroxyquinoline (standard)
-
Microplate reader (fluorescence)
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compounds and the standard inhibitor (e.g., selegiline) in potassium phosphate buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well black microplate, add the buffer, the test compound solution, and the human recombinant MAO-B enzyme solution.
-
Incubate the plate at 37 °C for 15 minutes to allow for pre-incubation of the inhibitor with the enzyme.
-
Initiate the enzymatic reaction by adding the kynuramine substrate solution to each well.
-
Incubate the plate at 37 °C for 30 minutes.
-
Stop the reaction by adding a suitable stop solution (e.g., NaOH).
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader with an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Causality Behind Experimental Choices:
-
Human Recombinant MAO-B: Provides a pure and consistent source of the target enzyme, ensuring reproducibility.
-
Kynuramine: A non-fluorescent substrate that is converted by MAO-B to the fluorescent product 4-hydroxyquinoline, allowing for a sensitive and continuous assay.
-
Pre-incubation: Allows the inhibitor to bind to the enzyme before the addition of the substrate, which is important for obtaining accurate IC₅₀ values, especially for slow-binding inhibitors.
-
Fluorescence Detection: Offers high sensitivity and a wide dynamic range for measuring enzyme activity.
Quantitative Data Summary
While specific IC₅₀ values for derivatives of this compound are not extensively reported in a consolidated format, the following table provides illustrative data for related benzothiazole derivatives to demonstrate the potential potency that can be achieved with this scaffold.
| Compound Class | Target | Representative IC₅₀ (nM) | Reference |
| Benzothiazole-based | MARK4 | Varies | [2] |
| 2-Arylbenzothiazoles | Anticancer (various cell lines) | 10 - 1000 | [3] |
| Benzothiazole-Thiadiazole Hybrids | Anti-Alzheimer's (Enzyme Inhibition) | Varies | [4] |
| Benzothiazole Derivatives | MAO-B | 10 - 500 | [1] |
Conclusion and Future Perspectives
The this compound scaffold stands as a testament to the power of strategic fluorination in medicinal chemistry. Its unique combination of a privileged heterocyclic core and the advantageous properties of the trifluoromethyl group provides a robust platform for the design and synthesis of novel therapeutic agents. The applications in oncology and neurodegenerative diseases are particularly promising, with ongoing research likely to uncover new biological targets and lead to the development of next-generation therapies. As our understanding of the intricate roles of this scaffold in molecular recognition continues to grow, so too will its impact on the future of drug discovery.
References
- Novás, M., & Matos, M. J. (2025). novel benzothiazole derivatives for the treatment of neurodegenerative disorders: study in a phenotypic alzheimer's disease model. SDDN.
- Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer's agents. National Institutes of Health. (2024-06-28).
- Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. PubMed Central. (2023-02-15).
- Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based σ Receptor Ligands. (2013-09-01).
- Methods for synthesis of benzo[d]thiazol‐2(3H)‐ ones and...
- Newly synthesized benzothiazolyl-1,2,3-triazole deriv
- Novel benzothiazole derivatives as multitargeted- directed ligands for the treatment of Alzheimer's disease. (2023-02-15).
- Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica.
- Benzo[d]thiazole derivatives as microtubule affinity-regulating kinase 4 (MARK4)
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Fighting Against Alzheimer's Disease: Synthesis of New Pyrazoline and Benzothiazole Derivatives as New Acetylcholinesterase and MAO Inhibitors. Bentham Science Publisher.
- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PubMed Central. (2024-03-18).
- Comparative Analysis of 4- Fluorobenzo[d]thiazol-2(3H)
- Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. PubMed Central.
- Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. PubMed.
- 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PubMed Central.
- Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. PubMed.
- Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases.
-
Synthesis of Benzo[6][7]thiazolo[2,3-c][4][5][6]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. PubMed Central. (2022-02-22).
- Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Deriv
- Current trends of benzothiazoles in drug discovery: a p
- (PDF)
- Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. PubMed Central.
- Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1)
- Development of a Benzothiazole Scaffold-Based Androgen Receptor N-Terminal Inhibitor for Treating Androgen-Responsive Prost
- Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. (2022-07-28).
Sources
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- 2. Benzo[d]thiazole derivatives as microtubule affinity-regulating kinase 4 (MARK4) inhibitors: Synthesis, characterizatio… [ouci.dntb.gov.ua]
- 3. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sddn.es [sddn.es]
- 6. Structure activity relationship study of benzo[d]thiazol-2(3H)one based σ receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one
Navigating Solubility Challenges in Experimental Workflows
Welcome to the technical support guide for 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to address common and complex solubility issues encountered with this compound. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying scientific rationale to empower your experimental decisions.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a benzothiazole core, is common in bioactive molecules. However, the addition of a trifluoromethyl (-CF3) group presents a significant challenge: poor aqueous solubility.
The -CF3 group is strongly electron-withdrawing and highly lipophilic, properties that can enhance metabolic stability and membrane permeability but drastically reduce solubility in aqueous media[1][2][3]. This guide provides a systematic approach to overcome this critical hurdle.
Frequently Asked Questions (FAQs) & First-Line Troubleshooting
Q1: Why is my this compound insoluble in standard aqueous buffers like PBS?
Answer: The insolubility stems from the molecule's chemical structure. The core, Benzo[d]thiazol-2(3H)-one, is already known to be insoluble in water[4]. The addition of the trifluoromethyl (-CF3) group significantly increases the molecule's lipophilicity (its tendency to dissolve in fats, oils, and non-polar solvents)[1][3]. This group cannot form hydrogen bonds with water, leading to unfavorable interactions and precipitation in aqueous solutions. Over 70% of new chemical entities face this challenge, often categorizing them as BCS Class II (low solubility, high permeability) compounds[5].
Q2: I need to make a stock solution. What organic solvents should I try first?
Answer: For creating a high-concentration stock solution, you should begin with common water-miscible organic solvents. Based on the properties of the parent benzothiazole structure, the following are recommended starting points[4]:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Methanol (MeOH)
Causality: These solvents are polar enough to interact with the heteroatoms in the benzothiazole ring but are also capable of solvating the non-polar, fluorinated part of the molecule. Always start with a small amount of your compound to test solubility before committing your entire batch.
Q3: My compound dissolves in the organic stock solvent, but precipitates immediately when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?
Answer: This is a classic sign of a compound "crashing out" of solution. Your concentrated stock in 100% organic solvent is stable, but upon dilution into an aqueous buffer, the solvent environment changes dramatically. The compound is no longer soluble in the high-water-content medium and precipitates.
Immediate Troubleshooting Steps:
-
Lower the Final Concentration: Attempt to dilute your stock to a much lower final concentration in the assay buffer.
-
Increase Organic Content: Determine the maximum percentage of your stock solvent (e.g., DMSO) that your assay can tolerate without affecting the biological system (typically ≤0.5-1%). This small amount of co-solvent can sometimes be enough to keep the compound in solution at low micromolar concentrations.
-
Use a Formulation Strategy: If simple dilution fails, you must employ a more advanced solubilization technique. Proceed to the advanced strategies outlined below.
Advanced Solubilization Strategies & Protocols
For robust and reproducible experiments, more advanced formulation strategies are necessary. The choice of method depends on the required concentration and the downstream application (e.g., in vitro cell-based assays vs. in vivo pharmacokinetics).
Q4: How can I systematically screen for the best solubilization approach for my in vitro assays?
Answer: A systematic approach is crucial. We recommend a tiered screening process, starting with the simplest methods. The following workflow provides a logical decision path.
Caption: Mechanism of cyclodextrin-mediated solubilization.
Experimental Protocols & Data
Solubility in Common Laboratory Solvents
The following table provides estimated solubility classifications for this compound. These are not experimentally derived values and must be confirmed in your laboratory. They are extrapolated from the known properties of the parent scaffold and the physicochemical impact of the -CF3 group.[1][4]
| Solvent | Type | Estimated Solubility | Rationale / Notes |
| Water | Aqueous | Insoluble (<0.1 mg/mL) | Highly lipophilic -CF3 group and aromatic core prevent H-bonding. |
| PBS (pH 7.4) | Aqueous Buffer | Insoluble (<0.1 mg/mL) | The molecule lacks easily ionizable groups for pH modification to be effective. [6] |
| DMSO | Polar Aprotic | Very Soluble (>50 mg/mL) | Excellent solvent for a wide range of organic molecules. Ideal for stock solutions. |
| DMF | Polar Aprotic | Very Soluble (>50 mg/mL) | Similar to DMSO, a good choice for high-concentration stocks. |
| Ethanol | Polar Protic | Soluble (10-30 mg/mL) | Can solvate both polar and non-polar regions. May be limited in concentration. |
| PEG-400 | Co-solvent | Soluble (10-30 mg/mL) | Often used in formulations to improve aqueous solubility. [7] |
Protocol 1: Kinetic Solubility Screening with Co-solvents
This protocol allows for a rapid assessment of the apparent solubility in a formulation intended for in vitro screening.
Objective: To determine the maximum concentration of the compound that can be achieved in an aqueous buffer containing a fixed percentage of a co-solvent.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Co-solvents: PEG-400, Propylene Glycol (PG)
-
Assay Buffer (e.g., PBS, pH 7.4)
-
96-well microplate (non-binding surface recommended)
-
Plate reader capable of measuring turbidity (e.g., at 620 nm) or HPLC system.
Methodology:
-
Prepare Stock Solution: Accurately weigh the compound and prepare a 20 mM stock solution in 100% DMSO.
-
Prepare Co-solvent/Buffer Mixtures: Prepare solutions of your assay buffer containing 5% PEG-400 and 5% PG. Also include a "buffer only" control.
-
Serial Dilution: In the 96-well plate, perform a serial dilution of your DMSO stock into pure DMSO to create a concentration range (e.g., 20 mM down to ~10 µM).
-
Dilution into Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate into corresponding wells of three new plates pre-filled with a larger volume (e.g., 98 µL) of the co-solvent/buffer mixtures (and the buffer-only control). This maintains a constant final DMSO concentration of 2%.
-
Equilibration & Measurement:
-
Seal the plates and shake for 2 hours at room temperature.
-
Measure the turbidity of each well using a plate reader. The concentration at which turbidity significantly increases above background is the kinetic solubility limit.
-
Alternatively (Gold Standard): Centrifuge the plates to pellet any precipitate and analyze the supernatant by HPLC to quantify the amount of compound remaining in solution. [8] Interpreting the Results: This experiment quickly identifies the best-performing co-solvent system and the approximate concentration limit for your assays, helping to avoid compound precipitation during experiments.
-
Protocol 2: Preparation of a Cyclodextrin-Based Formulation
Objective: To prepare a clear, filterable aqueous solution of the compound using hydroxypropyl-β-cyclodextrin (HP-β-CD) for use in cellular or in vivo studies.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized Water or Saline
-
Vortex mixer and/or sonicator
-
0.22 µm syringe filter (PVDF or other chemically compatible material)
Methodology:
-
Prepare Cyclodextrin Vehicle: Prepare a 20% (w/v) solution of HP-β-CD in deionized water. For example, dissolve 2 g of HP-β-CD in water and bring the final volume to 10 mL. Warm gently (to 40-50°C) if needed to aid dissolution. Cool to room temperature.
-
Weigh Compound: Accurately weigh the required amount of this compound needed for your target concentration (e.g., for a 1 mg/mL solution, weigh 10 mg).
-
Add Vehicle: Add the 20% HP-β-CD vehicle to the solid compound powder.
-
Facilitate Complexation:
-
Vortex the mixture vigorously for 15-30 minutes.
-
If the solution is not clear, place it in a bath sonicator for 15-30 minutes. Avoid excessive heating.
-
Allow the solution to equilibrate by rotating overnight at room temperature.
-
-
Validation & Sterilization:
-
Visually inspect the solution. It should be clear and free of visible particulates.
-
Filter the solution through a 0.22 µm syringe filter. If the solution is still not fully dissolved, the concentration may be too high for this formulation. This filtration step validates that the compound is truly in solution and not a fine suspension. [9] Trustworthiness Check: A formulation that cannot be sterile-filtered through a 0.22 µm filter is not truly in solution and should not be used for parenteral administration or sterile cell culture experiments.
-
References
- Formulation strategies for poorly soluble drugs. (n.d.).
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- Solubilization techniques used for poorly water-soluble drugs. (n.d.). PubMed Central.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PubMed Central.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PubMed Central.
- Solubilization techniques used for poorly w
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). PubMed Central.
- The Impact of Trifluoromethyl Groups in Specialty Chemicals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Trifluoromethyl group. (n.d.). Wikipedia.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008, April 29). PubMed Central.
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Analysis.
- 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
- Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
- Improving solubility via structural modification. (n.d.).
- Drug Solubility: Importance and Enhancement Techniques. (n.d.). PubMed Central.
- Benzo[d]thiazol-2(3H)-one. (2024, April 9). ChemBK.
- Review of Characteristics and Analytical Methods for Determin
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stability of 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one in Solution
Welcome to the technical support center for 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in solution. While specific degradation kinetics for this molecule are not extensively published, this document synthesizes established principles of heterocyclic chemistry, forced degradation studies, and extensive experience with similar compounds to empower you to proactively address stability challenges.
Frequently Asked Questions (FAQs)
Q1: I'm dissolving this compound for my assay and I'm concerned about its stability. What are the most likely degradation pathways I should be aware of?
A1: Based on the structure of this compound, the primary potential degradation pathways are hydrolysis, photolysis, and oxidation.
-
Hydrolysis: The benzothiazolone core contains an amide-like lactam bond within the thiazole ring. This bond is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[1][2] Alkaline conditions, in particular, have been shown to accelerate the hydrolysis of related isothiazolinone and benzothiazolium compounds, leading to ring-opening.[1][3][4]
-
Photolysis: Many heterocyclic aromatic compounds are sensitive to light, especially in the UV spectrum. The energy from photons can induce photochemical reactions, leading to the formation of reactive species and subsequent degradation.[5] While the trifluoromethyl group can sometimes enhance photostability, it is crucial to consider this pathway.[6][7][8]
-
Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones, thereby altering the compound's properties and activity.
It is important to note that the trifluoromethyl (CF3) group is an electron-withdrawing group, which generally enhances the chemical stability of many bioactive molecules against metabolic or enzymatic degradation.[6] However, its effect on hydrolytic and photolytic stability in this specific scaffold requires experimental verification.
Q2: My compound seems to be losing potency over the course of my multi-day experiment. How can I determine if it's degrading?
A2: A systematic approach is necessary to confirm degradation. We recommend performing a forced degradation study, which is a standard practice in pharmaceutical development to understand a molecule's intrinsic stability.[9][10][11][12][13] This involves subjecting a solution of your compound to stress conditions that are more severe than your experimental conditions to accelerate degradation.
A typical workflow for a forced degradation study is as follows:
Caption: Workflow for a forced degradation study.
By comparing the amount of the parent compound remaining under stress conditions to a control sample stored under ideal conditions (e.g., -20°C, protected from light), you can identify the likely cause of degradation.
Q3: I suspect pH is the culprit for my compound's instability. How does pH affect the stability of this compound?
A3: The pH of your solution is a critical factor influencing the stability of your compound.[14][15] As mentioned, the amide-like bond in the thiazolone ring is prone to hydrolysis, and this process is often pH-dependent.
-
Acidic Conditions (pH < 7): While many benzothiazole derivatives are relatively stable in acidic media, strong acidic conditions can catalyze hydrolysis.[1][3][4]
-
Neutral Conditions (pH ≈ 7): Stability is generally expected to be optimal around neutral pH, but this needs to be confirmed experimentally.
-
Alkaline Conditions (pH > 7): The rate of hydrolysis for related compounds significantly increases with pH.[1][3][4] The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the lactam ring, leading to ring-opening.
The following diagram illustrates the proposed pH-dependent hydrolytic degradation:
Caption: Proposed hydrolytic degradation pathway.
To mitigate pH-related degradation, always use freshly prepared buffers and consider running your experiments at a slightly acidic to neutral pH if your assay allows.
Troubleshooting Guides
Problem 1: Inconsistent results in cell-based assays.
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Degradation in Media | 1. Prepare a solution of the compound in your cell culture media. 2. Incubate under the same conditions as your assay (e.g., 37°C, 5% CO2) but without cells. 3. At various time points (e.g., 0, 4, 8, 24, 48h), take an aliquot and analyze by HPLC to quantify the remaining parent compound. | - Prepare fresh solutions of the compound for each experiment. - If degradation is observed, consider a shorter incubation time or adding the compound at later time points in your assay. |
| Precipitation in Media | 1. Visually inspect your stock and working solutions for any precipitates. 2. Determine the solubility of your compound in the final assay media. | - Ensure your stock solution solvent is compatible with your aqueous media and the final concentration of the organic solvent is low (typically <1%). - Use a solubility-enhancing excipient if necessary and compatible with your cells. |
Problem 2: Loss of compound concentration in stock solutions.
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Solvent-Mediated Degradation | 1. Prepare stock solutions in different common solvents (e.g., DMSO, DMF, Acetonitrile, Ethanol). 2. Store them under identical conditions (e.g., -20°C, protected from light). 3. Analyze the concentration by HPLC at regular intervals (e.g., weekly). | - Choose a solvent in which the compound shows the highest stability. - Store stock solutions at -80°C for long-term storage.[16] - Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Photodegradation | 1. Prepare two sets of solutions. Wrap one set in aluminum foil to protect it from light. 2. Expose both sets to ambient lab light for a defined period. 3. Compare the concentration of the compound in both sets using HPLC. | - Always store stock solutions and experimental samples in amber vials or wrapped in foil.[16] - Minimize exposure to light during experimental procedures. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial as it can resolve the parent compound from its degradation products.
-
Column and Mobile Phase Selection:
-
Start with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.
-
-
Detection:
-
Use a UV detector set at the λmax of the compound. If unknown, perform a UV scan from 200-400 nm.
-
Couple with a mass spectrometer (LC-MS) to aid in the identification of degradation products.
-
-
Method Validation:
-
Analyze samples from your forced degradation study.
-
Ensure that the peaks for the degradation products are well-separated from the parent compound peak. The peak for the parent compound should be pure, which can be confirmed using a photodiode array (PDA) detector.
-
Protocol 2: Conducting a pH Profile Stability Study
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 3, 5, 7, 9, 11).
-
Sample Preparation: Dilute your stock solution of this compound into each buffer to your desired working concentration.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C), protected from light.
-
Time-Point Analysis: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each pH solution, neutralize it if necessary, and analyze it using your stability-indicating HPLC method.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each pH. This will give you a clear indication of the pH range in which your compound is most stable.
Summary of Recommended Storage and Handling
| Condition | Recommendation | Rationale |
| Solid Form | Store at 2-8°C, in a tightly sealed container, protected from light and moisture.[16] | To prevent slow degradation over time due to environmental factors. |
| Stock Solutions | Prepare in a suitable, dry solvent (e.g., DMSO, Acetonitrile). Aliquot and store at -20°C or -80°C in amber vials. | To minimize degradation from hydrolysis, repeated freeze-thaw cycles, and light exposure. |
| Aqueous Solutions | Prepare fresh for each experiment using a buffer in the optimal pH range (to be determined experimentally, but likely near neutral). | To avoid hydrolysis, which is a primary degradation pathway for this class of compounds in aqueous solutions. |
By following these guidelines and proactively investigating the stability of this compound under your specific experimental conditions, you can ensure the reliability and reproducibility of your results.
References
- Gáplovský, A., Chabreček, P., & Sutoris, V. (1987). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers, 41(5), 671-674.
-
Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]
- Sigma-Aldrich. (2025).
-
Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). 3-Trifluoromethyl-3-aryldiazirine photolabels with enhanced ambient light stability. Chemical Communications. Retrieved from [Link]
- Thermo Fisher Scientific. (2025).
-
ChemRxiv. (2023). Facile Trifluoromethylation of Arenes and Heterocycles via a Bench Stable Photocaged Trifluoromethylation Reagent. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2019). Development and validation of a stability-indicating RP-HPLC method for the simultaneous estimation of Escitalopram and Clonazepam in bulk and tablet dosage form. Retrieved from [Link]
-
National Institutes of Health. (2021). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. PMC. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2018). Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]
-
CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
National Institutes of Health. (2019). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. PMC. Retrieved from [Link]
-
ResearchGate. (2018). The effects of pH on the degradation of isothiazolone biocides. Retrieved from [Link]
-
National Institutes of Health. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. PubMed. Retrieved from [Link]
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National Institutes of Health. (1998). Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. PubMed. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
-
LVHN Scholarly Works. (2015). Rapid Hydrolysis of Benzodiazepines in Urine. Retrieved from [Link]
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ResearchGate. (1992). The effects of pH on the degradation of isothiazolone biocides. Retrieved from [Link]
-
Scribd. (2024). Influence of PH On The Stability of Pharmaceutical. Retrieved from [Link]
-
National Institutes of Health. (1971). Hydrolysis of benzothiadiazines. PubMed. Retrieved from [Link]
-
National Institutes of Health. (2022). The performance and pathway of benzothiazole degradation by electron beam irradiation. Retrieved from [Link]
-
National Institutes of Health. (2021). Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. Retrieved from [Link]
-
National Institutes of Health. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. Retrieved from [Link]
-
National Institutes of Health. (2000). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. PMC. Retrieved from [Link]
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MDPI. (2022). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Retrieved from [Link]
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National Institutes of Health. (1975). Practical Kinetics III: Benzodiazepine Hydrolysis. PubMed. Retrieved from [Link]
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Technical Support Center: 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one Experiments
Welcome to the technical support center for 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during experiments with this fluorinated heterocyclic compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the properties, synthesis, and handling of this compound.
Q1: What are the key structural features of this compound that influence its reactivity?
A1: The reactivity of this compound is primarily dictated by two features: the benzothiazol-2(3H)-one core and the electron-withdrawing trifluoromethyl (-CF₃) group at the 4-position. The benzothiazolone ring system possesses a lactam-like structure with an acidic N-H proton. The powerful electron-withdrawing nature of the -CF₃ group further increases the acidity of this proton, making N-alkylation and other reactions at the nitrogen atom more facile.[1][2] Additionally, the -CF₃ group deactivates the benzene ring towards electrophilic substitution.
Q2: What is a plausible synthetic route for this compound?
A2: A common and effective method for the synthesis of benzothiazol-2(3H)-ones is the cyclization of the corresponding 2-aminothiophenol derivative.[3] For this compound, the key starting material would be 2-amino-3-(trifluoromethyl)benzenethiol. This intermediate can be reacted with a phosgene equivalent, such as triphosgene, to form the desired heterocyclic ring. It is crucial to handle triphosgene with extreme caution due to its high toxicity.[4][5][6][7]
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a cool, dry, and well-ventilated area, away from strong bases, oxidizing agents, and moisture.[1] The compound is a solid at room temperature. To prevent potential degradation, it is advisable to store it under an inert atmosphere, such as argon or nitrogen.
Q4: How can I monitor the progress of reactions involving this compound?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring reaction progress.[8] A suitable mobile phase, typically a mixture of hexane and ethyl acetate, can be used to separate the starting materials, intermediates, and the final product. Visualization can be achieved using a UV lamp (254 nm), as the aromatic rings will absorb UV light.
Q5: What are the key safety precautions when working with this compound and its synthetic precursors?
A5: When synthesizing this compound, the use of triphosgene or other phosgene derivatives requires strict safety protocols. These reagents are highly toxic and corrosive and must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[4][5][6][7] The final compound itself should be handled with care, avoiding inhalation, ingestion, and skin contact. Always consult the Safety Data Sheet (SDS) for detailed information.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and handling of this compound.
Low or No Product Yield in Synthesis
Problem: The cyclization of 2-amino-3-(trifluoromethyl)benzenethiol with triphosgene results in a low yield or no desired product.
| Potential Cause | Recommended Solution |
| Poor Quality of Starting Material | The 2-amino-3-(trifluoromethyl)benzenethiol starting material is susceptible to oxidation, forming a disulfide byproduct. Ensure the purity of the starting material. If it has been stored for a long time, consider purification by column chromatography before use.[8] |
| Incomplete Reaction | The reaction may require more time or a higher temperature to go to completion. Monitor the reaction closely by TLC. If starting material is still present after the initial reaction time, consider extending the reaction time or gradually increasing the temperature. |
| Suboptimal Reaction Conditions | The choice of base and solvent can significantly impact the reaction outcome. Triethylamine is a commonly used base for this type of reaction. A polar aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is generally suitable. Consider screening different bases or solvents if the yield is consistently low. |
| Hydrolysis of Triphosgene | Triphosgene is sensitive to moisture and can hydrolyze to phosgene and then to HCl and CO₂. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[6] |
Formation of Significant Side Products
Problem: TLC analysis of the crude reaction mixture shows multiple spots in addition to the desired product.
| Potential Cause | Recommended Solution |
| Dimerization of Starting Material | The 2-amino-3-(trifluoromethyl)benzenethiol can oxidize to form a disulfide dimer, especially in the presence of air. To minimize this, perform the reaction under an inert atmosphere.[8] |
| Formation of Urea Byproduct | If the reaction is not carried out carefully, the intermediate isocyanate formed from the reaction of the amine with triphosgene can react with another molecule of the starting amine to form a urea byproduct. This can be minimized by the slow addition of triphosgene to the reaction mixture. |
| N-Alkylation | If an alkylating agent is present as an impurity or in a subsequent step, the acidic N-H proton of the product can be alkylated.[9] Ensure all reagents and solvents are free from such impurities. |
| Ring Opening | Benzothiazolones can be susceptible to ring-opening under strongly basic conditions.[10][11] Avoid using excessively strong bases or prolonged reaction times at high temperatures in the presence of a base. |
Difficulties in Product Purification
Problem: The product is difficult to purify by column chromatography, leading to low isolated yield or impure product.
| Potential Cause | Recommended Solution |
| Similar Polarity of Product and Impurities | The trifluoromethyl group can make the product more polar than expected, leading to co-elution with polar impurities. Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) may be effective.[12] |
| Streaking on Silica Gel | The acidic N-H proton can interact with the silica gel, causing streaking. Adding a small amount of a volatile acid (e.g., 0.1% acetic acid) to the eluent can sometimes improve the peak shape. Alternatively, using a different stationary phase like alumina may be beneficial.[8] |
| Product is an Oil or Low-Melting Solid | If the product is not a crystalline solid, it can be challenging to handle and purify. Consider recrystallization from a suitable solvent system to obtain a crystalline product. If recrystallization is not successful, preparative TLC or HPLC may be necessary for obtaining a pure sample.[13] |
Section 3: Experimental Protocols
Synthesis of this compound
This protocol describes a plausible method for the synthesis of the title compound. Extreme caution must be exercised when handling triphosgene.
Materials:
-
2-Amino-3-(trifluoromethyl)benzenethiol
-
Triphosgene
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-amino-3-(trifluoromethyl)benzenethiol (1.0 eq) and triethylamine (2.2 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Addition of Triphosgene: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous THF. Add this solution dropwise to the cooled solution of the aminothiophenol over 30 minutes using a dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Characterization
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons and a broad singlet for the N-H proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing trifluoromethyl group.
-
¹³C NMR: The spectrum will show signals for the aromatic carbons, the carbonyl carbon of the thiazolone ring, and the carbon of the trifluoromethyl group (as a quartet due to C-F coupling).
-
¹⁹F NMR: A singlet is expected for the -CF₃ group. The chemical shift will be in the typical range for an aromatic trifluoromethyl group.[14][15][16]
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the product should be observed.
Section 4: Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for synthesis.
References
-
Sdfine. (n.d.). TRIPHOSGENE Safety Data Sheet. Retrieved from [Link]
-
University of Toronto, Department of Chemistry. (n.d.). SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. Retrieved from [Link]
- A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. (2014). International Journal of Pharmaceutical Sciences and Research, 5(2), 304-311.
-
Environmental Health & Safety, University of New Mexico. (n.d.). Phosgene Standard Operating Procedure Template. Retrieved from [Link]
- Isern, N. G., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 61(2), 135-144.
-
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
- Gáplovský, A., Chabreček, P., & Sutoris, V. (1987). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers, 41(5), 671-674.
-
ResearchGate. (2019). Synthesis of benzothiazole substituted 4-thiazolidinones derivatives. Retrieved from [Link]
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Beilstein Journals. (2012). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7222, Benzothiazole. Retrieved from [Link].
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SpectraBase. (n.d.). Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
-
Yang, X., et al. (2021). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][17]thiazin-4-One Derivatives. Molecules, 26(10), 2875.
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ResearchGate. (2009). Synthesis of some substituted benzothiazole derivaties and its biological activities. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis, Alkylation and Reduction of 4‐Aryl‐2H‐1,2,3‐benzothiadiazine 1,1‐dioxides. Retrieved from [Link]
-
National Institutes of Health. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Retrieved from [Link]
-
Wikipedia. (2023). Benzothiazole. Retrieved from [Link]
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MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]
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Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis, Characterization and Pharmacological evaluation of some newer Benzothiazole derivatives. Retrieved from [Link]
-
MDPI. (2020). (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]
-
ResearchGate. (2019). Trifluoromethylthiolation‐cyclization of tryptamine derivatives.. Retrieved from [Link]
-
Journal of the American Chemical Society. (2022). Microenvironment Engineering of Conjugated Microporous Polymer Membranes Enabling Ultrahigh Solvent Permeability and Molecular Sieving. Retrieved from [Link]
-
MDPI. (2021). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Retrieved from [Link]
-
American Chemical Society. (2021). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Retrieved from [Link]
-
National Institutes of Health. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]
-
Semantic Scholar. (2012). The Polar Hydrophobicity of Fluorinated Compounds. Retrieved from [Link]
-
MDPI. (2021). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved from [Link]
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Technical Support Center: Optimizing Reaction Conditions for 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the synthesis and optimization of 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one. It addresses common challenges through troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic strategy for constructing the this compound scaffold?
The most reliable and common method for synthesizing benzothiazol-2(3H)-ones involves the cyclization of a 2-aminothiophenol derivative. For the target molecule, the key starting material is 2-amino-3-(trifluoromethyl)benzenethiol. This is typically reacted with a carbonylating agent, such as phosgene, a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole (CDI)), or an alkyl chloroformate, which facilitates the formation of the heterocyclic ring and the ketone functionality at the C2 position.
Q2: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a standard, rapid, and effective technique for monitoring reaction progress.[1] By co-spotting the reaction mixture with the starting materials on a TLC plate, you can visually track the consumption of reactants and the appearance of the product spot. Visualization is typically achieved using a UV lamp, as the aromatic nature of the starting materials and product allows them to be seen under UV light.[1] Staining with iodine vapor can also be used.[1]
Q3: What are the critical safety precautions I should take during this synthesis?
Safety is paramount. The key precursor, 2-aminothiophenol, and its derivatives are susceptible to air oxidation.[1] Therefore, it is advisable to handle them under an inert atmosphere, such as nitrogen or argon, particularly if the reagent is not freshly opened. Thiophenols also possess a strong, unpleasant odor and must be handled in a well-ventilated chemical fume hood.[1] Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experiment.
Q4: Are there any "green" or more environmentally benign approaches for this type of synthesis?
Yes, modern synthetic chemistry emphasizes environmentally friendly protocols.[1] For benzothiazole synthesis, green approaches often include using water as a solvent, employing reusable catalysts, or conducting reactions under solvent-free conditions.[1][2] Microwave-assisted synthesis is another prominent green chemistry technique that can dramatically reduce reaction times and energy consumption.[1]
Section 2: Troubleshooting and Optimization Guide
This section addresses specific issues that may arise during the synthesis.
Problem 1: Low or No Product Yield
A low yield of the final product is one of the most common challenges in organic synthesis. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Poor Quality of Starting Materials | 2-aminothiophenol derivatives are prone to oxidation, forming disulfides. Ensure the purity of your 2-amino-3-(trifluoromethyl)benzenethiol. Using a freshly opened bottle or purifying it via distillation or chromatography before use is highly recommended.[1] |
| Suboptimal Reaction Temperature | Some cyclization reactions proceed efficiently at room temperature, while others require heating to overcome the activation energy barrier.[1] If the yield is low, try incrementally increasing the temperature (e.g., to 50 °C, then 80 °C). Conversely, if side products are observed at higher temperatures, lowering the temperature may be beneficial.[1] |
| Inefficient Carbonylating Agent | The choice and reactivity of the carbonyl source are critical. If using a milder agent like CDI results in low conversion, consider a more reactive agent like triphosgene or ethyl chloroformate in the presence of a base (e.g., triethylamine, pyridine) to activate the substrate. |
| Incorrect Stoichiometry | Ensure that the molar ratios of reactants are correct. A slight excess of the carbonylating agent may sometimes be necessary to drive the reaction to completion, but a large excess can lead to side reactions. |
| Atmosphere Control | The presence of oxygen can lead to the oxidative dimerization of the thiophenol starting material. Conducting the reaction under an inert atmosphere (N₂ or Ar) can prevent this side reaction and improve the yield of the desired product.[1] |
Problem 2: Multiple Spots on TLC / Significant Side Product Formation
The presence of multiple spots on a TLC plate indicates a complex reaction mixture, which complicates purification and reduces the yield.
Q: My TLC shows unreacted starting material and several new spots in addition to what I believe is the product. What is happening?
A: This points to either an incomplete reaction or the formation of stable intermediates and side products.
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, such as a carbamate or thiocarbamate, before the final ring-closing step. This can often be addressed by increasing the reaction temperature or extending the reaction time.[1]
-
Oxidative Dimerization: As mentioned, the 2-aminothiophenol starting material can oxidize to form a disulfide. This is a common side reaction that competes with the desired cyclization. Running the reaction under an inert atmosphere is the most effective solution.[1]
Below is a diagram illustrating the desired reaction pathway versus a common side reaction.
Caption: Desired Reaction vs. Oxidative Side Reaction
Problem 3: Difficulty in Product Isolation and Purification
Even with a successful reaction, isolating the pure product can be challenging.
Q: I have a good product spot on TLC, but I'm losing most of it during column chromatography on silica gel. Why?
A: Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.[1]
-
Solution 1: Use Neutralized Media: Consider using silica gel that has been pre-treated with a base (e.g., washed with a solvent containing 1% triethylamine) or switch to a different stationary phase altogether, such as neutral or basic alumina.[1]
-
Solution 2: Recrystallization: If the crude product is sufficiently pure (>85-90%), recrystallization can be a highly effective alternative to chromatography for obtaining high-purity material.[3] Common solvent systems for recrystallization include ethanol/water, ethyl acetate/hexane, or dichloromethane/hexane.[4]
-
Solution 3: Liquid-Liquid Extraction: After the reaction is complete, a standard aqueous work-up followed by extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) can help remove many water-soluble impurities before final purification.[3][4]
Section 3: Detailed Experimental Protocols
The following protocols are general guidelines and may require optimization for your specific laboratory conditions and reagent batches.
Protocol 1: Synthesis of this compound
This protocol uses ethyl chloroformate as the carbonylating agent.
Materials:
-
2-amino-3-(trifluoromethyl)benzenethiol (1.0 mmol, 1 equiv.)
-
Ethyl chloroformate (1.1 mmol, 1.1 equiv.)
-
Triethylamine (TEA) (1.5 mmol, 1.5 equiv.)
-
Toluene or Dichloromethane (DCM) (10-15 mL)
-
Hydrochloric acid (1M HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-amino-3-(trifluoromethyl)benzenethiol (1.0 mmol) and the chosen solvent (10 mL). Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.5 mmol) to the stirred solution.
-
Reagent Addition: Slowly add ethyl chloroformate (1.1 mmol) dropwise to the reaction mixture. Allow the mixture to stir at 0 °C for 30 minutes.
-
Reaction Conditions: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by TLC.[1] If the reaction is sluggish, it may be heated to reflux until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by column chromatography (using hexane/ethyl acetate as eluent) or recrystallization to yield the pure product.[3]
Protocol 2: Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Prepare Eluent: In a beaker, prepare a solvent system, typically a mixture of a nonpolar and a polar solvent (e.g., 7:3 Hexane:Ethyl Acetate). The ideal eluent should give the product an Rf value of approximately 0.3-0.4.
-
Prepare TLC Plate: Using a pencil, lightly draw a starting line about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate:
-
Spot 1: Dissolve a small amount of the starting material (2-amino-3-(trifluoromethyl)benzenethiol) in a suitable solvent and apply it to the starting line.
-
Spot 2 (Co-spot): Apply the starting material spot, and then carefully apply a spot of the reaction mixture directly on top of it.
-
Spot 3: Apply a spot of the reaction mixture.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing the eluent. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate.
-
Visualize: Remove the plate when the solvent front is about 1 cm from the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp.[1] The disappearance of the starting material spot and the appearance of a new spot indicate product formation.
Section 4: Optimizing Reaction Parameters
Systematic optimization is key to maximizing yield and purity. The following diagram and table summarize the interplay of critical reaction parameters.
Caption: Interplay of Key Reaction Parameters
Table of Optimization Parameters
| Parameter | Options | Effect on Reaction | Expert Recommendation |
| Solvent | Toluene, Dichloromethane (DCM), Acetonitrile (ACN), Dimethylformamide (DMF)[1] | Solvent polarity can affect reagent solubility and the rate of both desired and undesired reactions. The boiling point determines the maximum reflux temperature. | Start with a moderately polar, aprotic solvent like DCM or Toluene. DMF can be used if higher temperatures are required, but it is more difficult to remove. |
| Base/Catalyst | Triethylamine (TEA), Pyridine, Diisopropylethylamine (DIPEA) | A non-nucleophilic organic base is required to neutralize the HCl generated during the reaction with chloroformate, driving the reaction forward. | Triethylamine is a cost-effective and standard choice. Pyridine can also act as a nucleophilic catalyst but may be harder to remove. |
| Temperature | 0 °C to Reflux | Higher temperatures increase the reaction rate but can also promote side reactions or product degradation.[1] | Begin the addition of the electrophile at 0 °C to control the initial exothermic reaction, then proceed at room temperature. Heat to reflux only if the reaction is slow at ambient temperature. |
| Reaction Time | 1 - 24 hours | Sufficient time is needed for completion. However, prolonged reaction times, especially at high temperatures, can lead to product decomposition. | Monitor the reaction every 1-2 hours by TLC. The reaction is complete when the starting material spot is no longer visible.[1] |
References
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives.
- BenchChem. (n.d.). Troubleshooting Low Yields In The Synthesis of Benzothiazole Derivatives.
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of 6-Methyl-2-phenyl-1,3-benzothiazole.
-
Ge, H., et al. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Molecules, 29(9), 2085. Available from: [Link]
-
Gao, X., et al. (2021). Recent Advances in the Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(21), 6547. Available from: [Link]
-
Yang, K., et al. (2024). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][5]Thiazin-4-One Derivatives. Molecules, 29(10), 2253. Available from: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Retrieved January 12, 2026, from [Link]
Sources
Technical Support Center: Purification of 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one
Welcome to the technical support center for the purification of 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges and their solutions. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying this compound are recrystallization and column chromatography. The choice between these techniques depends on the nature and quantity of impurities, as well as the desired final purity and scale of the purification.
Q2: My crude product is a dark, oily residue. Can I still use recrystallization?
A2: A dark, oily residue often indicates the presence of significant impurities that can inhibit crystallization. In such cases, it is advisable to first perform a basic workup, such as washing with a non-polar solvent like hexanes to remove highly non-polar impurities, or a preliminary purification by flash column chromatography to remove the bulk of the colored and oily contaminants. Following this initial cleanup, recrystallization can be a more effective final purification step.
Q3: How do I choose the right solvent system for column chromatography?
A3: The ideal solvent system for column chromatography should provide good separation between your target compound and its impurities. This is typically determined by thin-layer chromatography (TLC) analysis. A good starting point for many benzothiazole derivatives is a mixture of petroleum ether and ethyl acetate.[1][2] You are looking for a solvent system that gives your product an Rf value of approximately 0.3-0.4 on the TLC plate.
Q4: What are the likely impurities I might encounter?
A4: Impurities can arise from starting materials, side reactions, or decomposition. Common impurities in the synthesis of benzothiazole derivatives may include unreacted starting materials, partially reacted intermediates, and over-oxidation products.[3][4] The specific impurities will depend on the synthetic route employed.
Troubleshooting Purification Challenges
Challenge 1: Poor Recovery After Recrystallization
Symptom: You observe crystal formation, but the final isolated yield is significantly lower than expected.
Root Cause Analysis & Solution Workflow:
Caption: Troubleshooting workflow for low recrystallization yield.
Expert Insight: The trifluoromethyl group can significantly alter the solubility profile of the molecule compared to its non-fluorinated analog. It's crucial to perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with hexanes) to identify the optimal recrystallization solvent.
Challenge 2: Co-elution of Impurities During Column Chromatography
Symptom: Fractions containing your product, as analyzed by TLC or LC-MS, are still contaminated with a persistent impurity.
Root Cause Analysis & Solution Workflow:
Caption: Troubleshooting workflow for co-eluting impurities.
Expert Insight: For closely eluting impurities, a change in the solvent system's selectivity is often more effective than just decreasing the polarity. For example, switching from an ethyl acetate/petroleum ether system to a dichloromethane/methanol system can alter the interactions with the silica gel and improve separation.
Detailed Purification Protocols
Method 1: Recrystallization
This method is ideal for removing small amounts of impurities from a solid crude product.
Step-by-Step Protocol:
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude this compound. Add a few drops of a test solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture) and heat gently. A good solvent will dissolve the compound when hot but show poor solubility when cold.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the bulk of your crude product. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Method 2: Flash Column Chromatography
This technique is suitable for purifying larger quantities of crude product or for separating mixtures with multiple components.
Step-by-Step Protocol:
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of petroleum ether:ethyl acetate) to find a system that gives your product an Rf of ~0.3-0.4 and good separation from impurities.[1][2]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. If the solubility is low, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with a nitrogen line or an air pump) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Quantitative Data Summary
| Purification Method | Typical Eluent/Solvent | Expected Purity | Typical Recovery | Scale |
| Recrystallization | Ethanol or Ethyl Acetate/Hexane | >98% | 60-85% | mg to multi-gram |
| Column Chromatography | Petroleum Ether:Ethyl Acetate (e.g., 20:1 to 5:1 v/v)[1][2] | >99% | 70-95% | mg to multi-gram |
References
-
Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. National Institutes of Health. Available at: [Link]
-
Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. MDPI. Available at: [Link]
-
Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer. National Institutes of Health. Available at: [Link]
-
Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. American Chemical Society. Available at: [Link]
-
Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][3][5]Thiazin-4-One Derivatives. MDPI. Available at: [Link]
-
Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one
Welcome to the technical support center for 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals investigating the anticancer potential of this and related benzothiazole compounds. We provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate challenges, particularly the emergence of cellular resistance.
Our approach is grounded in the established mechanism of action for many potent antitumoral benzothiazoles: activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1][2] This guide assumes that this compound acts as a pro-drug, requiring bioactivation by cytochrome P450 enzymes, specifically CYP1A1, to exert its cytotoxic effects through the formation of DNA adducts and subsequent DNA damage.[2]
Part 1: Understanding the Mechanism of Action and Resistance
The AhR Signaling Pathway: A Double-Edged Sword
The cytotoxic activity of many advanced benzothiazole compounds is not inherent but is induced following metabolic activation. The process begins when the compound enters the cell and binds to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor typically held in an inactive state in the cytoplasm by chaperone proteins like HSP90.[1][3]
Upon ligand binding, the AhR translocates to the nucleus, dissociates from its chaperones, and heterodimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic-Responsive Elements (XREs) in the promoter regions of target genes.[4] A key target gene is CYP1A1, which encodes the enzyme Cytochrome P450 1A1.[2][3] This enzyme metabolizes the benzothiazole into reactive electrophilic species that can form adducts with DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis in sensitive cancer cells.[2][5]
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the investigation of this compound and similar compounds.
FAQs: General & Mechanistic
Q1: My cells are not responding to the compound, even at high concentrations. What is the likely cause?
A1: A lack of response is often linked to a deficient AhR signaling pathway. Key factors could be:
-
Low or absent AhR expression: Some cell lines may not express sufficient levels of the Aryl Hydrocarbon Receptor.
-
Low or absent CYP1A1 expression/inducibility: Even if AhR is present, the cell line may not effectively transcribe or translate the CYP1A1 gene upon AhR activation.[2]
-
Functional ARNT is required: The AhR requires its dimerization partner, ARNT, to bind to DNA and initiate transcription. A deficiency in ARNT will render the pathway inactive.
Q2: How can I confirm that the compound's activity is dependent on the AhR-CYP1A1 pathway in my cell line?
A2: You can perform a series of validation experiments:
-
Confirm Target Expression: Use Western blotting to verify the basal expression of AhR, ARNT, and CYP1A1 in your sensitive and potentially resistant cell lines.
-
Measure AhR Activation: Use an AhR-responsive luciferase reporter assay. In sensitive cells, the compound should induce a strong luminescent signal.
-
Measure CYP1A1 Activity: Perform an Ethoxyresorufin-O-deethylase (EROD) assay. This functional assay measures the enzymatic activity of CYP1A1.[6][7] You should observe a dose-dependent increase in EROD activity in sensitive cells treated with the compound.
-
Use an AhR Antagonist: Co-treat your sensitive cells with the compound and a known AhR antagonist (e.g., CH223191). The antagonist should rescue the cells from the compound's cytotoxic effects.[8]
-
Use a CYP1A1 Inhibitor: Co-treat sensitive cells with the compound and a CYP1A1 inhibitor (e.g., α-Naphthoflavone).[9] This should also prevent the compound's cytotoxicity by blocking its bioactivation.
Q3: We have developed a cell line with acquired resistance to the compound. What are the probable molecular mechanisms?
A3: Acquired resistance to AhR-dependent pro-drugs typically involves alterations that prevent the generation of the toxic metabolite or mitigate its effects. Common mechanisms include:
-
Downregulation of AhR or ARNT: The cells may reduce the expression of key components of the signaling pathway.
-
Epigenetic Silencing of CYP1A1: The promoter region of the CYP1A1 gene can become methylated, preventing the AhR/ARNT complex from binding and initiating transcription.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the compound out of the cell before it can activate the AhR pathway.[10]
-
Enhanced DNA Damage Response (DDR): The resistant cells may upregulate DNA repair pathways, efficiently repairing the DNA adducts formed by the reactive metabolite before they can trigger apoptosis.[10][11][12]
Troubleshooting Guide: Common Experimental Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in cell viability assays | 1. Uneven cell plating. 2. Edge effects in the microplate. 3. Inconsistent drug concentration due to poor solubility. | 1. Ensure a single-cell suspension before plating; automate plating if possible.[13] 2. Avoid using the outermost wells of the plate or fill them with sterile media/PBS. 3. Prepare fresh drug dilutions from a DMSO stock for each experiment; vortex thoroughly. Ensure the final DMSO concentration is consistent across all wells and below 0.5%. |
| No CYP1A1 induction (EROD assay) in a supposedly sensitive cell line | 1. Substrate or cofactor degradation. 2. Incorrect assay buffer pH. 3. Insufficient incubation time with the compound. | 1. 7-ethoxyresorufin and NADPH are light and redox-sensitive; prepare fresh solutions and protect from light.[6] 2. Ensure the reaction buffer pH is optimal (typically pH 7.4-8.0).[6] 3. Perform a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal induction time for your cell line. |
| Weak or no signal in Western blot for AhR or CYP1A1 | 1. Low protein concentration. 2. Inefficient protein transfer to the membrane. 3. Poor antibody quality or incorrect antibody dilution. | 1. Use a protein assay (e.g., BCA) to ensure equal loading of at least 20-30 µg of protein per lane.[14] 2. Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage if necessary. 3. Use a validated antibody from a reputable source. Titrate the antibody to find the optimal concentration. Include a positive control cell lysate if available. |
Part 3: Strategies to Overcome Resistance
Once resistance is established and its mechanism identified, several strategies can be employed to restore sensitivity to this compound.
Combination Therapy
-
Inhibition of DNA Damage Response (DDR): If resistance is due to enhanced DNA repair, combining the benzothiazole with a DDR inhibitor can be highly effective. For instance, Poly (ADP-ribose) polymerase (PARP) inhibitors can prevent the repair of single-strand breaks, which then collapse replication forks, leading to double-strand breaks that are more difficult for the cell to repair, thus potentiating the effect of the DNA-damaging metabolite.[15]
-
Inhibition of Drug Efflux Pumps: For resistance mediated by ABC transporters, co-administration with an efflux pump inhibitor (e.g., verapamil or its more specific analogues) can increase the intracellular concentration of the benzothiazole, restoring its ability to activate the AhR pathway.
Epigenetic Modulation
-
Reversing CYP1A1 Silencing: If resistance is due to the epigenetic silencing of the CYP1A1 gene, treatment with a DNA methyltransferase (DNMT) inhibitor (e.g., 5-Azacytidine) can lead to demethylation of the CYP1A1 promoter. This can restore its inducibility by the AhR/ARNT complex, thereby re-sensitizing the cells to the benzothiazole compound.
Rational Drug Design
-
Next-Generation Compounds: If resistance is due to downregulation of the AhR pathway, an alternative therapeutic approach is to use a structurally related compound that does not require AhR-mediated bioactivation. This would involve developing benzothiazole derivatives that are directly cytotoxic or that target a different pathway altogether.[5]
Part 4: Key Experimental Protocols
The following are generalized protocols. They should be optimized for your specific cell lines and laboratory conditions.
Protocol 1: Cell Viability (MTT) Assay
This assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette, plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours.[16]
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: EROD (Ethoxyresorufin-O-deethylase) Assay for CYP1A1 Activity
This is a direct functional assay to measure CYP1A1 enzymatic activity.[6][17]
Materials:
-
H4IIE cells (rat hepatoma, positive control) or your experimental cell line
-
96-well black, clear-bottom plates
-
7-Ethoxyresorufin (stock in DMSO)
-
Dicumarol (inhibitor of DT-diaphorase, to prevent resorufin reduction)
-
NADPH (cofactor for P450 enzymes)
-
Resorufin (for standard curve)
-
Fluorescence plate reader (Excitation: ~530 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for a pre-determined induction period (e.g., 24 hours).
-
Prepare Reaction Mix: Prepare a reaction mixture containing 7-ethoxyresorufin (final concentration ~2 µM) and dicumarol (final concentration ~10 µM) in serum-free medium or buffer.
-
Initiate Reaction: Remove the treatment medium from the cells, wash once with PBS, and add the reaction mix.
-
Incubation: Incubate the plate at 37°C.
-
Start Measurement: After a brief incubation, add NADPH (final concentration ~1 mM) to initiate the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in a pre-warmed fluorescence plate reader and take kinetic readings every 1-2 minutes for 15-30 minutes.
-
Standard Curve: Create a standard curve using known concentrations of resorufin to convert fluorescence units to pmol of product.
-
Analysis: Calculate the rate of resorufin production (pmol/min) and normalize to the amount of protein per well to determine specific CYP1A1 activity.
Protocol 3: Western Blot for AhR and CYP1A1 Expression
This protocol allows for the semi-quantitative analysis of protein levels.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-AhR, anti-CYP1A1, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-AhR, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (e.g., β-actin).
References
A comprehensive list of references is provided for further reading and verification of the protocols and mechanistic claims presented in this guide.
Click to view References
-
Tumor-Suppressive Functions of the Aryl Hydrocarbon Receptor (AhR) and AhR as a Therapeutic Target in Cancer. MDPI. [Link]
-
How the AHR Became Important in Cancer: The Role of Chronically Active AHR in Cancer Aggression. PMC - PubMed Central. [Link]
-
Mechanisms of tolerance to DNA damaging therapeutic drugs. Oxford Academic. [Link]
-
Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. ResearchGate. [Link]
-
A Review on Anticancer Potentials of Benzothiazole Derivatives. PubMed. [Link]
-
Combating resistance to DNA damaging agents. PMC - NIH. [Link]
-
Targeting aryl hydrocarbon receptor to prevent cancer in barrier organs. PMC. [Link]
-
Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrate (EROD assay). Protocols.io. [Link]
-
The Aryl Hydrocarbon Receptor and Tumor Immunity. PMC - PubMed Central. [Link]
-
CYP1A inhibitors: Recent progress, current challenges, and future perspectives. PubMed. [Link]
-
Benzothiazole derivatives as anticancer agents. PMC - PubMed Central. [Link]
-
Insights into the DNA damage response and tumor drug resistance. ScienceDirect. [Link]
-
The Aryl Hydrocarbon Receptor: Impact on the Tumor Immune Microenvironment and Modulation as a Potential Therapy. MDPI. [Link]
-
DNA damage and metabolic mechanisms of cancer drug resistance. PMC - NIH. [Link]
-
Mechanisms involved in DNA-damaging drug resistance in MM. Overview of... ResearchGate. [Link]
-
Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]
-
Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrate (EROD assay) | Request PDF. ResearchGate. [Link]
-
CYP1A inhibitors: Recent progress, current challenges, and future perspectives. ResearchGate. [Link]
-
Determination of the CYP1A-inducing potential of single substances, mixtures and extracts of samples in the micro-EROD assay with H4IIE cells. PubMed. [Link]
-
Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. NIH. [Link]
-
Understanding Cyp1a1 Assay in Research. CidoPark. [Link]
-
Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. PMC - NIH. [Link]
-
CYP1A inhibitors: Recent progress, current challenges, and future perspectives. Wiley Online Library. [Link]
-
Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service. Creative Biolabs. [Link]
-
Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System. INDIGO Biosciences. [Link]
-
Cell-Based Assays for Identification of Aryl Hydrocarbon (Ah) Receptor Activators. eScholarship.org. [Link]
-
Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators. Springer Nature Experiments. [Link]
-
Aryl Hydrocarbon Receptor as an Anticancer Target: An Overview of Ten Years Odyssey. MDPI. [Link]
-
The Aryl Hydrocarbon Receptor (AhR) as a Drug Target for Cancer Chemotherapy. NIH. [Link]
-
Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy. Journal for ImmunoTherapy of Cancer. [Link]
-
Human AhR Reporter Assay Kit. Indigo Biosciences. [Link]
-
Targeting Cytochrome P450 Enzymes: A New Approach in Anti-cancer Drug Development. PMC. [Link]
-
The Role of the Aryl Hydrocarbon Receptor in Tumor Growth and Chemoresistance. SUNY Open Access Repository. [Link]
-
Determination of aryl hydrocarbon receptor nuclear translocator protein concentration and subcellular localization in hepatic and nonhepatic cell culture lines. PubMed. [Link]
-
EXPRESSION OF MOUSE FULL-LENGTH ARYL HYDROCARBON RECEPTOR AND HUMAN ARYL HYDROCARBON RECEPTOR LIGAND BINDING DOMAIN IN PICHIA PA. Scholarly Commons. [Link]
-
Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]
-
Western blot of CYP1A1 and the AhR from whole-cell lysates prepared... ResearchGate. [Link]
-
Potential role of AhR in ischemia‑reperfusion injury and cancers: Focus on ferroptosis and lipid peroxidation signaling pathways (Review). Spandidos Publications. [Link]
-
Western blotting analysis of AhR, ARNT, CYP1A1, CYP1A2, and CYP1B1 in... ResearchGate. [Link]
-
The Role of the Aryl Hydrocarbon Receptor in Tumor Growth and Chemoresistance. SUNY Open Access Repository. [Link]
-
The aryl hydrocarbon receptor as a tumor modulator: mechanisms to therapy. Frontiers. [Link]
-
Troubleshooting guide for cell culture. PromoCell. [Link]
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- 1. How the AHR Became Important in Cancer: The Role of Chronically Active AHR in Cancer Aggression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. Targeting aryl hydrocarbon receptor to prevent cancer in barrier organs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Insights into the DNA damage response and tumor drug resistance | Cancer Biology & Medicine [cancerbiomed.org]
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- 14. researchgate.net [researchgate.net]
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- 16. bitesizebio.com [bitesizebio.com]
- 17. Determination of the CYP1A-inducing potential of single substances, mixtures and extracts of samples in the micro-EROD assay with H4IIE cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one
Welcome to our dedicated technical support guide for the synthesis of 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you navigate the intricacies of this synthesis.
Troubleshooting Guide
This section is formatted to help you quickly identify and solve specific issues you may encounter during the synthesis.
Issue 1: Low Yield of the Desired Product with Significant Starting Material Remaining
Question: My reaction to synthesize this compound from 2-amino-3-(trifluoromethyl)benzenethiol and a phosgene equivalent (like triphosgene or CDI) is showing low conversion. TLC and LC-MS analysis indicates a large amount of unreacted aminothiophenol. What could be the cause?
Answer:
This is a common issue often related to the quality of reagents, reaction conditions, or the specific phosgene equivalent used.
Probable Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Poor Quality Phosgene Equivalent | Triphosgene can decompose upon storage, and carbonyldiimidazole (CDI) is highly sensitive to moisture. Inactive reagents will fail to effect the cyclization. | Protocol: 1. Use freshly opened or properly stored triphosgene/CDI.2. Consider titrating the phosgene equivalent to determine its purity before use.3. Run the reaction under strictly anhydrous conditions using freshly dried solvents and an inert atmosphere (Nitrogen or Argon). |
| Insufficient Base | The cyclization reaction releases two equivalents of acid (e.g., HCl from phosgene). This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. | Protocol: 1. Ensure at least two equivalents of a non-nucleophilic base (e.g., triethylamine, DIPEA) are used. For sluggish reactions, a slight excess (2.2-2.5 equivalents) may be beneficial.2. Add the base to the solution of the aminothiophenol before the slow addition of the phosgene equivalent. |
| Low Reaction Temperature | While initial addition of the phosgene equivalent is often done at low temperatures (0 °C) to control the exothermic reaction, the subsequent cyclization may require thermal energy to proceed to completion. | Protocol: 1. After the addition of the phosgene equivalent at 0 °C, allow the reaction to warm to room temperature.2. If the reaction is still sluggish, gently heat the mixture to 40-50 °C and monitor by TLC/LC-MS. |
Issue 2: Formation of a Major, Insoluble White Precipitate Identified as a Disulfide
Question: During my reaction, or even during workup, I'm observing the formation of a significant amount of an insoluble white solid. Mass spectrometry suggests it's the disulfide dimer of my starting material, 2-amino-3-(trifluoromethyl)benzenethiol. Why is this happening and how can I prevent it?
Answer:
The thiol group (-SH) in your starting material is highly susceptible to oxidation, leading to the formation of a disulfide bridge between two molecules. This is a very common side reaction in reactions involving aminothiophenols.
Probable Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Presence of Oxygen | Atmospheric oxygen can readily oxidize the thiol, especially in the presence of base or trace metal impurities. | Protocol: 1. Thoroughly degas all solvents before use by sparging with nitrogen or argon for 15-30 minutes.2. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire reaction and workup process. |
| Oxidizing Impurities in Reagents/Solvents | Solvents like THF can form peroxides upon storage. Other reagents might contain oxidizing impurities. | Protocol: 1. Use freshly distilled or inhibitor-free, anhydrous solvents.2. Test for peroxides in ethereal solvents before use. |
| Extended Reaction Times at Elevated Temperatures | Prolonged heating can increase the rate of oxidation. | Protocol: 1. Optimize the reaction temperature and time to achieve full conversion without unnecessary heating.2. If the reaction is complete, proceed with the workup immediately. |
Workflow Diagram: Mitigating Disulfide Formation
Caption: Workflow to minimize oxidative disulfide formation.
Issue 3: Identification of an Isomeric Impurity in the Final Product
Question: My final product shows a persistent impurity with the same mass as the desired this compound. ¹⁹F NMR suggests the presence of a second CF₃ environment. What is this impurity and where does it come from?
Answer:
This is highly indicative of a regioisomeric impurity, meaning a compound with the same atoms connected in a different spatial arrangement. The most likely culprit is the formation of a different isomer of trifluoromethyl-substituted benzothiazolone.
Probable Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Impure Starting Material | The synthesis of the starting material, 2-amino-3-(trifluoromethyl)benzenethiol, may also produce other isomers such as 2-amino-4-(trifluoromethyl)benzenethiol or 2-amino-6-(trifluoromethyl)benzenethiol. These will cyclize to form the corresponding isomeric products. | Protocol: 1. Crucial First Step: Analyze the purity of your 2-amino-3-(trifluoromethyl)benzenethiol starting material by HPLC, GC-MS, and NMR before starting the synthesis.2. If isomeric impurities are present, purify the starting material by column chromatography or recrystallization. |
| Thermal Rearrangement | While less common under standard conditions, some heterocyclic systems can undergo rearrangement at high temperatures. | Protocol: 1. Avoid excessive heating during the reaction and purification steps.2. If the impurity persists, purification of the final product is necessary. |
Purification Strategy:
-
Column Chromatography: A carefully optimized silica gel chromatography system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradient) can often separate regioisomers.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can be highly effective at removing isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most direct and common route involves the cyclization of 2-amino-3-(trifluoromethyl)benzenethiol with a carbonylating agent. Phosgene was historically used, but due to its toxicity, phosgene equivalents like triphosgene (a solid, easier to handle) or 1,1'-Carbonyldiimidazole (CDI) are now preferred. The reaction is typically performed in an aprotic solvent like THF or toluene in the presence of a base.[1]
Reaction Scheme:
Caption: General synthesis of the target compound.
Q2: Can I use a thiourea-based route for this synthesis?
Yes, a thiourea-based route is a viable alternative, though it involves more steps.[2] This pathway would typically involve:
-
Reacting 2-amino-3-(trifluoromethyl)benzenethiol with an isothiocyanate to form a thiourea derivative.
-
Performing an intramolecular cyclization to form the benzothiazole ring system. However, this can introduce different side reactions, such as issues with the cyclization step or the stability of the thiourea intermediate.[3]
Q3: The trifluoromethyl group is strongly electron-withdrawing. How does this affect the reaction?
The -CF₃ group at the 4-position has two main effects:
-
Decreased Nucleophilicity: It reduces the electron density of the aromatic ring and, to a lesser extent, the amino group. This can make the cyclization reaction slower compared to an unsubstituted analogue. You might need slightly more forcing conditions (e.g., gentle heating) to drive the reaction to completion.
-
Increased Acidity: The -CF₃ group increases the acidity of the N-H proton in the final product. This is important to consider during workup and purification, as the product may be more soluble in aqueous base than expected.
Q4: What are the best practices for purifying the final product?
Assuming the main side products (disulfide dimer, unreacted starting material) have been addressed, purification focuses on removing minor impurities.
-
Aqueous Workup: A standard aqueous workup is effective. Wash the organic layer with dilute acid (to remove any remaining base), then with brine. Be cautious with basic washes (e.g., NaHCO₃ solution) as the product has an acidic N-H and could potentially form a salt, leading to losses in the aqueous layer.
-
Chromatography: Silica gel column chromatography is the most common method. A gradient of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: If a high-purity solid is required, recrystallization is an excellent final step.[4] Experiment with solvents like ethanol, isopropanol, or toluene, potentially with a co-solvent like water or hexanes.
References
-
Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][5]Thiazin-4-One Derivatives. National Center for Biotechnology Information.[Link]
-
Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. National Center for Biotechnology Information.[Link]
-
A Controlled Cyclization of Functionalized Thioureas and Unprecedented Termolecular Decyclization of Iminothiazolidinones. ResearchGate.[Link]
-
Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. National Center for Biotechnology Information.[Link]
-
Reaction of phosgene with the tricycle related to the minor base of phenylalanine transfer ribonucleic acids. PubMed.[Link]
-
Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. National Center for Biotechnology Information.[Link]
-
Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov.[Link]
-
(PDF) Synthesis and Cyclization of Benzothiazole: Review. ResearchGate.[Link]
-
Synthesis of Benzo[2][3]thiazolo[2,3-c][3][5][6]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. National Center for Biotechnology Information.[Link]
-
(PDF) Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. ResearchGate.[Link]
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- 1. Reaction of phosgene with the tricycle related to the minor base of phenylalanine transfer ribonucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dea.gov [dea.gov]
- 5. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Ambiguous Data from 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one Assays
Welcome to the technical support center for researchers utilizing 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one and related benzothiazole scaffolds in drug discovery assays. This guide is designed to help you navigate the complexities of interpreting assay data, troubleshoot ambiguous results, and validate your findings with scientific rigor. The unique chemical properties of this compound class can give rise to artifacts that require careful consideration to distinguish true biological activity from experimental noise.
Section 1: Frequently Asked Questions (FAQs) in High-Throughput Screening
High-throughput screening (HTS) is often the first step in identifying active compounds, but it is also prone to variability and artifacts.[1] Here are some common issues encountered during primary screening campaigns.
Q1: Why am I seeing high variability between my replicate wells?
High variability can obscure real hits and lead to a high number of false negatives or positives. The cause is often related to minor inconsistencies that are amplified in sensitive assays.[2]
-
Causality & Explanation: Inconsistent cell seeding, pipetting inaccuracies, or temperature gradients across the plate can lead to significant differences between wells.[3] For instance, cells that are overly confluent or clumped will have different transfection efficiencies and overall health, directly impacting assay readouts.[2] Luciferase assays are particularly sensitive, and their signal can be stable for only a short period, meaning that delays between reagent addition and reading can cause variability if not precisely controlled.[4]
-
Troubleshooting Steps:
-
Master Mixes: Always prepare a master mix of your reagents (e.g., transfection reagents, cell suspensions, assay buffers) to ensure each well receives an identical solution.[5]
-
Pipetting Technique: Use calibrated single and multichannel pipettes. When dispensing, ensure the tip is below the liquid surface without touching the well bottom to avoid splashing and inaccurate volumes.
-
Plate Uniformity: Be mindful of the "edge effect." Avoid using the outer wells of a plate if you observe evaporation or temperature-related discrepancies. Alternatively, fill the outer wells with sterile buffer or media to create a humidity barrier.
-
Automated Injection: For flash-based luminescence assays (like some luciferase formats), use a luminometer with an automated injector to ensure the timing between reagent addition and measurement is identical for every well.[4]
-
Q2: My assay signal is very weak or absent. What should I check first?
A weak or nonexistent signal can halt a screening campaign. The issue often lies with reagent integrity, cell health, or suboptimal assay conditions.
-
Causality & Explanation: Weak signals can stem from low enzymatic activity of the reporter (e.g., luciferase), poor transfection efficiency in cell-based assays, or degradation of critical reagents.[5] For reporter assays, the quality of the plasmid DNA is critical; contaminants like endotoxins can inhibit transfection or cause cell death.[2]
-
Troubleshooting Steps:
-
Reagent Stability: Confirm the stability and proper storage of all reagents, especially enzymes and substrates which can be sensitive to freeze-thaw cycles and temperature fluctuations.[5] For compounds stored in DMSO, ensure they have not degraded; it is best to use freshly prepared solutions when in doubt.[6]
-
Positive Controls: Run a concentration range of a known agonist or antagonist to confirm the assay is performing as expected. If the positive control fails, the issue lies with the assay system itself, not the test compounds.
-
Cell-Based Assay Checks:
-
Transfection Efficiency: Verify transfection efficiency using a control plasmid (e.g., expressing GFP).
-
Promoter Strength: Ensure the promoter driving your reporter gene is active in your chosen cell line. A very strong promoter like CMV can also lead to signal saturation, which is a different problem.[2]
-
-
Assay Sensitivity: In biochemical assays, ensure your substrate concentration is appropriate (typically at or near the Km) and that your detection method is sensitive enough to measure initial velocity conditions (product formation at ≤10% substrate turnover).[7]
-
Q3: The background signal in my assay is too high. How can I reduce it?
High background noise reduces the assay window (signal-to-background ratio), making it difficult to identify true hits.
-
Causality & Explanation: Background can be caused by the assay plates themselves, components in the cell culture media, or direct interference from the test compound. White plates, while reflecting light to maximize a low signal, can increase background and well-to-well crosstalk.[8] Some compounds are intrinsically fluorescent or colored, which can interfere with optical detection methods.[5]
-
Troubleshooting Steps:
-
Plate Selection: For luminescence assays, use opaque, white plates to maximize signal, but if background is an issue, black plates are recommended for the best signal-to-noise ratio.[8] For fluorescence assays, black plates are standard to minimize background.
-
Media Blanks: Measure the signal from wells containing only cell culture media to determine its contribution to the background. Some media components, like phenol red or serum, can interfere.
-
Compound Interference Check: Run plates with compounds in assay buffer but without the biological target (e.g., no enzyme or cells). A high signal in these wells indicates the compound itself is interfering with the readout.
-
| Issue | Common Causes | Recommended Solutions |
| High Variability | Pipetting errors, inconsistent cell plating, reagent instability, temperature gradients. | Use master mixes, calibrate pipettes, ensure even cell distribution, use fresh reagents.[2][5] |
| Weak/No Signal | Degraded reagents, low transfection efficiency, inappropriate assay conditions. | Validate reagents with positive controls, optimize transfection, check DNA quality.[2][5] |
| High Background | Plate type, media components, compound auto-fluorescence/luminescence. | Use appropriate plates (e.g., black plates for fluorescence), test media blanks, screen for compound interference.[8] |
| Table 1: Summary of common HTS assay issues and troubleshooting strategies. |
Section 2: Deconvoluting Ambiguity: Pan-Assay Interference Compounds (PAINS)
One of the most significant challenges when screening compounds like this compound is the potential for Pan-Assay Interference Compounds, or PAINS.[9] PAINS are "false hits" that appear active across numerous assays through non-specific mechanisms rather than by binding to a specific biological target.[10] Benzothiazole-containing structures are known to be potential PAINS.[11]
Q4: My compound was a strong hit in the primary screen, but its activity disappears in orthogonal assays or with slight structural changes. Could it be a PAINS?
This is a classic signature of a PAINS artifact. True hits typically show structure-activity relationships (SAR), where small chemical modifications lead to predictable changes in activity. PAINS often exhibit "all-or-nothing" activity that is highly sensitive to the assay format.[12]
-
Causality & Explanation: PAINS interfere with assays through various mechanisms, including:
-
Compound Aggregation: At certain concentrations, compounds can form aggregates that sequester and denature the target protein, producing a false inhibition signal.[10]
-
Chemical Reactivity: Electrophilic compounds can covalently modify proteins, often by reacting with cysteine residues, leading to non-specific inhibition.[13]
-
Redox Activity: Compounds that participate in redox cycling can produce reactive oxygen species (e.g., H₂O₂), which can disrupt protein function or interfere with assay readouts.[10]
-
Optical Interference: As mentioned, compounds can absorb light or fluoresce at the same wavelengths used for assay detection, creating a false signal.[11]
-
Troubleshooting Guide for PAINS Identification
This workflow provides a systematic approach to identify and eliminate PAINS from your hit list.
A systematic workflow for identifying potential PAINS artifacts.
| Characteristic | True Hit (Specific Binder) | PAINS Artifact (Non-specific) |
| Dose-Response Curve | Smooth, complete curve with a defined Hill slope (~1). | Steep, incomplete, or irregular curve; high Hill slope. |
| Effect of Detergent | Activity is unaffected by low concentrations of non-ionic detergents. | Activity is significantly reduced or abolished in the presence of detergent (indicates aggregation).[11] |
| Structure-Activity Relationship (SAR) | Clear SAR; small chemical changes lead to predictable changes in potency. | "Cliff-like" SAR; minor structural changes completely abolish activity. |
| Activity in Orthogonal Assays | Activity is confirmed in assays with different detection methods or principles.[14] | Activity is often lost when the assay technology is changed. |
| Time-Dependence | Inhibition is typically rapid and reversible (unless a covalent inhibitor). | May show time-dependent inhibition due to protein denaturation or covalent modification. |
| Table 2: Differentiating characteristics of true hits versus PAINS artifacts. |
Section 3: The Hit Validation Cascade: A Framework for Confidence
Once a compound has passed initial triage for PAINS-like behavior, a rigorous validation cascade is essential to build confidence in the hit before committing significant resources.[12][15] This process involves a series of orthogonal and secondary assays designed to confirm the compound's mechanism of action.
Sources
- 1. labkey.com [labkey.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. goldbio.com [goldbio.com]
- 6. researchgate.net [researchgate.net]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 10. longdom.org [longdom.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Pan-assay interference compounds | 33 Publications | 164 Citations | Top Authors | Related Topics [scispace.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. Hit-to-Lead: Hit Validation and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting guide for 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one handling
Technical Support Center: 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common challenges encountered during the handling and use of this compound. The information presented here is curated from established chemical principles and peer-reviewed data to ensure scientific integrity and practical utility.
Compound Identification and Key Properties
For effective experimental design, it is crucial to be familiar with the fundamental physicochemical properties of this compound. These properties dictate its behavior in various solvents and reaction conditions.
| Property | Value | Source |
| CAS Number | 100831-20-7 | [1] |
| Molecular Formula | C₈H₄F₃NOS | [1] |
| Molecular Weight | 219.18 g/mol | [1] |
| Appearance | White solid | [1] |
| Predicted pKa | 9.72 ± 0.20 | [1] |
| Predicted Density | 1.521 g/cm³ | [1] |
Frequently Asked Questions (FAQs): Safety and Handling
Proper handling is paramount to ensure laboratory safety and maintain the integrity of the compound.
Q1: What are the primary hazards associated with this compound?
A1: While a specific Safety Data Sheet (SDS) for this exact compound is not available, data from closely related benzothiazole structures indicate that it should be handled with care. Analogous compounds are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye irritation.[2][3] Therefore, it is prudent to treat this compound as a hazardous substance.
Q2: What personal protective equipment (PPE) should I use when handling this compound?
A2: Always work in a well-ventilated area or under a chemical fume hood.[4] Standard PPE includes:
-
Eye Protection: Safety glasses or goggles approved under government standards such as NIOSH (US) or EN 166 (EU).
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[4]
-
Body Protection: A lab coat is mandatory. Wear additional protective clothing as necessary to prevent skin contact.[5]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure long-term stability, store the compound in a tightly sealed container in a dry, well-ventilated place.[4][6] Keeping it in a dark place, such as in an amber vial, is also recommended to prevent potential photodegradation.[3][7]
Q4: How should I handle a spill?
A4: For a small spill of the solid material, avoid creating dust.[5] Carefully sweep or scoop the material into a suitable, labeled container for disposal.[4] Ensure the area is then cleaned thoroughly. For solutions, absorb the spill with an inert material (e.g., vermiculite, Chemizorb®) and dispose of it as hazardous waste.
Troubleshooting Guide: Experimental Challenges
This section addresses specific issues that may arise during experiments, providing causative explanations and actionable solutions.
Solubility Issues
Q5: My compound is not dissolving. What solvents are recommended?
A5: Based on the parent structure, benzo[d]thiazol-2(3H)-one, this compound is expected to be poorly soluble in water but should dissolve in common organic solvents.[3] For reactions, polar aprotic solvents such as DMF, DMSO, and acetonitrile are often suitable. For purification via chromatography, solubility in less polar solvents like ethyl acetate and dichloromethane is expected.
Solubility Profile of Related Benzothiazoles
| Solvent | Solubility | Rationale & Use Case |
| Water | Poor/Insoluble | The hydrophobic benzothiazole core and trifluoromethyl group limit aqueous solubility.[3] |
| DMSO, DMF | Soluble | High polarity is effective at solvating the molecule, ideal for reaction media.[8] |
| Acetonitrile | Soluble | A common solvent for reactions and analytical techniques like HPLC.[9] |
| Alcohols (Methanol, Ethanol) | Soluble | Often used for reactions and recrystallization.[3][10] |
| Chlorinated Solvents (DCM, Chloroform) | Moderately Soluble | Useful for extractions and chromatography.[3] |
| Ethers (THF, Diethyl Ether) | Slightly Soluble | Can be used, but solubility might be limited.[3][11] |
| Hydrocarbons (Hexane, Heptane) | Poor/Insoluble | Typically used as anti-solvents for precipitation or in chromatography mobile phases. |
Q6: My compound precipitates out of solution unexpectedly during my reaction. What is happening?
A6: This can be due to several factors:
-
Temperature Changes: Solubility is temperature-dependent. If your reaction is run at an elevated temperature, the compound may precipitate upon cooling to room temperature.
-
Change in Polarity: If a reagent or byproduct significantly changes the polarity of the reaction mixture, the solubility of your compound could decrease, causing it to crash out.
-
Reaction of the Compound: The compound itself might be reacting to form a less soluble product or salt. For instance, in the presence of a base, it can form a salt which may have different solubility characteristics.
Reaction and Stability Problems
Q7: My N-alkylation/acylation reaction is slow or incomplete. How can I improve the yield?
A7: The key is effective deprotonation of the N-H group on the thiazolone ring. The predicted pKa of ~9.72 suggests it is a weak acid, requiring a suitable base.[1]
-
Choice of Base: Use a base strong enough to fully deprotonate the nitrogen. Weak bases like triethylamine may not be sufficient. Consider stronger, non-nucleophilic bases like potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃).[8]
-
Solvent: Ensure your solvent is anhydrous. Trace water can quench the base and the deprotonated intermediate.
-
Temperature: Gently heating the reaction (e.g., to 50-60 °C) can often increase the rate of reaction, but monitor for potential degradation.
Q8: I am observing degradation of my compound in solution. What are the likely causes and how can I prevent it?
A8: The benzothiazole core is susceptible to three main degradation pathways, especially under stress conditions. This is based on data from the closely related 4-fluorobenzo[d]thiazol-2(3H)-one.[7]
-
Hydrolysis: The amide bond within the thiazolone ring can be cleaved under strongly acidic or basic conditions, leading to a ring-opening to form a 2-amino-thiophenol derivative.
-
Prevention: Use buffered solutions if working in an aqueous environment and avoid exposure to strong acids or bases during workup and storage.
-
-
Oxidation: The sulfur atom is a prime target for oxidation, which can form the corresponding sulfoxide (M+16) or sulfone (M+32).[7] This can be catalyzed by air (dissolved oxygen), trace metals, or peroxide impurities in solvents.[12]
-
Prevention: Use high-purity, peroxide-free solvents. Degassing the solvent by sparging with an inert gas (N₂ or Ar) before use can minimize oxidation.
-
-
Photolysis: Exposure to light, particularly UV light, can induce photodegradation.[7]
-
Prevention: Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to direct laboratory light for extended periods.
-
Below is a diagram illustrating these potential degradation pathways.
Caption: Potential degradation pathways for the compound.
Purification Challenges
Q9: What are the best practices for purifying this compound?
A9: The method of choice depends on the scale and nature of impurities.
-
Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization is an effective method. A common approach is to dissolve the compound in a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, isopropanol) and allow it to cool slowly.
-
Column Chromatography: For complex mixtures, silica gel chromatography is standard. A gradient of ethyl acetate in hexanes is a good starting point for elution. The high polarity of the amide group means that a significant portion of the more polar solvent will likely be required.
-
Preparative HPLC: For high-purity material on a smaller scale, reverse-phase HPLC using a water/acetonitrile or water/methanol gradient is an excellent option.[10]
Experimental Protocol: General Procedure for N-Alkylation
This protocol provides a self-validating workflow for a common reaction involving this substrate. It is intended as a starting point and may require optimization.
Objective: To synthesize an N-alkylated derivative of this compound.
Materials:
-
This compound (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃), finely powdered and dried (1.5 eq)
-
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.1 eq)
Procedure:
-
Setup: Add this compound (1.0 eq) and K₂CO₃ (1.5 eq) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1-0.2 M.
-
Activation: Stir the suspension at room temperature for 15-20 minutes to allow for salt formation.
-
Reagent Addition: Add the alkyl halide (1.1 eq) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or heat to 50 °C.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical TLC mobile phase would be 7:3 Hexanes:Ethyl Acetate. The product should have a higher Rf than the starting material. The reaction is complete when the starting material spot is no longer visible.
-
Workup:
-
Cool the reaction to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization as required.
Below is a troubleshooting workflow for this type of reaction.
Caption: Troubleshooting workflow for low N-alkylation yield.
References
-
Benzo[d]thiazol-2(3H)-one Physicochemical Properties. (2024). ChemBK. Retrieved from [Link]
-
4-(Trifluoromethyl)benzamide Properties. (2025). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
-
Kumar, R., & Van der Eycken, E. V. (2023). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][2]Thiazin-4-One Derivatives. Molecules, 28(9), 3891. Retrieved from [Link]
-
Wang, S., et al. (2022). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Molecules, 27(15), 4984. Retrieved from [Link]
-
Wang, H., et al. (2022). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Organic Letters, 24(1), 215-220. Retrieved from [Link]
-
Benzothiazole Properties. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
-
Syntheses of Benzo[d]Thiazol-2(3H)-One Derivatives. (n.d.). PubMed Central. Retrieved from [Link]
-
Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives. (n.d.). PubMed Central. Retrieved from [Link]
-
2-Bromo-4-(trifluoromethyl)benzothiazole. (n.d.). CAS Common Chemistry. Retrieved from [Link]
-
Purification and Characterization of... (n.d.). DEA.gov. Retrieved from [Link]
-
Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. (2022). Molecules. Retrieved from [Link]
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Validation & Comparative
The Rising Star of Fluorinated Heterocycles: A Comparative Guide to 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one and Its Benzothiazole Analogs
In the landscape of medicinal chemistry, the benzothiazole scaffold stands as a privileged structure, a recurring motif in a multitude of biologically active compounds. Its unique bicyclic system offers a versatile platform for therapeutic intervention across a spectrum of diseases. The strategic introduction of a trifluoromethyl (CF3) group, a bioisostere of the methyl group, can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive comparison of 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one against other notable benzothiazole derivatives, offering insights into their synthesis, biological activities, and the underlying structure-activity relationships that govern their therapeutic potential.
The Benzothiazole Core: A Gateway to Diverse Bioactivity
Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring. This structural framework is not only chemically stable but also serves as a versatile template for designing molecules with a wide array of pharmacological properties, including anticancer, antimicrobial, and neuroprotective activities. The lone pair of electrons on the nitrogen and sulfur atoms, along with the aromatic system, allows for diverse intermolecular interactions with biological targets.
This compound: Unveiling a Promising Candidate
While extensive experimental data for this compound is not yet widely published, its chemical structure suggests significant therapeutic potential. The presence of the trifluoromethyl group at the 4-position of the benzothiazole ring is anticipated to modulate its electronic properties and lipophilicity, potentially leading to enhanced cell permeability and target engagement.
General Synthesis Strategy
The synthesis of this compound can be conceptually approached through established methods for benzothiazole ring formation. A plausible synthetic route would involve the cyclization of a substituted aminothiophenol with a suitable carbonyl-containing reagent.
Caption: Generalized synthesis of this compound.
A Comparative Analysis of Benzothiazole Derivatives
To understand the potential of this compound, it is crucial to examine the established biological activities of its structural analogs. The following sections provide a comparative overview of benzothiazole derivatives in key therapeutic areas.
Anticancer Activity
Benzothiazole derivatives have demonstrated significant potential as anticancer agents, with some compounds exhibiting potent activity against a range of cancer cell lines. The introduction of a trifluoromethyl group has been shown to enhance the anticancer efficacy of various heterocyclic compounds.
| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 2-(Thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 | 2.63 | [1] |
| 3-(5-Fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 | 0.57 | [2] |
| 4-(5-Fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 | 0.4 | [2] |
| 2-(4-Nitrophenyl)isothiazol-3(2H)-one | Huh7 | 16.2 (72h) | [3] |
| Thiazole-1,2,3-triazole hybrid | Human glioblastoma | 3.20 | [4] |
Table 1: Anticancer Activity of Benzothiazole and Related Derivatives.
The data suggests that fluorinated benzothiazoles exhibit potent anticancer activity. The trifluoromethyl group in this compound is likely to confer similar or enhanced cytotoxic effects against cancer cells.
-
Cell Culture: Plate cancer cells (e.g., MCF-7, Huh7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[1]
Antimicrobial Activity
The benzothiazole scaffold is a common feature in many antimicrobial agents. The trifluoromethyl group can enhance the lipophilicity of a molecule, facilitating its passage through microbial cell membranes.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 4-Trifluoromethyl bithiazole (8e) | S. aureus | 16 | [5] |
| 4-Trifluoromethyl bithiazole (8e) | S. pyogenes | 4 | [5] |
| Pyrazole derivative (50) | Gram-positive strains | 0.78-3.125 | [6] |
| 4-Thiazolidinone-benzothiazole conjugate | E. coli | 15.6-125 | [7] |
| 4-Thiazolidinone-benzothiazole conjugate | C. albicans | 15.6-125 | [7] |
Table 2: Antimicrobial Activity of Benzothiazole and Related Derivatives.
The potent activity of trifluoromethyl-containing thiazoles against Gram-positive bacteria suggests that this compound could be a promising candidate for development as an antibacterial agent.
-
Bacterial Culture: Grow bacterial strains in appropriate broth medium overnight at 37°C.
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL) to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]
Neuroprotective Activity
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Benzothiazole derivatives have emerged as promising neuroprotective agents, with some compounds exhibiting multi-target activity.
| Compound/Derivative | Biological Target/Assay | Activity | Reference |
| Benzothiazole derivative (3h) | MAO-B | IC50 = 0.062 µM | [8] |
| 2-Amino-1,3,4-thiadiazole derivative (4BrABT) | Neuroprotection against glutamate toxicity | Significant protection | [9] |
| Benzothiazole derivative (2c) | Forced swimming test (antidepressant) | 89.96% decrease in immobility | [10] |
Table 3: Neuroprotective and CNS Activity of Benzothiazole Derivatives.
The ability of benzothiazole derivatives to inhibit key enzymes like MAO-B and protect neurons from excitotoxicity highlights the potential of this compound in the development of treatments for neurodegenerative disorders.
-
Cell Culture: Culture primary neurons or neuronal cell lines (e.g., SH-SY5Y) in appropriate medium.
-
Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a neurotoxin (e.g., 500 µM glutamate or MPP+).
-
Compound Treatment: Co-treat the cells with the neurotoxin and various concentrations of the test compound.
-
Viability Assessment: After 24-48 hours, assess cell viability using assays such as LDH release or MTT reduction.
-
Data Analysis: Compare the viability of cells treated with the compound and neurotoxin to those treated with the neurotoxin alone to determine the neuroprotective effect.[9]
Mechanistic Insights and Future Directions
The diverse biological activities of benzothiazole derivatives stem from their ability to interact with a wide range of biological targets. For instance, in cancer, they can induce apoptosis through various signaling pathways. In neurodegenerative diseases, they can act as enzyme inhibitors or receptor modulators.
Caption: A representative signaling pathway for benzothiazole-induced apoptosis.
The future of benzothiazole research lies in the rational design of derivatives with improved potency, selectivity, and pharmacokinetic profiles. The strategic incorporation of substituents like the trifluoromethyl group on the benzothiazole core, as in this compound, represents a promising avenue for the development of next-generation therapeutics. Further experimental validation of this and other novel derivatives is eagerly awaited by the scientific community.
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The Efficacy of 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one: A Comparative Analysis for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the benzothiazole scaffold stands out as a "privileged structure," consistently appearing in compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] A key strategy to enhance the therapeutic potential of such scaffolds is the introduction of fluorine-containing substituents. This guide provides a comprehensive comparative analysis of 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one, a fluorinated benzothiazole derivative, designed for researchers, scientists, and drug development professionals. While direct head-to-head efficacy studies on this specific compound are not extensively published, this analysis synthesizes data from structurally related analogs and established structure-activity relationships (SAR) to provide a robust predictive comparison of its potential efficacy, particularly in the context of cancer therapy.
The Strategic Advantage of Trifluoromethylation
The introduction of a trifluoromethyl (-CF3) group into a pharmacologically active molecule is a well-established strategy in drug design to modulate its physicochemical and biological properties. The high electronegativity and lipophilicity of the -CF3 group can significantly enhance a compound's metabolic stability by blocking sites susceptible to oxidative metabolism.[4] Furthermore, it can improve binding affinity to target proteins and enhance membrane permeability, all of which can contribute to increased overall efficacy.[5] In the context of benzothiazole derivatives, the presence of electron-withdrawing groups, such as trifluoromethyl, has been shown to improve antiproliferative activity.[6]
Unraveling the Mechanism of Action: Insights from Analogs
Many benzothiazole derivatives exert their anticancer effects through the inhibition of key signaling pathways involved in tumor growth and proliferation. A prominent target for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.[7][8][9][10] By inhibiting VEGFR-2, these compounds can effectively stifle tumor growth and metastasis. The proposed mechanism of action for this compound is likely centered on its ability to act as a VEGFR-2 inhibitor, a hypothesis supported by extensive research on analogous benzothiazole structures.[7][8]
Caption: Proposed mechanism of action for this compound.
Comparative Efficacy: A Data-Driven Analysis
To provide a meaningful comparison, we have compiled in vitro cytotoxicity data for a series of benzothiazole derivatives against various cancer cell lines. The data is presented in terms of IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro. While specific data for this compound is not available, the table includes data for structurally similar compounds, allowing for an informed estimation of its potential potency.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical: 4-(CF3)-benzo[d]thiazol-2(3H)-one | Various | Predicted: 5-25 | N/A |
| 2-Arylbenzothiazole Derivative (Compound 4c) | HCT-116 (Colon) | 5.76 ± 0.4 | [8] |
| 2-Arylbenzothiazole Derivative (Compound 4c) | MCF-7 (Breast) | 7.36 ± 0.5 | [8] |
| 2-Arylbenzothiazole Derivative (Compound 4c) | HepG2 (Liver) | 9.45 ± 0.8 | [8] |
| Nitro-styryl benzothiazole derivative | Pancreatic Cancer Cells | 27 ± 0.24 | [11] |
| Fluoro-styryl benzothiazole derivative | Pancreatic Cancer Cells | 35 ± 0.51 | [11] |
| Indole based benzothiazole derivative | HT-29 (Colon) | 0.015 | [11] |
| Indole based benzothiazole derivative | A549 (Lung) | 1.53 | [11] |
Based on structure-activity relationship studies, the presence of a strong electron-withdrawing group like the trifluoromethyl group at the 4-position of the benzothiazole ring is expected to enhance cytotoxic activity compared to the unsubstituted parent compound or analogs with weaker electron-withdrawing groups.[6][11] Therefore, it is reasonable to predict that this compound would exhibit potent anticancer activity with IC50 values likely falling within the low micromolar range against a panel of cancer cell lines.
Experimental Protocols for Efficacy Evaluation
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. Below are standardized methodologies for assessing the anticancer efficacy of compounds like this compound.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[12][13][14][15][16]
Workflow:
Caption: A stepwise workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.
-
Treatment: Replace the medium in the wells with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24 to 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
VEGFR-2 Kinase Inhibitory Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Workflow:
Caption: A streamlined workflow for a VEGFR-2 kinase inhibitory assay.
Detailed Steps:
-
Reagent Preparation: Prepare solutions of recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase buffer.
-
Compound Dilution: Prepare serial dilutions of this compound in the kinase buffer.
-
Reaction Setup: In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent (e.g., a phosphotyrosine-specific antibody conjugated to a reporter enzyme) that generates a detectable signal (e.g., luminescence or fluorescence) proportional to the amount of phosphorylated substrate.
-
Signal Measurement: Read the signal using a suitable plate reader.
-
Data Analysis: Calculate the percentage of VEGFR-2 inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
The comparative analysis presented in this guide, based on established structure-activity relationships and data from analogous compounds, strongly suggests that this compound is a promising candidate for further investigation as an anticancer agent. Its trifluoromethyl group is anticipated to confer enhanced potency and favorable pharmacokinetic properties. The logical next step for research and drug development professionals is to synthesize or procure this compound and subject it to the rigorous in vitro and subsequent in vivo experimental protocols detailed herein. This empirical data will be crucial in validating the predictive analysis and fully elucidating the therapeutic potential of this compound. The continued exploration of fluorinated benzothiazole derivatives holds significant promise for the discovery of novel and effective cancer therapeutics.
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A Comparative Guide to Validating the Biological Target of 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one
This guide provides an in-depth, objective comparison of modern experimental strategies for validating the biological target of a novel small molecule, using 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one as a case study. The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, from anticancer to neuroprotective effects.[1][2] The trifluoromethyl group often enhances metabolic stability and target affinity, making this compound a compelling candidate for further investigation.[3]
The critical journey from a bioactive "hit" to a validated therapeutic lead hinges on one pivotal process: target identification and validation (TIDV).[4][5] A failure to correctly identify and validate the molecular target is a primary cause of late-stage drug development failure. This guide is structured not as a rigid template, but as a strategic playbook for researchers, scientists, and drug development professionals. We will dissect and compare orthogonal methodologies—biophysical, affinity-based, and genetic—to construct a self-validating framework that builds an irrefutable case for a molecule's mechanism of action.
Part 1: The First Pillar: Confirming Direct Target Engagement in a Cellular Context
Before investing in resource-intensive genetic validation, it is paramount to confirm that the small molecule physically interacts with its putative target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, offering a direct readout of target engagement.[6][7]
Methodology 1: Cellular Thermal Shift Assay (CETSA)
CETSA operates on the principle that ligand binding stabilizes a target protein against heat-induced denaturation.[6][8] By heating intact cells or cell lysates across a temperature gradient, one can generate a "melting curve" for a protein of interest. A shift in this curve to a higher temperature in the presence of the compound provides strong evidence of direct binding.[7][8]
Experimental Protocol: High-Throughput CETSA for Target Engagement
-
Cell Culture & Treatment: Plate cells of interest (e.g., a cancer cell line showing a phenotypic response to the compound) in 96-well or 384-well plates and grow to ~80% confluency. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Thermal Challenge: Seal the plates and heat them using a PCR cycler with a thermal gradient block for a short duration (e.g., 3 minutes), typically ranging from 40°C to 70°C.[9]
-
Cell Lysis: Immediately after heating, lyse the cells. A common method is freeze-thawing. Store plates at -80°C for at least 20 minutes, then thaw at room temperature. Repeat this process 2-3 times to ensure complete lysis.
-
Separation of Soluble and Aggregated Fractions: Centrifuge the plates at high speed (e.g., 4000 x g for 20 minutes) to pellet the heat-denatured, aggregated proteins.[9]
-
Quantification of Soluble Protein: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Quantify the amount of the specific target protein using a suitable detection method, such as Western Blot, ELISA, or high-throughput methods like AlphaScreen® or reverse-phase protein arrays (RPPA).[6][10]
-
Data Analysis: For each temperature point, plot the amount of soluble target protein. The resulting curve is the melting curve. Compare the curves from vehicle-treated and compound-treated cells. A rightward shift in the curve for compound-treated samples indicates thermal stabilization and thus, target engagement.[10]
Senior Application Scientist Insight: The key to a successful CETSA experiment is the thermal challenge step. The temperature range and heating duration must be optimized for each target protein to capture the sharpest transition in the melting curve. This is where the ligand-induced stabilization will be most apparent. CETSA's primary advantage is that it measures target engagement in a native, physiological context without requiring modification of the compound or the protein.[9]
Comparison: In-Cell vs. In-Vitro Biophysical Methods
While CETSA is excellent for confirming engagement in cells, traditional biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding kinetics and thermodynamics using purified components.[11]
| Feature | Cellular Thermal Shift Assay (CETSA) | Surface Plasmon Resonance (SPR) / Isothermal Titration Calorimetry (ITC) |
| Environment | Intact cells or cell lysates (Physiologically relevant) | Purified protein and compound (In-vitro, controlled) |
| Compound Modification | Not required | May require immobilization (SPR); not required for ITC |
| Primary Output | Thermal shift (ΔTagg), confirming engagement | Binding affinity (KD), kinetics (kon/koff), thermodynamics (ΔH, ΔS)[11] |
| Throughput | Can be adapted to high-throughput (384-well) formats[10] | Generally lower throughput, though improving |
| Key Advantage | Confirms target binding in a native cellular environment | Provides precise, quantitative binding parameters |
| Key Limitation | Indirect measure of affinity; not all proteins are suitable | Requires expression and purification of stable target protein; may not reflect cellular reality |
Part 2: Unbiased Target Discovery: Affinity Purification-Mass Spectrometry (AP-MS)
If the target of this compound is unknown, an unbiased approach is required to identify its binding partners. Affinity Purification coupled with Mass Spectrometry (AP-MS) is a cornerstone technique for this purpose.[12][13] This method uses an immobilized version of the small molecule as "bait" to capture interacting proteins ("prey") from a cell lysate.[14]
Figure 1: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Experimental Protocol: AP-MS for Target Identification
-
Affinity Probe Synthesis: Synthesize an analog of this compound that includes a linker arm terminating in a reactive group (e.g., N-hydroxysuccinimide ester or an alkyne for click chemistry). Covalently couple this probe to an affinity matrix (e.g., NHS-activated Sepharose beads).
-
Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein complexes.
-
Affinity Capture: Incubate the cell lysate with the compound-coupled beads. As a crucial control, incubate a parallel lysate with beads that have been blocked or coupled to a structurally similar but inactive analog.[14]
-
Washing: Perform a series of stringent washes to remove proteins that bind non-specifically to the beads or linker.
-
Elution: Elute the specifically bound proteins. This can be done using a generic method (e.g., changing pH or salt concentration) or, ideally, by competitive elution with an excess of the free, unmodified this compound.
-
Mass Spectrometry: Digest the eluted proteins with trypsin and identify the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]
-
Data Analysis: Compare the list of proteins identified from the active probe pull-down with the control pull-down. True binding partners should be significantly enriched in the active sample.
Senior Application Scientist Insight: The success of an AP-MS experiment is highly dependent on the design of the affinity probe. The linker must be attached at a position on the molecule that does not interfere with its binding to the target. Competitive elution with the free compound is the gold standard for confirming that the captured proteins are binding to the pharmacophore itself and not the matrix or linker.
Part 3: The Final Arbiter: Genetic Validation with CRISPR/Cas9
Confirming a direct biophysical interaction is necessary but not sufficient. The definitive validation step is to demonstrate that the identified target is functionally responsible for the compound's observed biological effect.[16] CRISPR-Cas9 genome editing technology is an invaluable tool for this purpose, allowing for the precise knockout or modification of the putative target gene.[][18][19]
The logic is straightforward: if the compound elicits its effect by binding to Target X, then cells lacking a functional Target X should become resistant to the compound's effect.[20]
Figure 2: The logic of CRISPR/Cas9-based target validation.
Experimental Protocol: CRISPR/Cas9 Knockout for Target Validation
-
gRNA Design and Cloning: Design two or more single guide RNAs (sgRNAs) targeting early, conserved exons of the putative target gene to ensure a functional knockout via frameshift mutations. Clone these into a suitable Cas9 expression vector.
-
Transfection and Selection: Transfect the Cas9/sgRNA plasmids into the cells that exhibit the desired phenotype upon compound treatment.
-
Generate Knockout Clones: Isolate single-cell clones and expand them.
-
Verify Knockout: Screen the clones to confirm the absence of the target protein. This must be done at both the genomic level (sequencing of the target locus) and the protein level (Western Blot or flow cytometry).
-
Phenotypic Assay: Treat the verified knockout clones and wild-type control cells with a dose-response of this compound.
-
Data Analysis: Measure the relevant phenotype (e.g., cell viability, reporter gene expression). A significant rightward shift in the dose-response curve for the knockout cells compared to wild-type cells validates that the gene product is required for the compound's activity.
Senior Application Scientist Insight: The use of at least two independent sgRNAs targeting different regions of the gene is critical to control for off-target effects. A "rescue" experiment, where the target protein is re-expressed in the knockout cells, should restore sensitivity to the compound. This provides the highest level of confidence and is a hallmark of a self-validating system.
Part 4: A Synthesis of Evidence: The Integrated Target Validation Workflow
No single method is foolproof. True confidence in a biological target comes from the convergence of evidence from orthogonal approaches. A robust validation strategy integrates these techniques into a logical, cascading workflow.
Figure 3: An integrated workflow for robust target validation.
This integrated approach ensures that the identified protein not only physically interacts with the compound in a cellular environment (CETSA) but is also functionally responsible for the compound's ultimate biological effect (CRISPR). The initial unbiased screen (AP-MS) casts a wide net, which is then refined by specific, hypothesis-driven validation experiments. This layered, self-validating system minimizes the risk of pursuing false positives and provides a solid mechanistic foundation for advancing a compound like this compound into the next stage of drug development.
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Affinity purification-mass spectrometry (AP-MS) | Proteomics Class Notes | Fiveable . Fiveable. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
The 4-(trifluoromethyl)benzo[d]thiazol-2(3H)-one scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. The incorporation of a trifluoromethyl (-CF3) group at the 4-position of the benzo[d]thiazol-2(3H)-one core significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications can lead to enhanced potency and selectivity, making this class of compounds a focal point in the quest for novel drug candidates.
This guide provides an in-depth comparison of this compound analogs, delving into their structure-activity relationships (SAR). We will explore how subtle modifications to this core structure impact biological activity, with a particular focus on their potential as anticancer agents and kinase inhibitors. This analysis is supported by experimental data from peer-reviewed literature, offering a comprehensive resource for researchers in the field.
The Influence of the Trifluoromethyl Group: A Key to Enhanced Bioactivity
The trifluoromethyl group is a bioisostere for a methyl group but possesses vastly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly alter a molecule's interaction with its biological target. In the context of benzothiazole derivatives, the -CF3 group has been shown to enhance anticancer activity. It is believed that this enhancement may be attributed to improved bioavailability and metabolic stability of the compounds.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs can be systematically modulated by introducing various substituents at different positions of the benzothiazole ring system.
Substitutions on the Benzene Ring (Positions 5, 6, and 7)
Modifications on the benzene portion of the benzothiazole nucleus are crucial for tuning the biological activity. The introduction of different functional groups can impact the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity.
For instance, in a series of 2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, the presence of a trifluoromethyl group at the 5-position was investigated. While substituents at this position generally showed low activity, the introduction of a chlorine atom at the 7-position of the thiazolo[4,5-d]pyrimidine scaffold led to an increase in anticancer activity[1]. This suggests that the interplay between the trifluoromethyl group and other substituents on the heterocyclic system is a critical determinant of biological efficacy.
Modifications at the N-3 Position
The nitrogen atom at the 3-position of the thiazol-2(3H)-one ring offers a prime site for derivatization. Alkylation or arylation at this position can lead to analogs with significantly altered pharmacological profiles. The nature of the substituent at N-3 can influence the molecule's solubility, membrane permeability, and interaction with the target protein.
Modifications at the 2-Position
While the core topic is the 2(3H)-one, it's insightful to consider related structures where the exocyclic oxygen is replaced. For example, derivatives of 2-aminobenzothiazole have been extensively studied. The nature of the substituent on the amino group, as well as substitutions on the benzothiazole ring, have been shown to be critical for anticancer activity. In some series, electron-withdrawing groups on a phenyl ring attached to the benzothiazole core have been shown to enhance cytotoxic potential[2].
Comparative Biological Data
The following table summarizes the anticancer activity of representative this compound analogs and related structures from various studies. This data provides a quantitative comparison of how structural modifications impact their potency.
| Compound ID | Core Structure | Modifications | Cell Line | IC50/GI50 (µM) | Reference |
| 1 | 2-thioxo-thiazolo[4,5-d]pyrimidine | 3-phenyl, 5-trifluoromethyl | IGROV1 | - | [1] |
| 2 | 2-thioxo-thiazolo[4,5-d]pyrimidine | 7-chloro, 3-phenyl, 5-trifluoromethyl | Various | Potent | [1][3] |
| 3 | Phenylacetamide benzothiazole | 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide | - | - | [2] |
| 4 | Benzo[d]thiazole | 2-(Benzo[d]thiazol-2-yl)-3-(4-nitrophenyl)but-2-enenitrile | Various | - | [4] |
Experimental Protocols
The synthesis of this compound and its analogs typically involves multi-step reaction sequences. Below are generalized methodologies for their preparation and biological evaluation.
General Synthesis of this compound
A common route to the benzothiazol-2(3H)-one core involves the cyclization of a corresponding 2-aminothiophenol derivative.
dot
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A Comparative Analysis of 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one and Its Potential as a CNS-Active Agent Against Standard Therapeutics
In the landscape of central nervous system (CNS) drug discovery, the quest for novel scaffolds with improved efficacy and safety profiles is perpetual. The benzo[d]thiazol-2(3H)-one core structure has emerged as a privileged scaffold, with derivatives exhibiting a wide array of pharmacological activities, including antitumor, anti-inflammatory, and notably, CNS-active properties such as antidepressant and anticonvulsant effects.[1][2][3][4][5][6][7][8] This guide provides a comparative overview of a representative yet under-investigated derivative, 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one, against established standard-of-care antidepressants and anticonvulsants.
While specific experimental data for the 4-trifluoromethyl substituted analog is limited in publicly accessible literature, this analysis will extrapolate from robust studies on closely related benzo[d]thiazol-2(3H)-one derivatives.[4] This approach allows for a scientifically grounded discussion of its potential therapeutic value and outlines the experimental methodologies required for its direct comparison with standard drugs such as the selective serotonin reuptake inhibitor (SSRI) fluoxetine, and the anticonvulsants phenobarbital and valproate.
Mechanistic Insights: A Tale of Two Pathways
The therapeutic efficacy of many CNS-active drugs hinges on their ability to modulate neurotransmitter systems or ion channel activity. For the benzo[d]thiazol-2(3H)-one class, preliminary evidence points towards a potential dual mechanism of action in the context of depression and convulsions.
Antidepressant Activity: A Focus on Monoamine Neurotransmitters
Studies on active benzo[d]thiazol-2(3H)-one derivatives suggest a mechanism of action involving the potentiation of serotonergic and noradrenergic neurotransmission.[4] This is akin to the mechanism of several established antidepressant classes, including SSRIs and serotonin-norepinephrine reuptake inhibitors (SNRIs). The proposed mechanism for these benzothiazole derivatives involves an increase in the synaptic concentrations of serotonin (5-HT) and norepinephrine (NE), crucial neurotransmitters implicated in mood regulation.[4]
In contrast, fluoxetine, a standard SSRI, exhibits its therapeutic effect primarily by selectively blocking the reuptake of serotonin into the presynaptic neuron, thereby increasing the availability of serotonin in the synaptic cleft. The broader impact of some benzo[d]thiazol-2(3H)-one derivatives on both serotonin and norepinephrine could potentially offer a wider spectrum of efficacy.
Caption: Proposed antidepressant mechanism of benzo[d]thiazol-2(3H)-ones vs. Fluoxetine.
Anticonvulsant Activity: Modulation of Neuronal Excitability
The anticonvulsant properties of certain benzo[d]thiazol-2(3H)-one derivatives are thought to arise from their ability to suppress excessive neuronal firing, a hallmark of seizures. While the precise molecular targets are yet to be fully elucidated, the maximal electroshock seizure (MES) test, a common screening model, suggests an effect on voltage-gated sodium channels or other mechanisms that prevent seizure spread.
For comparison, phenobarbital, a barbiturate, enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) by binding to the GABAA receptor, leading to prolonged opening of the chloride ion channel and neuronal hyperpolarization. Valproate, on the other hand, has a multi-faceted mechanism that includes blocking voltage-gated sodium channels, increasing GABA levels, and inhibiting T-type calcium channels. The potential for a novel mechanism of action for the benzothiazole scaffold could translate to a different side-effect profile compared to these established drugs.
Comparative Efficacy and Safety: A Data-Driven Perspective
To objectively assess the potential of this compound, a direct comparison of its efficacy and safety with standard drugs is essential. The following tables are based on data from studies on structurally related, active benzo[d]thiazol-2(3H)-one derivatives and established values for the comparator drugs.[4]
Table 1: Comparative Antidepressant Efficacy
| Compound/Drug | Model | Primary Efficacy Endpoint | Result |
| Benzo[d]thiazol-2(3H)-one Derivative (2c)[4] | Forced Swim Test (Mouse) | % Decrease in Immobility | 89.96% |
| Benzo[d]thiazol-2(3H)-one Derivative (2d)[4] | Forced Swim Test (Mouse) | % Decrease in Immobility | 89.62% |
| Fluoxetine[4] | Forced Swim Test (Mouse) | % Decrease in Immobility | 83.62% |
Table 2: Comparative Anticonvulsant Efficacy and Safety
| Compound/Drug | ED₅₀ (mg/kg) in MES Test | TD₅₀ (mg/kg) in Rotarod Test | Protective Index (TD₅₀/ED₅₀) |
| Benzo[d]thiazol-2(3H)-one Derivative (3n)[4] | 46.1 | 292.3 | 6.34 |
| Benzo[d]thiazol-2(3H)-one Derivative (3q)[4] | 64.3 | 264.1 | 4.11 |
| Phenobarbital | ~20 | ~60 | ~3.0 |
| Valproate | ~250 | ~450 | ~1.8 |
ED₅₀: Median effective dose required to protect 50% of animals from seizures. TD₅₀: Median toxic dose causing neurological deficit in 50% of animals. A higher Protective Index indicates a better safety margin.
Experimental Protocols for Comparative Evaluation
To generate robust, comparable data for this compound, the following established experimental protocols should be employed.
1. Forced Swim Test (FST) for Antidepressant Activity
This behavioral test is a cornerstone for screening potential antidepressant compounds.
-
Objective: To assess the effect of the test compound on depressive-like behavior, measured as immobility time in an inescapable water tank.
-
Methodology:
-
Acclimatize male ICR mice (20-25 g) to the experimental room for at least one week.
-
Administer the test compound (e.g., this compound), vehicle control, or a positive control (e.g., fluoxetine) intraperitoneally (i.p.) 30 minutes before the test.
-
Place each mouse individually in a glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Record the total duration of immobility during the last 4 minutes of a 6-minute test session. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
Calculate the percentage decrease in immobility for the treated groups compared to the vehicle control group.
-
Caption: Workflow for the Forced Swim Test.
2. Maximal Electroshock Seizure (MES) Test for Anticonvulsant Activity
The MES test is a widely used model for identifying compounds that can prevent the spread of seizures.
-
Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension induced by a maximal electrical stimulus.
-
Methodology:
-
Use male Kunming mice (18-22 g), fasted for 12 hours prior to the experiment.
-
Administer the test compound, vehicle, or positive controls (phenobarbital, valproate) i.p. at various doses.
-
At the time of peak effect (determined in preliminary studies), deliver a maximal electrical stimulus (e.g., 50 mA, 0.2 s duration) through corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension. The absence of this response is considered protection.
-
Calculate the ED₅₀ value using the Bliss method.
-
3. Rotarod Test for Neurological Toxicity
This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficits.
-
Objective: To evaluate the effect of the test compound on motor coordination and balance.
-
Methodology:
-
Train mice on a rotarod apparatus (e.g., rotating at 12 rpm) until they can remain on the rod for at least 2 minutes.
-
Administer various doses of the test compound or vehicle i.p.
-
At regular intervals after administration, place the mice on the rotating rod and record the time they remain on the rod, up to a maximum of 2 minutes.
-
The inability to remain on the rod for the full 2 minutes is considered a neurological deficit.
-
Calculate the TD₅₀ value, the dose at which 50% of the mice fail the test.
-
Conclusion and Future Directions
The benzo[d]thiazol-2(3H)-one scaffold represents a promising starting point for the development of novel CNS-active agents. Based on the compelling preclinical data from related analogs, this compound warrants further investigation as a potential antidepressant and anticonvulsant. The trifluoromethyl group may enhance metabolic stability and brain penetration, potentially improving the pharmacokinetic and pharmacodynamic properties of the molecule.
Direct, head-to-head comparative studies using the outlined experimental protocols are the critical next step to elucidate the therapeutic potential of this specific compound. Further research should also focus on elucidating the precise molecular targets and exploring the structure-activity relationship of the trifluoromethyl substitution on the benzothiazole ring. Such studies will be instrumental in determining if this compound can offer a meaningful clinical advantage over existing standard-of-care therapies.
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Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][11]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. National Institutes of Health.
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A Researcher's Guide to Navigating the Selectivity Landscape of 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one
For drug development professionals and researchers, the journey from a promising hit compound to a validated therapeutic candidate is fraught with challenges. One of the most critical hurdles is understanding a molecule's selectivity. A compound that potently engages its intended target is only half the story; its interactions with other proteins—its cross-reactivity—can lead to unforeseen toxicities or confounding experimental results. This guide provides an in-depth, objective framework for assessing the cross-reactivity of 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one, a member of the pharmacologically significant benzothiazole class.
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including antidepressant, anticonvulsant, and antitumor effects.[1][2] The inclusion of a trifluoromethyl group, as in our subject compound, is a common strategy to enhance metabolic stability and target binding affinity.[3] While the primary biological target of this compound is not definitively established in publicly available literature, its structural relatives have shown activity against targets as diverse as σ-receptors and monoamine oxidase B (MAO-B).[4][5] This inherent biological promiscuity of the scaffold underscores the critical need for a thorough and systematic evaluation of its selectivity profile.
This guide eschews a rigid template, instead presenting a logical, tiered experimental strategy that moves from broad, high-throughput screening to more focused, hypothesis-driven assays. We will detail the causality behind each experimental choice, provide validated protocols, and present hypothetical data to illustrate the interpretation of results, empowering researchers to build a comprehensive selectivity profile for this and other novel chemical entities.
Tier 1: Establishing a Broad Selectivity Baseline with High-Throughput Profiling
The initial step in assessing cross-reactivity is to cast a wide net. The goal is to identify potential off-target "hits" from large, diverse panels of proteins. Given that many small molecule inhibitors are ATP-competitive, and the human kinome comprises over 500 members, a kinase screen is an essential starting point.[6] Similarly, G-protein coupled receptors (GPCRs) represent the largest class of cell-surface receptors and are common off-targets.[7]
A. Kinase Selectivity Profiling
A competitive binding assay is a highly effective method for screening against a large number of kinases simultaneously.[8][9] This technique measures the ability of the test compound to displace a known, high-affinity ligand from the ATP-binding site of a kinase. The data is typically reported as the percent of inhibition (% inhibition) at a single, high concentration (e.g., 10 µM) of the test compound.
Hypothetical Data: Kinase Panel Screen
| Kinase Target | % Inhibition @ 10 µM | Kinase Family |
| Target X (Hypothetical) | 98% | Tyrosine Kinase |
| ABL1 | 25% | Tyrosine Kinase |
| SRC | 31% | Tyrosine Kinase |
| LCK | 28% | Tyrosine Kinase |
| PIM1 | 85% | Serine/Threonine Kinase |
| GSK3B | 78% | Serine/Threonine Kinase |
| CDK2 | 15% | Serine/Threonine Kinase |
| MAPK1 | 10% | Serine/Threonine Kinase |
| ... (400+ other kinases) | < 50% | - |
Interpretation: In this hypothetical screen, this compound shows strong inhibition of its intended target (Target X) and two significant off-targets, PIM1 and GSK3B, which would warrant further investigation.
B. Receptor Binding Profiling
A similar broad screening approach should be applied to a panel of common receptors, ion channels, and transporters. Radioligand binding assays are the gold standard for this purpose, measuring the displacement of a specific radiolabeled ligand from its receptor by the test compound.[10][11]
Hypothetical Data: Receptor Panel Screen
| Receptor Target | % Displacement @ 10 µM | Receptor Family |
| Sigma-1 (σ1) | 92% | Sigma Receptor |
| Sigma-2 (σ2) | 45% | Sigma Receptor |
| Dopamine D2 | 12% | GPCR |
| Serotonin 5-HT2A | 8% | GPCR |
| Adrenergic α1A | 15% | GPCR |
| ... (90+ other receptors) | < 50% | - |
Interpretation: This result suggests a potent and selective interaction with the Sigma-1 receptor, a target known to be modulated by other benzothiazole derivatives.[4] This could be an intended target or a significant off-target effect.
Below is a diagram illustrating this tiered screening workflow.
Caption: On-target vs. off-target signaling pathways.
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay to measure the activity of a purified kinase and determine the IC₅₀ of an inhibitor.
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a 2X solution of the kinase and its specific peptide substrate in kinase buffer.
-
Prepare a 2X solution of ATP in kinase buffer at a concentration equal to the Kₘ for the specific kinase.
-
Serially dilute this compound in DMSO, then dilute into kinase buffer to create 10X final concentrations.
-
-
Assay Procedure:
-
Add 5 µL of the 10X compound dilutions to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Initiate the reaction by adding 20 µL of the 2X kinase/substrate mix to the wells.
-
Add 25 µL of the 2X ATP solution to all wells. Final volume should be 50 µL.
-
Incubate the plate at room temperature for 1 hour.
-
Add 25 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Competitive Radioligand Receptor Binding Assay
This protocol is for determining the binding affinity (Kᵢ) of a test compound for a specific receptor (e.g., Sigma-1) using a filtration format.
-
Reagent Preparation:
-
Prepare binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Prepare cell membranes expressing the receptor of interest at a concentration of 5-20 µg per well.
-
Prepare the radioligand (e.g., [³H]-pentazocine for Sigma-1) at a concentration near its Kₑ value in binding buffer.
-
Serially dilute this compound in binding buffer.
-
-
Assay Procedure:
-
In a 96-well plate, combine the test compound, the radioligand, and the cell membranes.
-
Include controls for total binding (radioligand + membranes, no test compound) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
Incubate the plate at room temperature for 2 hours to reach equilibrium.
-
Rapidly harvest the contents of each well onto a glass fiber filter plate using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding versus the log of the test compound concentration to determine the IC₅₀.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Conclusion
The benzothiazole scaffold is a rich source of bioactive molecules, and this compound represents a compound with significant, albeit uncharacterized, therapeutic potential. A rigorous and systematic assessment of its cross-reactivity is not merely an academic exercise but a foundational requirement for its advancement as either a reliable research tool or a clinical candidate. By employing the tiered, multi-faceted approach outlined in this guide—from broad panel screening to quantitative dose-response and finally to cell-based functional validation—researchers can build a comprehensive selectivity profile. This data-driven understanding of both on- and off-target interactions is the cornerstone of modern drug discovery, enabling informed decisions, minimizing late-stage failures, and ultimately paving the way for safer and more effective medicines.
References
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Davis, M.I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. Available at: [Link]
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Bamborough, P., et al. (2011). Fragment-based discovery of a potent and selective inhibitor of the LRRK2 kinase domain. Journal of Medicinal Chemistry, 54(11), 3971-3982. Available at: [Link]
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Karaman, M.W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Available at: [Link]
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Fabian, M.A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. Available at: [Link]
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Cheng, Y., & Prusoff, W.H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Available at: [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available at: [Link]
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Hamon, J., et al. (2009). A G protein-coupled receptor panel for broad-based lead discovery. Journal of Biomolecular Screening, 14(7), 804-814. Available at: [Link]
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A Comparative Guide to the Preclinical Validation of 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one as a Novel Anti-Cancer Agent
This guide provides a comprehensive framework for the preclinical validation of 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one, a novel benzothiazole derivative with therapeutic potential. Given the prevalence of the benzothiazole scaffold in compounds targeting the oncogenic transcription factor Forkhead Box M1 (FOXM1), this validation plan will proceed under the hypothesis that this compound exerts its anti-cancer effects through the inhibition of the FOXM1 signaling pathway.[1][2][3][4][5]
This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth, experience-driven perspective on experimental design, data interpretation, and the logical progression of preclinical studies. We will compare the hypothetical performance of our lead compound against two established FOXM1 inhibitors with distinct mechanisms of action: FDI-6, a specific inhibitor of the FOXM1-DNA binding interaction, and Thiostrepton, a thiazole antibiotic that inhibits FOXM1 through proteasome inhibition.[2][3][6]
The Scientific Rationale: Targeting FOXM1 in Oncology
FOXM1 is a master regulator of the cell cycle, driving the expression of genes essential for G1/S and G2/M phase transitions.[7][8] Its aberrant overexpression is a hallmark of numerous human cancers, correlating with increased tumor growth, metastasis, and resistance to chemotherapy.[1][6] Consequently, the inhibition of FOXM1 presents a compelling therapeutic strategy.[5][6] The proposed mechanism involves the downstream suppression of key cell cycle and survival pathways, as depicted in the following signaling pathway diagram.
Caption: Hypothesized FOXM1 Signaling Pathway.
A Phased Approach to Preclinical Validation
A robust preclinical validation program is a staged, iterative process designed to build a comprehensive data package that supports the transition to clinical trials.[9][10][11] Our approach is structured into four logical stages, each with specific objectives and decision-making endpoints.
Caption: Phased Preclinical Validation Workflow.
Stage 1: In Vitro Characterization
Objective: To determine the cytotoxic potency of this compound against relevant cancer cell lines and to confirm its on-target activity.
Cytotoxicity Screening
The initial step is to assess the compound's ability to inhibit cell viability, providing a quantitative measure of its potency (IC50). The MTT assay is a robust and widely used colorimetric method for this purpose.[12][13][14][15] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[14]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate breast cancer cell lines (e.g., MDA-MB-231, a triple-negative line known for high FOXM1 expression, and MCF-7) in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound, FDI-6, and Thiostrepton (e.g., from 0.01 µM to 100 µM). Add the compounds to the respective wells and incubate for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Target Engagement
To validate that the observed cytotoxicity is a result of FOXM1 inhibition, we will measure the protein levels of well-established FOXM1 downstream targets, such as Cyclin B1 and PLK1.[1][16] A reduction in these proteins following treatment would provide strong evidence of on-target activity.
Experimental Protocol: Western Blot Analysis
-
Cell Treatment: Treat MDA-MB-231 cells with this compound, FDI-6, and Thiostrepton at their respective IC50 concentrations for 24 hours.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against FOXM1, Cyclin B1, PLK1, and a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Comparative Data Summary (Hypothetical)
| Compound | Cell Line | Cytotoxicity IC50 (µM) | Downregulation of Cyclin B1 | Downregulation of PLK1 |
| 4-(Trifluoromethyl)benzo[d] thiazol-2(3H)-one | MDA-MB-231 | 8.5 | Yes | Yes |
| FDI-6 | MDA-MB-231 | 10.8 | Yes | Yes |
| Thiostrepton | MDA-MB-231 | 5.2 | Yes | Yes |
Stage 2: In Vivo Efficacy Assessment
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant animal model of cancer.
Patient-derived xenograft (PDX) or cell line-derived xenograft models are the gold standard for assessing in vivo efficacy.[17][18] For this study, a cell line-derived xenograft model using MDA-MB-231 cells in immunodeficient mice will be employed.
Caption: In Vivo Xenograft Efficacy Study Workflow.
Experimental Protocol: Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject 2 x 10^6 MDA-MB-231 cells into the flank of female nude mice.[19]
-
Tumor Growth and Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group):
-
Vehicle Control
-
This compound (e.g., 25 mg/kg, daily)
-
FDI-6 (e.g., 30 mg/kg, daily)
-
Thiostrepton (e.g., 10 mg/kg, daily)
-
-
Treatment and Monitoring: Administer the compounds via intraperitoneal (IP) injection daily for 21 days. Measure tumor volume with calipers and monitor mouse body weight twice weekly.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, and harvest the tumors for weight measurement and downstream analysis (e.g., Western blot, immunohistochemistry).
Comparative Data Summary (Hypothetical)
| Treatment Group | Average Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| 4-(Trifluoromethyl)benzo[d] thiazol-2(3H)-one | 65% | -2% |
| FDI-6 | 58% | -3% |
| Thiostrepton | 72% | -8% |
Stage 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound (pharmacokinetics) and its effect on the target biomarker in the body over time (pharmacodynamics).[20][21][22]
Methodologies:
-
Pharmacokinetics (PK): A single dose of this compound is administered to rodents (e.g., rats) via both intravenous (IV) and oral (PO) routes. Blood samples are collected at multiple time points, and the plasma concentration of the drug is measured using LC-MS/MS. Key parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F) are calculated.[10][22]
-
Pharmacodynamics (PD): In a separate cohort of tumor-bearing mice, the compound is administered, and tumors are harvested at various time points post-dose. The levels of FOXM1 and its downstream targets (e.g., Cyclin B1) are quantified by Western blot or immunohistochemistry to establish a relationship between drug exposure and target modulation.
Comparative Data Summary (Hypothetical)
| Compound | Half-life (t1/2, hours) | Oral Bioavailability (%F) | Target Modulation in Tumor (24h post-dose) |
| 4-(Trifluoromethyl)benzo[d] thiazol-2(3H)-one | 8.2 | 45% | Sustained |
| FDI-6 | 6.5 | 30% | Moderate |
| Thiostrepton | 4.1 | 15% | Strong but transient |
Stage 4: Preclinical Safety and Toxicology
Objective: To identify potential toxicities and establish a safe starting dose for human clinical trials. These studies must be conducted under Good Laboratory Practice (GLP) conditions.[23][24][25][26]
Key Studies:
-
Acute Toxicity: A single, high dose of the compound is administered to two rodent species to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.[23]
-
Repeated-Dose Toxicology: The compound is administered daily for an extended period (e.g., 28 days) in two species (one rodent, one non-rodent) at multiple dose levels. This study provides comprehensive information on potential target organ toxicities, dose-response relationships, and the reversibility of any adverse effects.[26] Endpoints include clinical observations, body weight changes, clinical pathology (hematology and clinical chemistry), and histopathological examination of all major organs.
The results from these studies are critical for the Investigational New Drug (IND) application to regulatory authorities.[9]
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous preclinical validation plan for this compound. By systematically evaluating its in vitro potency, in vivo efficacy, PK/PD profile, and safety, a clear picture of its therapeutic potential can be established. The comparative approach, using established inhibitors like FDI-6 and Thiostrepton, provides crucial context for decision-making.
Positive outcomes from this series of studies would strongly support the advancement of this compound into IND-enabling toxicology studies and, ultimately, first-in-human clinical trials, offering a potential new therapeutic option for patients with FOXM1-driven cancers.
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A Researcher's Guide to Benchmarking 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one Against Known Enzyme Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the inhibitory potential of the novel compound 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one. Due to the presence of the benzothiazole scaffold, which is found in various bioactive molecules, and the electron-withdrawing trifluoromethyl group, this compound presents an interesting candidate for enzyme inhibition studies. This guide will focus on benchmarking its performance against established inhibitors of two key enzyme families: Monoamine Oxidases (MAO-A and MAO-B) and Xanthine Oxidase (XO).
The rationale for selecting these targets is twofold. Firstly, various benzothiazole derivatives have demonstrated inhibitory activity against Monoamine Oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.[1] Secondly, the structural features of the target molecule warrant an exploratory screening against Xanthine Oxidase (XO), a key enzyme in purine metabolism whose overactivity is linked to gout and other inflammatory conditions.[2][3]
This guide will provide detailed, step-by-step protocols for robust in vitro assays, outline the necessary controls, and present a clear structure for data analysis and comparison with well-characterized inhibitors.
Introduction to Target Enzymes and Rationale for Screening
1.1. Monoamine Oxidases (MAO-A and MAO-B)
Monoamine oxidases are a family of mitochondrial enzymes crucial for the metabolism of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[4][5] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[6] Inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while selective MAO-B inhibitors are used in the treatment of Parkinson's disease.[5][7] Given that derivatives of the core benzothiazole structure have shown promise as MAO-B inhibitors, it is a primary target for our investigation.
Signaling Pathway of Monoamine Oxidase
Caption: Oxidative deamination of monoamines by MAO enzymes.
1.2. Xanthine Oxidase (XO)
Xanthine oxidase is a key enzyme in the catabolism of purines, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[3] Excessive production of uric acid can lead to hyperuricemia, a precursor to gout, a painful inflammatory condition.[3] Therefore, XO inhibitors are a mainstay in the treatment of gout.[2][8] The structural diversity of known XO inhibitors suggests that our test compound could potentially interact with its active site.
Purine Catabolism Pathway and Xanthine Oxidase
Caption: Role of Xanthine Oxidase in the purine catabolism pathway.
Experimental Protocols for Inhibitor Benchmarking
To ensure scientific rigor, all experiments should be performed in triplicate with appropriate controls. The IC50 value, the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%, will be the primary metric for comparison.
2.1. Monoamine Oxidase (MAO) Inhibition Assay
This protocol is adapted from established fluorometric methods for high-throughput screening of MAO inhibitors.[9][10][11] The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of its substrate.
Experimental Workflow for MAO Inhibition Assay
Caption: Step-by-step workflow for the fluorometric MAO inhibition assay.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer
-
MAO Substrate (e.g., Tyramine)
-
GenieRed Probe (or equivalent fluorescent probe for H₂O₂)
-
Known MAO-A inhibitor (e.g., Moclobemide)
-
Known MAO-B inhibitor (e.g., Selegiline)[4]
-
This compound
-
96-well black microplates
-
Multi-well fluorometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and known inhibitors in MAO Assay Buffer.
-
Enzyme and Inhibitor Incubation: Add 50 µL of diluted MAO-A or MAO-B enzyme solution to each well of a 96-well plate. Add 10 µL of the test compound, known inhibitor, or buffer (for enzyme control) to the respective wells. Incubate for 10 minutes at 37°C.
-
Substrate Reaction: Prepare a substrate solution containing the MAO substrate and the fluorescent probe in MAO Assay Buffer. Add 40 µL of this solution to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve). The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of enzyme control)] * 100
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
2.2. Xanthine Oxidase (XO) Inhibition Assay
This protocol is a standard spectrophotometric assay that measures the formation of uric acid from the substrate xanthine.[12] The increase in absorbance at 295 nm is directly proportional to the XO activity.
Experimental Workflow for XO Inhibition Assay
Caption: Step-by-step workflow for the spectrophotometric XO inhibition assay.
Materials:
-
Xanthine Oxidase from bovine milk
-
Phosphate buffer (70 mM, pH 7.5)
-
Xanthine substrate solution (150 µM in buffer)
-
This compound
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and known inhibitors in phosphate buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add 50 µL of the test solution, 35 µL of phosphate buffer, and 30 µL of the xanthine oxidase enzyme solution. Incubate at 25°C for 15 minutes.
-
Substrate Reaction: Start the reaction by adding 60 µL of the xanthine substrate solution to each well.
-
Absorbance Measurement: Immediately measure the absorbance at 290-295 nm at regular intervals for 15-30 minutes.
-
Data Analysis: Calculate the rate of uric acid formation from the change in absorbance over time. The percent inhibition is calculated as follows: % Inhibition = [1 - (Rate of sample / Rate of enzyme control)] * 100
-
IC50 Determination: Plot the percent inhibition versus the logarithm of the inhibitor concentration and use a suitable regression model to determine the IC50 value.
Data Presentation and Comparative Analysis
The inhibitory activities of this compound and the known inhibitors should be summarized in a clear and concise table for easy comparison.
Table 1: Comparative Inhibitory Activity (IC50 Values in µM)
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | XO IC50 (µM) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Moclobemide | Literature/Experimental Data | - | - |
| Selegiline | - | Literature/Experimental Data | - |
| Allopurinol | - | - | Literature/Experimental Data |
| Febuxostat | - | - | Literature/Experimental Data |
Discussion and Interpretation of Results
The discussion should focus on a detailed comparison of the IC50 values obtained for this compound with those of the established inhibitors.
-
Potency: How does the potency of the test compound compare to the known inhibitors for each enzyme?
-
Selectivity: Does the compound show selectivity for one MAO isoform over the other? A selectivity index (SI = IC50 MAO-A / IC50 MAO-B) can be calculated.
-
Structure-Activity Relationship (SAR): How might the trifluoromethyl group and the benzothiazole core contribute to the observed activity (or lack thereof)?
-
Future Directions: Based on the results, what are the next steps? This could include further optimization of the chemical structure, in vivo studies, or screening against a broader panel of enzymes.
By following this comprehensive guide, researchers can systematically and rigorously benchmark the inhibitory potential of this compound, contributing valuable data to the field of medicinal chemistry and drug discovery.
References
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Monoamine oxidase inhibitor - Wikipedia. Available from: [Link]
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Kim, J., et al. (2014). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. Available from: [Link]
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Rajesh, M., et al. (2015). Xanthine Oxidoreductase Inhibitors. PubMed. Available from: [Link]
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Morabito, C., et al. (2020). Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. Molecules. Available from: [Link]
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Mayo Clinic. Monoamine oxidase inhibitors (MAOIs). Available from: [Link]
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Drugs.com. (2024). List of MAO inhibitors + Uses & Side Effects. Available from: [Link]
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Cicero, A. F. G., et al. (2017). Clinical Effects of Xanthine Oxidase Inhibitors in Hyperuricemic Patients. PMC. Available from: [Link]
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Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Available from: [Link]
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Elabscience. Xanthine Oxidase (XOD) Inhibitor Screening Kit (E-BC-D019). Available from: [Link]
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BioAssay Systems. EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. Available from: [Link]
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ResearchGate. (2025). Xanthine Oxidase: Isolation, Assays of Activity, and Inhibition. Available from: [Link]
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Revista Bionatura. (2023). In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F. Available from: [Link]
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MDPI. (2023). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][2][4]Thiazin-4-One Derivatives. Available from: [Link]
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NIH. (2021). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. PMC. Available from: [Link]
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NIH. (2024). Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer's agents. Available from: [Link]
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NIH. (2019). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. PMC. Available from: [Link]
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NIH. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][2][4]Thiazin-4-One Derivatives. PMC. Available from: [Link]
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NIH. (2024). Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. PMC. Available from: [Link]
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NIH. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Available from: [Link]
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A Researcher's Guide to Assessing the Specificity of 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one
In the landscape of modern drug discovery, the precise characterization of a compound's specificity is paramount. A molecule's journey from a promising hit to a viable clinical candidate is paved with rigorous validation, and a critical milestone in this journey is the comprehensive assessment of its interaction profile with biological targets. This guide provides an in-depth, technical framework for evaluating the specificity of 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one , a compound belonging to the versatile benzothiazole class of heterocycles.[1][2]
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, from enzyme inhibition to receptor modulation.[2][3][4] Notably, the benzo[d]thiazol-2(3H)one core has been identified in ligands targeting sigma receptors.[5] For the purpose of this guide, we will proceed with the hypothesis that this compound, which we will refer to as Compound X , is a putative Sigma-1 receptor (σ₁R) ligand . Our objective is to not only confirm its activity at this target but, more importantly, to delineate its selectivity against the closely related Sigma-2 receptor (σ₂R) and a broader panel of potential off-targets.
This guide is structured to provide a logical, stepwise approach to this specificity assessment, combining biochemical and cell-based assays. We will also compare the performance of Compound X against established reference compounds to provide a clear benchmark for its selectivity.
The Rationale for a Multi-Faceted Specificity Assessment
A singular assay is insufficient to declare a compound as "specific." A robust assessment of specificity requires a multi-pronged approach that interrogates the compound's interactions at various levels of biological complexity. This guide outlines a three-tiered strategy:
-
Primary Target Engagement: Quantifying the direct binding affinity of Compound X for the hypothesized target, the Sigma-1 receptor.
-
Selectivity Profiling: Assessing the binding affinity of Compound X against a panel of related and unrelated targets to identify potential off-target interactions.
-
Functional Activity Assessment: Evaluating the functional consequences of target engagement in a cellular context to determine if the compound acts as an agonist, antagonist, or modulator.
Experimental Design: A Comparative Approach
To contextualize the specificity of Compound X, it is essential to benchmark its performance against well-characterized compounds. For this purpose, we will include two reference compounds in our assays:
-
Reference Compound A (High-Affinity, Selective σ₁R Ligand): A compound with known high affinity and selectivity for the Sigma-1 receptor.
-
Reference Compound B (Non-Selective Ligand): A compound known to bind to both Sigma-1 and Sigma-2 receptors, or with known off-target activities.
The inclusion of these comparators will provide a crucial frame of reference for interpreting the data generated for Compound X.
Tier 1: Primary Target Engagement - Radioligand Binding Assays
The initial step is to determine the binding affinity (Ki) of Compound X for the human Sigma-1 receptor. A competitive radioligand binding assay is the gold standard for this purpose.
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay
-
Preparation of Membranes: Utilize cell membranes prepared from a stable cell line overexpressing the human Sigma-1 receptor.
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: Employ a high-affinity Sigma-1 receptor radioligand, such as -pentazocine.
-
Competition Assay:
-
In a 96-well plate, combine the receptor-containing membranes, a fixed concentration of the radioligand, and a range of concentrations of Compound X, Reference Compound A, and Reference Compound B.
-
Incubate the plates to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value for each compound.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Comparative Binding Affinities
| Compound | σ₁R IC₅₀ (nM) | σ₁R Ki (nM) |
| Compound X | Experimental Value | Calculated Value |
| Reference Compound A | Known Value | Known Value |
| Reference Compound B | Known Value | Known Value |
Tier 2: Selectivity Profiling - Broad Panel Screening
Having established the affinity of Compound X for its putative primary target, the next critical step is to assess its promiscuity. This is achieved by screening the compound against a panel of other receptors and enzymes.
Experimental Workflow for Selectivity Profiling
Caption: Workflow for assessing the specificity of Compound X.
Key Assays for Selectivity Profiling:
-
Sigma-2 Receptor (σ₂R) Binding Assay: This is the most critical counterscreen, given the structural similarity and frequent cross-reactivity between σ₁R and σ₂R ligands. The assay is performed using a similar protocol to the σ₁R assay but with membranes expressing the σ₂R and a σ₂R-selective radioligand (e.g., [³H]ditolylguanidine in the presence of a masking concentration of a σ₁R ligand).
-
Broad Receptor Panel Screening: Submit Compound X for screening against a commercially available panel of receptors, typically including a wide range of GPCRs, ion channels, and transporters. These are often radioligand binding assays performed at a fixed concentration of the test compound (e.g., 1 µM). Significant inhibition (>50%) in any of these assays warrants further investigation with full concentration-response curves.
Data Presentation: Selectivity Profile of Compound X
| Target | % Inhibition @ 1 µM | Ki (nM) if >50% Inhibition | Selectivity Ratio (Ki Off-Target / Ki σ₁R) |
| σ₂R | Experimental Value | Calculated Value | Calculated Value |
| Adrenergic α₁ | Experimental Value | If applicable | If applicable |
| Dopamine D₂ | Experimental Value | If applicable | If applicable |
| Serotonin 5-HT₂A | Experimental Value | If applicable | If applicable |
| hERG | Experimental Value | If applicable | If applicable |
| ... (other targets) | ... | ... | ... |
Tier 3: Functional Activity Assessment - Cell-Based Assays
Binding affinity does not always correlate with functional activity. Therefore, it is crucial to investigate the effect of Compound X in a cellular context to determine if it is an agonist, antagonist, or allosteric modulator.
Experimental Protocol: Neurite Outgrowth Assay
The Sigma-1 receptor is known to modulate neurite outgrowth in certain cell types, such as PC12 cells, when stimulated with Nerve Growth Factor (NGF). This provides a functional readout for σ₁R activity.
-
Cell Culture: Culture PC12 cells in appropriate media.
-
Assay Setup:
-
Plate the cells in a multi-well format.
-
Treat the cells with a sub-optimal concentration of NGF.
-
Add varying concentrations of Compound X, Reference Compound A (a known σ₁R agonist), and Reference Compound B.
-
Include a condition with a known σ₁R antagonist to block the effect.
-
-
Incubation: Incubate the cells for a period sufficient to allow for neurite outgrowth (e.g., 48-72 hours).
-
Imaging and Analysis:
-
Fix and stain the cells to visualize the neurites.
-
Capture images using a high-content imaging system.
-
Quantify neurite length and branching using automated image analysis software.
-
-
Data Analysis:
-
Plot the neurite outgrowth parameters against the compound concentration.
-
Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) for each compound.
-
Data Presentation: Functional Activity at the Sigma-1 Receptor
| Compound | Functional Activity | EC₅₀ / IC₅₀ (nM) |
| Compound X | Agonist/Antagonist/None | Experimental Value |
| Reference Compound A | Agonist | Known Value |
| Reference Compound B | Agonist/Antagonist | Known Value |
Synthesis of Findings and Conclusion
The culmination of these experiments will provide a comprehensive specificity profile for this compound (Compound X). By systematically evaluating its binding affinity at the primary target, its cross-reactivity against a broad panel of off-targets, and its functional activity in a relevant cellular model, researchers can make an informed decision about its potential as a selective pharmacological tool or a therapeutic lead.
A highly specific compound would exhibit high affinity for the Sigma-1 receptor, a significant selectivity ratio (>100-fold) over the Sigma-2 receptor and other targets, and demonstrate functional activity consistent with its binding. Conversely, if Compound X shows significant affinity for multiple targets, it may be a promiscuous ligand, which could be desirable for certain polypharmacology approaches but would require further characterization of its activity at each target.
This guide provides a robust framework for this assessment, emphasizing the importance of comparative data and a multi-tiered experimental approach to ensure the scientific integrity of the findings.
References
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BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. [Link]
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News-Medical.Net. (2021, March 12). Primary vs Secondary Assays in Preclinical Testing. [Link]
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MDPI. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][6][7]Thiazin-4-One Derivatives. [Link]
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MDPI. 4-(4-(((1H-Benzo[d][6][7][8]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: Synthesis, Spectroscopic Characterization, and Computational Studies. [Link]
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ACS Publications. (2025, September 10). Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. [Link]
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National Institutes of Health (NIH). (2025, May 9). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][6][7]Thiazin-4-One Derivatives. [Link]
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American Chemical Society. (2026, January 5). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. [Link]
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National Institutes of Health (NIH). (2022, February 22). Synthesis of Benzo[9][10]thiazolo[2,3-c][6][8][9]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. [Link]
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ScienceDirect. (2013, September 1). Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based σ Receptor Ligands. [Link]
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PubMed Central. (2023, February 15). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. [Link]
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A Predictive Comparison for Drug Discovery: Unlocking the Potential of 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzothiazole scaffold is a cornerstone, integral to a multitude of pharmacologically active agents.[1] Its derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][2][3] A key strategy in modern drug design is the introduction of fluorine-containing substituents to modulate a molecule's properties. This guide provides a forward-looking comparative analysis of 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one, a compound poised for exploration, against its foundational, non-fluorinated counterpart, benzo[d]thiazol-2(3H)-one.
While direct peer-reviewed studies on this compound are not yet prevalent in the public domain, this guide synthesizes data from analogous fluorinated heterocycles and established principles of medicinal chemistry to construct a predictive framework for its performance. We will delve into the anticipated enhancements in biological activity and pharmacokinetic profile conferred by the 4-trifluoromethyl group, supported by representative experimental protocols to validate these hypotheses.
The Strategic Advantage of Trifluoromethylation
The substitution of a hydrogen atom with a trifluoromethyl (CF3) group is a well-established and powerful tactic in drug discovery. The CF3 group's unique electronic and steric properties can profoundly influence a molecule's behavior.[4]
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes.[4][5] This often translates to an extended biological half-life and improved bioavailability. For the benzothiazole core, this could mean more sustained target engagement and potentially a lower required therapeutic dose.
Increased Lipophilicity: The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes.[1][4][6] This is a critical factor for reaching intracellular targets. The strategic placement of the CF3 group at the 4-position of the benzo[d]thiazol-2(3H)-one scaffold is anticipated to increase its overall lipophilicity, potentially improving its cell permeability and oral absorption.
Modulation of Acidity and Basicity: The strong electron-withdrawing nature of the CF3 group can influence the pKa of nearby functional groups. In the context of this compound, this could alter the acidity of the N-H proton, potentially impacting its hydrogen bonding interactions with biological targets.
Enhanced Binding Affinity: The CF3 group can participate in favorable interactions with protein targets, including dipole-dipole and orthogonal multipolar interactions, which can lead to enhanced binding affinity and potency.[6] Several studies on fluorinated benzothiazoles have demonstrated superior biological activity compared to their non-fluorinated analogs, a phenomenon often attributed to improved target binding.[1][5]
Predictive Performance Comparison: 4-(CF3)-Benzothiazol-2(3H)-one vs. Benzothiazol-2(3H)-one
Based on the established principles of trifluoromethylation, we can predict the following performance enhancements for this compound relative to its parent compound.
| Feature | Benzo[d]thiazol-2(3H)-one (Parent Compound) | This compound (Predicted) | Rationale for Predicted Enhancement |
| Metabolic Stability | Susceptible to aromatic hydroxylation. | Higher resistance to oxidative metabolism. | The strong C-F bonds in the CF3 group block potential sites of metabolic attack.[4][5] |
| Lipophilicity (LogP) | Moderate | Higher | The trifluoromethyl group significantly increases lipophilicity.[1][4][6] |
| Cell Permeability | Moderate | Enhanced | Increased lipophilicity generally leads to better membrane translocation. |
| Anticancer Potency | Varies depending on the cell line and substitutions. | Potentially higher in specific cancer cell lines. | Fluorinated benzothiazoles have shown potent cytotoxicity, and the CF3 group can enhance binding to key oncogenic targets.[1][5][7] |
| Antimicrobial Activity | Demonstrates activity against some strains. | Potentially broader spectrum or higher potency. | The presence of fluorine has been shown to enhance the antibacterial activity of benzothiazole derivatives.[5] |
| Binding Affinity | Target-dependent. | Potentially increased for specific biological targets. | The CF3 group can form unique, strong interactions with protein binding pockets.[6] |
Proposed Synthetic Pathways and Validation Workflows
To empirically validate the predicted advantages of this compound, a systematic experimental approach is necessary. This involves a robust synthetic route followed by a battery of comparative biological assays.
Proposed Synthesis of this compound
The synthesis of this compound can be approached through established methods for benzothiazolone formation. A plausible route starts from the commercially available 2-amino-3-(trifluoromethyl)thiophenol.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2-amino-3-(trifluoromethyl)thiophenol (1 equivalent) in a suitable aprotic solvent such as toluene or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Cautiously add a solution of triphosgene (0.4 equivalents) in the same solvent dropwise over 30 minutes. The reaction is exothermic and releases HCl gas, which should be neutralized with a bubbler containing a sodium hydroxide solution.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench any unreacted phosgene by the slow addition of a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.
Comparative Biological Evaluation Workflow
A head-to-head comparison with benzo[d]thiazol-2(3H)-one is essential to quantify the impact of the 4-trifluoromethyl group.
Figure 2: Workflow for the comparative biological evaluation.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37 °C with 5% CO2.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, benzo[d]thiazol-2(3H)-one, and a positive control (e.g., doxorubicin) in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Protocol: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
-
Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Concluding Remarks for the Research Professional
The strategic incorporation of a trifluoromethyl group at the 4-position of the benzo[d]thiazol-2(3H)-one scaffold presents a compelling opportunity for the development of novel therapeutic agents. Based on well-established principles of medicinal chemistry, it is reasonable to predict that this compound will exhibit enhanced metabolic stability, increased lipophilicity, and potentially superior biological activity in anticancer and antimicrobial applications when compared to its non-fluorinated parent compound.
The experimental protocols outlined in this guide provide a clear and robust framework for the synthesis and comparative evaluation of this promising molecule. The data generated from these studies will be invaluable in validating these predictions and elucidating the structure-activity relationships that govern the therapeutic potential of this class of compounds. For drug development professionals, the exploration of this compound and its derivatives represents a promising avenue for the discovery of next-generation therapeutics with improved pharmacological profiles.
References
- Importance of Fluorine in Benzazole Compounds. PMC - NIH.
- A Review on Benzothiazole Derivatives and Their Biological Significances. Asian Journal of Research in Medical and Pharmaceutical Sciences.
- Syntheses of Benzo[d]Thiazol-2(3H)-One Derivatives and Their Antidepressant and Anticonvulsant Effects. PubMed Central.
- Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hep
- Antitumor Benzothiazoles. 14.1 Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles.
- Benzothiazole deriv
- Anticancer activity of benzothiazole derivatives.
- Benzothiazole derivatives as anticancer agents. PMC - PubMed Central.
- New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evalu
- Syntheses of Benzo[d]Thiazol-2(3H)-One Derivatives and Their Antidepressant and Anticonvulsant Effects. PubMed Central.
- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC - NIH.
- Green synthesis and antifungal activities of benzothiazole derivatives containing α-trifluoromethyl tertiary alcohol and coumarin moiety.
- A Review on Benzothiazole Derivatives and Their Biological Significances. Journal of Advances in Medical and Pharmaceutical Sciences.
- Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its use in experimentation. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established principles of chemical waste management for halogenated compounds, reflecting a commitment to both scientific integrity and responsible stewardship.
The core principle guiding the disposal of this compound is its classification as a halogenated organic compound . The presence of the trifluoromethyl (-CF3) group is the determining factor, placing it under specific waste management protocols. Halogenated wastes are treated differently from non-halogenated streams, primarily because their incineration requires specialized facilities equipped to handle and neutralize the corrosive and toxic byproducts, such as hydrogen fluoride, that are generated.[1][2] Mixing these waste streams can lead to regulatory non-compliance and significantly increases disposal costs.[2][3]
I. Immediate Safety & Hazard Assessment
Assumed Hazard Profile:
-
Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Irritation: May cause serious eye irritation and skin irritation.[5]
-
Environmental: Do not discharge into drains or surface waters.[6]
Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood, with personnel wearing appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Gloves | Nitrile or Viton™ gloves; double-gloving recommended. | Provides a barrier against skin contact, which can cause irritation and potential absorption.[5][7] |
| Eye Protection | Chemical splash goggles or a face shield in conjunction with safety glasses. | Protects against accidental splashes that could cause serious eye irritation.[5][8] |
| Lab Coat | Standard, fully-buttoned laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Not typically required if handled exclusively within a fume hood. | The fume hood provides primary respiratory protection by containing vapors and dusts.[6] |
II. The Disposal Workflow: A Step-by-Step Protocol
The following protocol details the systematic procedure for collecting and disposing of waste containing this compound. This workflow is designed to prevent accidental mixing of incompatible waste streams and ensure clear communication for waste handlers.
Caption: Disposal workflow for this compound.
Protocol Details:
-
Classification and Segregation (The "Why"): The first and most critical step is correct classification. Due to the fluorine atoms, this compound is a halogenated organic.[1] It must never be mixed with non-halogenated organic waste (e.g., acetone, hexane, methanol).[2] This segregation is vital because disposal methods differ; halogenated waste requires high-temperature incineration with scrubbers to neutralize acidic gases, making it a more complex and costly process.[2]
-
Action: Designate a specific waste container solely for "Halogenated Organic Liquids" or "Halogenated Organic Solids."
-
-
Containerization:
-
Labeling:
-
Action: Label the container with a "Hazardous Waste" tag before adding the first drop of waste.[9]
-
Action: Clearly list all contents by their full chemical names. For example: "Waste this compound in Dichloromethane." Avoid using abbreviations or chemical formulas.[9]
-
Action: Maintain a running list of constituents and their approximate percentages. Check all relevant hazard boxes on the tag (e.g., Toxic, Flammable if in a flammable solvent).
-
-
Accumulation and Storage:
-
Action: Keep the waste container securely closed at all times, except when actively adding waste.[3][9] This prevents the release of harmful vapors.
-
Action: Store the container in a designated Satellite Accumulation Area (SAA), which should be located at or near the point of generation.[3] The SAA must be in a well-ventilated area, away from incompatible materials like acids and bases.[3][7] Secondary containment is highly recommended.
-
-
Requesting Pickup:
-
Action: Once the container is nearly full (do not exceed 90% capacity to allow for expansion), arrange for pickup through your institution's EH&S department by following their specific procedures.[3]
-
III. Emergency Procedures: Spill & Exposure Management
Accidents can happen, and preparedness is key to a safe laboratory environment.
Spill Cleanup:
-
Small Spill (manageable in <10 minutes):
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.[9]
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[7]
-
Carefully collect the absorbent material using non-sparking tools.
-
Place the contaminated material into a sealed, compatible container.[9]
-
Label the container as "Hazardous Waste: Spill Debris containing this compound" and dispose of it through the halogenated waste stream.[3]
-
-
Large Spill:
-
Evacuate the immediate area.
-
Alert colleagues and notify your laboratory supervisor and institutional EH&S department immediately.[3]
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[4][6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
By adhering to these systematic procedures, researchers can ensure that the disposal of this compound is handled with the highest standards of safety and environmental responsibility, completing the chemical's lifecycle with scientific diligence.
References
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
- Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Temple University.
- Bucknell University. (2016). Hazardous Waste Segregation.
- Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents.
- University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services.
- IBIOLABS. (2024). Safety Data Sheet for Benzothiazole.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Amino-6-(trifluoromethyl)benzothiazole.
- Chemcia Scientific, LLC. (n.d.). Material Safety Data Sheet.
- TCI Chemicals. (2023). Safety Data Sheet.
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- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one
Researchers and drug development professionals handling novel chemical entities like 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one are at the forefront of innovation. With this progress comes the critical responsibility of ensuring personal and environmental safety. This guide provides a detailed, experience-driven framework for the safe handling of this compound, with a specific focus on the selection and use of appropriate Personal Protective Equipment (PPE). While specific toxicological data for this compound is not extensively available, a conservative approach based on the known hazards of structurally similar organofluorine and benzothiazole compounds is essential.[1]
Hazard Assessment and Risk Mitigation
This compound is a heterocyclic compound containing a trifluoromethyl group. The benzothiazole moiety is found in various biologically active molecules.[2][3] Organofluorine compounds, while often enhancing metabolic stability and potency in drug candidates, can also present unique toxicological profiles. The primary hazards associated with analogous compounds include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][5]
-
Serious Eye Irritation: Can cause significant damage to the eyes upon contact.[4][6]
-
Skin Irritation: May cause skin irritation upon direct contact.[6]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[6]
Given these potential hazards, a multi-layered approach to safety, combining engineering controls, administrative controls, and personal protective equipment, is imperative.
Essential Personal Protective Equipment (PPE)
The following PPE is mandatory for all personnel handling this compound. The selection of specific PPE should be based on a thorough risk assessment of the planned experimental procedures.
Hand Protection: The First Line of Defense
Rationale: Dermal contact is a primary route of exposure for many chemicals.[4][5] Thiazole derivatives can be absorbed through the skin, leading to systemic toxicity. Therefore, selecting the appropriate gloves is critical.
-
Recommended Gloves: Nitrile gloves are a suitable initial choice for handling small quantities of this compound in a laboratory setting. They offer good resistance to a range of chemicals. For prolonged handling or when dealing with solutions, consider double-gloving with an inner and outer pair of nitrile gloves.
-
Glove Selection and Use:
-
Always inspect gloves for any signs of degradation or perforation before use.
-
Ensure gloves are of the correct size to maintain dexterity.
-
Wash hands thoroughly after removing gloves.
-
Dispose of used gloves in the designated chemical waste container.
-
| Glove Type | Protection Level | Recommended Use |
| Nitrile | Good | General laboratory handling of solids and solutions. |
| Neoprene | Excellent | Recommended for handling fluorine compounds and potential hydrofluoric acid formation.[7] |
| Double Gloving | Enhanced | Procedures with a higher risk of splashes or prolonged handling. |
Eye and Face Protection: Shielding Against Splashes and Aerosols
Rationale: The eyes are particularly vulnerable to chemical splashes, which can cause severe and irreversible damage.[4]
-
Mandatory Eye Protection:
-
Safety Glasses with Side Shields: Provide basic protection against flying particles and minor splashes.
-
Chemical Goggles: Offer a higher level of protection by forming a seal around the eyes, preventing splashes from all directions.[8]
-
-
Enhanced Face Protection:
-
Face Shield: A face shield should be worn in conjunction with chemical goggles when there is a significant risk of splashes, such as during bulk handling, preparing solutions, or when a reaction is under pressure.[8]
-
Body Protection: Preventing Skin Contact
Rationale: Accidental spills can contaminate clothing and lead to prolonged skin exposure.
-
Laboratory Coat: A flame-resistant lab coat is recommended.[1] It should be fully buttoned to provide maximum coverage.
-
Chemical-Resistant Apron: For procedures involving larger quantities or a higher risk of splashes, a chemical-resistant apron worn over the lab coat is advised.
-
Full-Body Protection: In the case of a large-scale operation or a significant spill, a chemical-resistant suit may be necessary.
Respiratory Protection: Safeguarding Against Inhalation Hazards
Rationale: Inhalation of fine powders or aerosols of this compound can lead to respiratory irritation and systemic toxicity.[6]
-
Engineering Controls as the Primary Measure: All handling of this compound in its solid form or as a solution that could generate aerosols should be conducted within a certified chemical fume hood.[1]
-
Respiratory Protection:
-
N95/FFP2 Respirator: If a fume hood is not available for a specific, short-duration task, a NIOSH-approved N95 or equivalent FFP2 respirator should be worn as a minimum precaution against inhaling dust particles.
-
Half-Mask or Full-Face Respirator with appropriate cartridges: For situations with a higher potential for airborne concentrations, such as cleaning up a spill, a respirator with cartridges rated for organic vapors and particulates is necessary.
-
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include safe handling procedures and proper waste disposal.
Step-by-Step Handling Protocol
-
Preparation:
-
Handling:
-
Wear the appropriate PPE as outlined above.
-
When weighing the solid, use a balance inside the fume hood or in a ventilated enclosure.
-
Handle the compound gently to avoid creating dust.
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
Thoroughly decontaminate the work area after use.
-
Carefully remove and dispose of PPE in the designated waste containers.
-
Wash hands and any exposed skin immediately and thoroughly.
-
Waste Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, should be collected in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal:
-
All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5][6] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5] |
| Spill | Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material. Wear appropriate PPE, including respiratory protection. For large spills, contact your institution's emergency response team. |
Logical Workflow for Safe Handling
The following diagram illustrates the key decision points and workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Conclusion
The responsible and safe handling of novel chemical compounds is paramount in a research environment. By adhering to the principles of hazard assessment, proper PPE selection, and established safety protocols, researchers can mitigate the risks associated with this compound. This guide serves as a foundational document; always consult your institution's specific safety guidelines and the most current safety data sheets for related compounds.
References
- Benchchem. Essential Safety and Operational Guidance for Handling 5-(Furan-2-yl)thiazole.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Safety Data Sheet. 101630 - Benzothiazole.
- Fluorine. GHS Classification.
- Sigma-Aldrich. 4-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione.
- CHEMM. Personal Protective Equipment (PPE).
- Fisher Scientific. SAFETY DATA SHEET.
- Thermo Fisher Scientific. SAFETY DATA SHEET.
- US EPA. Personal Protective Equipment.
- Quora. What are personal protective equipment requirements for handling hazardous chemicals during production?.
- Service Filtration. Discover the Various Types of PPE for Optimal Chemical Safety.
- MDPI. The Potential of Thiazole Derivatives as Antimicrobial Agents.
- Chemcia Scientific, LLC. MATERIAL SAFETY DATA SHEET.
- ChemScene. 4-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione.
- PMC - PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
